molecular formula C11H11N3O2 B014566 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE CAS No. 83407-41-4

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE

Cat. No.: B014566
CAS No.: 83407-41-4
M. Wt: 217.22 g/mol
InChI Key: NMAKNHMEWSMOBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE, also known as this compound, is a useful research compound. Its molecular formula is C11H11N3O2 and its molecular weight is 217.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N,7-dimethyl-5-nitroquinolin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2/c1-7-6-9-8(4-3-5-13-9)11(14(15)16)10(7)12-2/h3-6,12H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAKNHMEWSMOBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=CC=N2)C(=C1NC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70398749
Record name 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

83407-41-4
Record name 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70398749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 83407-41-4

A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methylamino-7-methyl-5-nitroquinoline is a substituted quinoline derivative of significant interest in medicinal chemistry and synthetic organic chemistry. The quinoline scaffold is a well-established pharmacophore, forming the core structure of numerous natural and synthetic bioactive compounds with a broad range of therapeutic applications, including antimalarial, antibacterial, and anticancer activities. The specific substitution pattern of a methylamino group at the 6-position, a methyl group at the 7-position, and a nitro group at the 5-position imparts a unique electronic and steric profile to the molecule, suggesting potential for novel biological activities. This guide provides a comprehensive technical overview of this compound, including its physicochemical properties, a plausible synthetic pathway, and a discussion of its potential applications based on the known bioactivities of related compounds.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that while the fundamental molecular properties are well-defined, experimental data for parameters such as melting point and solubility are not widely available in the public domain and would require experimental determination.

PropertyValueSource
CAS Number 83407-41-4[1]
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.22 g/mol [1]
IUPAC Name N,7-dimethyl-5-nitroquinolin-6-amine
Appearance (Predicted)
Melting Point Not available
Boiling Point Not available
Solubility Not available

Proposed Synthetic Pathway

Step 1: Synthesis of 7-Methylquinoline via Skraup Reaction

The synthesis of the 7-methylquinoline scaffold can be achieved through the Skraup reaction, a classic method for quinoline synthesis. This reaction involves the treatment of an aniline, in this case, m-toluidine, with glycerol, an oxidizing agent (such as nitrobenzene or arsenic acid), and concentrated sulfuric acid. A critical consideration in this step is the formation of a mixture of isomers, primarily 7-methylquinoline and 5-methylquinoline, due to the two possible sites for cyclization on the m-toluidine ring.[2] The reaction is highly exothermic and requires careful temperature control.[2] Purification to isolate the desired 7-methylquinoline isomer would typically be achieved through fractional distillation or chromatography.

Synthesis_Step1 m_toluidine m-Toluidine reactants m_toluidine->reactants glycerol Glycerol glycerol->reactants oxidizing_agent Oxidizing Agent (e.g., Nitrobenzene) oxidizing_agent->reactants h2so4 H₂SO₄ h2so4->reactants reaction_conditions Skraup Reaction (Heat) reactants->reaction_conditions product_mixture Mixture of 7-Methylquinoline and 5-Methylquinoline reaction_conditions->product_mixture separation Purification (e.g., Distillation) product_mixture->separation final_product 7-Methylquinoline separation->final_product

Step 2: Regioselective Nitration of 7-Methylquinoline

The introduction of a nitro group at the 5-position of 7-methylquinoline is a challenging step. Standard electrophilic nitration conditions (e.g., a mixture of fuming nitric acid and concentrated sulfuric acid) on 7-methylquinoline are known to favor substitution at the 8-position.[1][3] Achieving the desired 5-nitro isomer would likely require a more sophisticated strategy, potentially involving a directing group or the use of a different quinoline precursor where the 5-position is activated for nitration. Further research into regioselective nitration methods for substituted quinolines is necessary to optimize this step.

Step 3: Introduction of the Amino Group at the 6-Position

Assuming the successful synthesis of 5-nitro-7-methylquinoline, the next step would be the introduction of an amino group at the 6-position. A common method for this transformation is the reduction of a nitro group.[4] However, this would require a precursor that is nitrated at both the 5- and 6-positions, followed by selective reduction of the 6-nitro group. A more plausible approach would be a nucleophilic aromatic substitution (SNAr) reaction on a suitable 6-halo-5-nitro-7-methylquinoline precursor. The electron-withdrawing nitro group at the 5-position would activate the 6-position towards nucleophilic attack by an amine source, such as ammonia or a protected amine equivalent.

Step 4: N-Methylation of the Amino Group

The final step in the proposed synthesis is the N-methylation of the 6-amino-7-methyl-5-nitroquinoline intermediate. This can be achieved through various established methods for the methylation of primary amines. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic and effective method for this transformation.[1] Alternatively, other methylating agents such as methyl iodide or dimethyl sulfate could be employed, though these may require more stringent control of reaction conditions to avoid over-methylation.

Proposed_Synthesis start 7-Methylquinoline intermediate1 5-Nitro-7-methylquinoline (Challenging Step) start->intermediate1 Regioselective Nitration intermediate2 6-Amino-5-nitro- 7-methylquinoline intermediate1->intermediate2 Amination (e.g., SNAr) final_product 6-Methylamino-7-methyl- 5-nitroquinoline intermediate2->final_product N-Methylation (e.g., Eschweiler-Clarke)

Spectroscopic Characterization

The structural elucidation of this compound would heavily rely on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl group at the 7-position, and the N-methyl group. The chemical shifts of these protons would be influenced by the electronic effects of the nitro group (electron-withdrawing) and the methylamino and methyl groups (electron-donating).[1] Coupling constants between adjacent aromatic protons would be crucial for confirming the substitution pattern.

  • ¹³C NMR: The carbon NMR spectrum would complement the proton data by providing signals for all eleven carbon atoms in the molecule, including the quaternary carbons. The chemical shifts of the carbons would also be sensitive to the electronic environment, aiding in the unambiguous assignment of the structure.[1]

  • Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the compound (217.22 g/mol ). High-resolution mass spectrometry (HRMS) would provide the exact mass, further confirming the elemental composition.

  • Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the functional groups present, including N-H stretching for the secondary amine, C-H stretching for the aromatic and methyl groups, C=C and C=N stretching for the quinoline ring, and strong asymmetric and symmetric stretching bands for the nitro group.

Potential Biological Applications

While there is no specific biological data available for this compound, the known activities of related compounds provide a strong rationale for its investigation in several therapeutic areas.

  • Antimicrobial Activity: Quinoline derivatives are well-known for their broad-spectrum antimicrobial properties.[5] The presence of a nitro group can also contribute to antimicrobial activity. Therefore, this compound could be a candidate for screening against various bacterial and fungal pathogens.

  • Anticancer Activity: Many substituted quinolines have demonstrated potent anticancer activity through various mechanisms, including the inhibition of topoisomerases and kinases, and the induction of apoptosis.[5] The specific substitution pattern of the target molecule could lead to novel interactions with biological targets relevant to cancer.

  • Anti-inflammatory and Analgesic Activity: Certain quinoline derivatives have been explored for their anti-inflammatory and analgesic properties.[5]

It is important to emphasize that these are potential applications based on the broader class of quinoline compounds. Rigorous biological evaluation would be necessary to determine the specific activities and therapeutic potential of this compound.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the data for related nitroquinoline compounds, it should be handled with caution in a well-ventilated laboratory environment.[6] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.[6] Nitroaromatic compounds can be toxic and may cause skin and eye irritation.[3] Ingestion and inhalation should be avoided.[6] A comprehensive material safety data sheet (MSDS) should be consulted before handling this compound.

Conclusion

This compound represents an intriguing, yet underexplored, molecule within the vast landscape of quinoline chemistry. While its synthesis presents challenges, particularly in achieving the desired regiochemistry, the potential for novel biological activity makes it a worthy target for further investigation. This technical guide provides a foundational understanding of its properties and a plausible route for its synthesis, which can serve as a starting point for researchers interested in exploring the therapeutic potential of this and related substituted quinolines. Further experimental work is required to validate the proposed synthetic pathway, fully characterize the compound, and evaluate its biological profile.

References

  • PubChem. 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Available from: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • Popiołek, R., & Sławiński, J. (2018). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Molecules, 23(11), 2949. Available from: [Link]

Sources

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline (C₁₁H₁₁N₃O₂)

Abstract

This technical guide provides a comprehensive overview of this compound, a substituted quinoline derivative of interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established "privileged pharmacophore" due to its prevalence in a wide array of biologically active compounds.[1][2] This document details the fundamental physicochemical properties of the title compound, including its molecular weight of 217.22 g/mol , and provides a plausible, detailed protocol for its synthesis and purification.[1] Furthermore, it outlines a systematic approach to its analytical characterization using modern spectroscopic and chromatographic techniques. The guide concludes with a discussion of its potential applications in structure-activity relationship (SAR) studies and as a precursor for novel therapeutic agents, alongside essential safety and handling information.

Introduction to the Quinoline Scaffold and the Title Compound

The Quinoline Moiety: A Privileged Pharmacophore

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a highly valued scaffold in drug discovery.[2] First isolated from coal tar in 1834, its prominence surged with the discovery of the quinoline alkaloid quinine, the historic antimalarial agent.[1] This discovery catalyzed extensive research, leading to the development of a vast library of synthetic quinoline derivatives with a remarkable spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antihypertensive properties.[1][2][3] The structural rigidity of the quinoline core, combined with the nitrogen atom's ability to act as a hydrogen bond acceptor, makes it an ideal framework for interacting with diverse biological targets.[1]

Focus on this compound

This compound is a polysubstituted quinoline designed to explore the nuanced structure-activity relationships of this compound class.[1] Its architecture incorporates several key functional groups that modulate its electronic and steric properties:

  • 5-Nitro Group: A strong electron-withdrawing group that significantly influences the electron density of the aromatic system and can participate in hydrogen bonding.

  • 6-Methylamino Group: An electron-donating group that can act as both a hydrogen bond donor and acceptor.

  • 7-Methyl Group: An electron-donating group that also provides steric bulk, influencing the molecule's conformation and interaction with target sites.

The specific arrangement of these substituents suggests a deliberate design for investigating new molecules with potential therapeutic applications.[1]

Physicochemical and Structural Properties

The fundamental properties of this compound are summarized below. These identifiers are crucial for database searches, regulatory documentation, and analytical characterization.

PropertyValueSource
Molecular Weight 217.22 g/mol [1]
Molecular Formula C₁₁H₁₁N₃O₂[1]
IUPAC Name N,7-dimethyl-5-nitroquinolin-6-amine[1]
CAS Number 83407-41-4[1]
Canonical SMILES CC1=CC2=C(C=CC=N2)C(=C1NC)[O-][1]
InChI Key NMAKNHMEWSMOBG-UHFFFAOYSA-N[1]
Chemical Structure Diagram

Caption: 2D structure of this compound.

Synthesis and Purification

The synthesis of this compound requires a multi-step approach starting from a pre-formed quinoline scaffold, most likely 7-methylquinoline.[1] The key transformation is an electrophilic aromatic substitution to introduce the nitro group, followed by further functionalization to install the methylamino group.

Synthetic Strategy

A plausible and efficient synthetic route involves the nitration of 7-methylquinoline. The directing effects of the quinoline nitrogen and the C7-methyl group favor substitution at the C8 and C5 positions. While a mixture of products is possible, the 5-nitro isomer is a known product. Subsequent functionalization, likely involving halogenation followed by nucleophilic substitution with methylamine, would yield the final product. An alternative is the reduction of the nitro group, followed by amination and re-oxidation, though this is more complex. The most direct proposed route is outlined below.

Diagram of Synthetic Workflow

G start 7-Methylquinoline step1 Nitration (HNO₃ / H₂SO₄, 0°C) start->step1 intermediate1 7-Methyl-5-nitroquinoline (Intermediate A) step1->intermediate1 step2 Halogenation (e.g., NBS) (Introduction of leaving group at C6) intermediate1->step2 intermediate2 6-Bromo-7-methyl-5-nitroquinoline (Intermediate B) step2->intermediate2 step3 Nucleophilic Substitution (Methylamine, Solvent, Heat) intermediate2->step3 product This compound step3->product purification Purification (Recrystallization or Chromatography) product->purification

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol: Synthesis (Illustrative)

Disclaimer: This protocol is illustrative, based on established chemical principles for similar transformations.[4][5] It must be adapted and optimized under controlled laboratory conditions by qualified personnel.

Step 1: Nitration of 7-Methylquinoline

  • Preparation: In a three-necked flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid (3.0 mL per 1.0 g of 7-methylquinoline). Cool the flask to 0°C using an ice-salt bath.

  • Substrate Addition: Slowly add 7-methylquinoline (1.0 eq) to the cold sulfuric acid while maintaining the temperature below 5°C.

  • Nitrating Mixture: In a separate beaker, prepare the nitrating mixture by carefully adding fuming nitric acid (1.1 eq) to concentrated sulfuric acid (1.0 mL) at 0°C.

  • Reaction: Add the nitrating mixture dropwise to the solution of 7-methylquinoline over 30-45 minutes, ensuring the internal temperature does not exceed 5°C. The reaction is highly exothermic and requires careful temperature control to prevent over-nitration.

  • Stirring: After the addition is complete, let the mixture stir at 0-5°C for an additional 1-2 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. A precipitate (crude 7-methyl-5-nitroquinoline and other isomers) will form. Neutralize the solution slowly with a saturated sodium bicarbonate solution until pH 7-8.

  • Isolation: Collect the solid product by vacuum filtration and wash thoroughly with cold water.

Step 2 & 3: Conversion to Final Product (Conceptual)

The isolated nitro-intermediate would then be subjected to a sequence involving the introduction of a leaving group (e.g., a bromine atom via N-bromosuccinimide) at the C6 position, followed by a nucleophilic aromatic substitution reaction with methylamine in a suitable solvent (e.g., DMSO or NMP) under thermal conditions to displace the leaving group and form the final product.

Purification Protocol

The crude product obtained from the synthesis is often impure. Purification is essential to meet the standards required for research and development.

  • Recrystallization: This is the preferred method for crystalline solids. The choice of solvent is critical. Ethanol or an ethanol/water mixture is often effective for quinoline derivatives.[5] Dissolve the crude solid in a minimum amount of hot solvent, filter while hot to remove insoluble impurities, and allow the solution to cool slowly to form pure crystals.

  • Column Chromatography: For non-crystalline products or mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexanes) is typically used to elute the desired compound.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system of characterization.

Diagram of Analytical Workflow

G cluster_0 Primary Structural Confirmation cluster_1 Secondary Confirmation & Purity nmr NMR Spectroscopy (¹H and ¹³C) conclusion Structure Confirmed & Purity Assessed nmr->conclusion ms Mass Spectrometry (e.g., ESI-MS) ms->conclusion ir IR Spectroscopy ir->conclusion hplc HPLC Analysis hplc->conclusion sample Synthesized Compound sample->nmr Identifies proton & carbon framework sample->ms Confirms Molecular Weight (217.22) sample->ir Confirms functional groups (NO₂, N-H) sample->hplc Determines purity (%)

Caption: Integrated workflow for the analytical characterization of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. The electronic effects of the substituents will cause predictable shifts in the signals.[1]

  • ¹H NMR: Protons on the quinoline ring will appear in the aromatic region (typically δ 7.0-9.0 ppm). The methyl groups will appear as singlets in the upfield region (δ 2.0-3.5 ppm). The N-H proton of the methylamino group will appear as a broad singlet.

  • ¹³C NMR: This technique provides information on the carbon skeleton. The carbon atoms attached to the electron-withdrawing nitro group will be shifted downfield, while those near the electron-donating groups will be shifted upfield.[1]

Table of Predicted ¹H and ¹³C NMR Chemical Shifts (Note: These are estimated values based on known substituent effects and may vary from experimental results.)

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)
H-28.6 - 8.8149 - 153
H-37.3 - 7.5120 - 123
H-48.4 - 8.6134 - 138
H-87.6 - 7.8125 - 129
C-5 (NO₂)-144 - 148
C-6 (NHCH₃)-140 - 144
C-7 (CH₃)-130 - 134
N-H4.5 - 5.5 (broad)-
N-CH₃3.0 - 3.230 - 33
C7-CH₃2.4 - 2.618 - 21
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight. High-resolution mass spectrometry (HRMS) would confirm the elemental composition (C₁₁H₁₁N₃O₂) by providing a highly accurate mass measurement that matches the theoretical value.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. Expected characteristic absorption bands include:

  • ~3350-3450 cm⁻¹: N-H stretch of the secondary amine.

  • ~2850-3000 cm⁻¹: C-H stretches of the methyl and aromatic groups.

  • ~1520-1560 cm⁻¹ and ~1340-1380 cm⁻¹: Asymmetric and symmetric N-O stretches of the nitro group, respectively.

High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for assessing the purity of a compound. A reverse-phase C18 column with a mobile phase gradient (e.g., water/acetonitrile with 0.1% formic acid) and UV detection would be used. A pure sample should exhibit a single major peak, and the area of this peak relative to the total peak area can be used to quantify purity (e.g., >95%).

Potential Applications and Future Directions

Role in Drug Discovery

While the specific biological activity of this compound is not widely reported, its structure makes it a valuable compound for drug discovery programs. Nitroquinolines have demonstrated a range of activities, including anticancer and antimicrobial effects.[6][7] This molecule can serve as:

  • A Lead Compound: For screening in various biological assays (e.g., kinase inhibition, antibacterial growth inhibition).

  • A Synthetic Intermediate: The nitro group can be readily reduced to an amine, providing a reactive handle for synthesizing a library of more complex derivatives for further testing.[5] For instance, new 6-nitro-4-substituted quinazoline derivatives have been synthesized and evaluated for their anticancer activity by targeting the epidermal growth factor receptor (EGFR).[8]

Structure-Activity Relationship (SAR) Studies

This compound is an excellent tool for SAR studies. By systematically modifying each functional group (e.g., changing the position of the nitro group, altering the amine substituent, or replacing the C7-methyl group) and observing the effect on biological activity, researchers can build a detailed understanding of the pharmacophore. This knowledge is critical for rationally designing more potent and selective drug candidates.

Safety and Handling

No specific toxicology data for this compound is available. However, based on related structures, significant caution is warranted.

  • Nitroaromatic Compounds: Many are toxic and potential mutagens.

  • Substituted Quinolines: Compounds like 5-nitroquinoline and 6-methyl-5-nitroquinoline are classified as harmful if swallowed, skin and eye irritants, and are suspected of causing cancer.[9][10][11]

Recommended Precautions:

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves, and safety glasses or goggles.

  • Handling: Handle only in a well-ventilated fume hood to avoid inhalation of dust or vapors.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials.

Conclusion

This compound is a multifaceted compound that stands at the intersection of synthetic organic chemistry and medicinal research. With a molecular weight of 217.22 g/mol , its synthesis and purification require a deliberate and controlled approach. Its true value lies in its potential as a molecular probe for SAR studies and as a foundational building block for the development of novel therapeutics, leveraging the proven legacy of the quinoline scaffold. Rigorous analytical characterization is paramount to ensuring the reliability of any subsequent research. As with all novel chemical entities, it must be handled with the appropriate safety precautions reflective of its chemical class.

References

  • Benchchem. (n.d.). This compound | 83407-41-4.
  • PubChem. (n.d.). 6-Methyl-5-nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives.
  • López-Muñoz, R., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Molecules. MDPI.
  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Request PDF.
  • Benchchem. (n.d.). Application Notes: Synthesis of 7-Methyl-8-nitroquinoline.
  • Abdel-Ghani, T. M., et al. (2024). New 6-nitro-4-substituted quinazoline derivatives targeting epidermal growth factor receptor: design, synthesis and in vitro anticancer studies. Journal of Enzyme Inhibition and Medicinal Chemistry. PubMed.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Broad Applications of Quinoline Derivatives: From Pharmaceuticals to Materials. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Nitroquinoline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline: Structure, Synthesis, and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the polysubstituted quinoline derivative, 6-methylamino-7-methyl-5-nitroquinoline. Quinoline scaffolds are renowned as "privileged pharmacophores" in medicinal chemistry, forming the core of numerous therapeutic agents.[1] This document delineates the molecular structure, physicochemical properties, and plausible synthetic pathways for the title compound. We further delve into the instrumental techniques essential for its structural elucidation, with a focus on spectroscopic methods like NMR. Drawing from the extensive bioactivity profile of related nitroquinoline compounds, this guide critically evaluates its potential applications in drug discovery and as a specialized research chemical. The content herein is curated for researchers, medicinal chemists, and professionals in drug development, offering both foundational knowledge and field-proven insights into the strategic design and analysis of complex heterocyclic molecules.

Introduction: The Quinoline Scaffold in Modern Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, has been a cornerstone of medicinal chemistry since the isolation of quinine in 1820.[1] Its rigid, aromatic structure serves as a versatile template that can be functionalized to interact with a multitude of biological targets.[1] This has led to the development of a wide array of drugs with activities spanning antimalarial, anticancer, antibacterial, and anti-inflammatory applications.[2][3]

The specific compound, this compound, presents a unique substitution pattern designed to modulate the electron density and steric profile of the quinoline core. The key functional groups include:

  • A Nitro Group (-NO2) at C5: A strong electron-withdrawing group, the nitro moiety is a common feature in antimicrobial and hypoxia-activated prodrugs.[4][5]

  • A Methylamino Group (-NHCH3) at C6: An electron-donating group that can act as a hydrogen bond donor and acceptor, crucial for receptor binding.

  • A Methyl Group (-CH3) at C7: An electron-donating and lipophilic group that can influence metabolic stability and target engagement.

This combination of electron-withdrawing and electron-donating groups on adjacent positions creates a unique electronic environment that could lead to novel biological activities. This guide serves to consolidate the known chemical data and provide an expert-driven perspective on the synthesis and potential utility of this specific molecule.

Molecular and Physicochemical Properties

The fundamental identity of a compound is established by its structure and associated physical properties. These data are critical for experimental design, from selecting appropriate solvents to predicting behavior in biological systems.

Chemical Structure and Nomenclature

The unambiguous identification of this compound is ensured through standardized nomenclature and structural representations.

Caption: Structure of this compound.

  • IUPAC Name: N,7-dimethyl-5-nitroquinolin-6-amine[1]

  • CAS Number: 83407-41-4

  • Canonical SMILES: CC1=CC2=C(C=CC=N2)C(=C1NC)[O-][1]

  • InChI Key: NMAKNHMEWSMOBG-UHFFFAOYSA-N[1]

Physicochemical Data Summary

The following table summarizes the key computed and experimental properties of the molecule.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂Benchchem[1]
Molecular Weight 217.22 g/mol Benchchem[1]
Appearance Solid (Predicted)N/A
Melting Point Not available; related compounds like 6-methyl-5-nitroquinoline melt at 116-120 °C.N/A

Structural Elucidation via Spectroscopic Analysis

Confirming the structure of a newly synthesized or isolated compound is a cornerstone of chemical research. Nuclear Magnetic Resonance (NMR) spectroscopy, in particular, is an indispensable tool for unambiguously determining the connectivity and chemical environment of atoms within a molecule.[1]

Causality in Spectroscopic Signatures

The predicted NMR spectrum of this compound is a direct consequence of its electronic structure. The electron-withdrawing nitro group at C5 will deshield nearby protons and carbons, causing their signals to appear at a higher chemical shift (downfield). Conversely, the electron-donating methylamino (C6) and methyl (C7) groups will shield adjacent nuclei, shifting their signals upfield.[1]

Predicted NMR Data

This table provides representative predicted chemical shifts. Actual experimental values may vary based on solvent and other conditions.

Atom PositionPredicted ¹H Shift (δ, ppm)Predicted ¹³C Shift (δ, ppm)Rationale / Key Correlations
H-2 / C-2 8.6 - 8.9149 - 153Adjacent to ring nitrogen; deshielded.
H-3 / C-3 7.3 - 7.6121 - 124Standard aromatic region.
H-4 / C-4 8.4 - 8.7134 - 138Deshielded by proximity to ring nitrogen.
H-8 / C-8 7.5 - 7.8125 - 129Influenced by adjacent methyl group.
C-5 (NO₂) ---144 - 148Quaternary carbon; deshielded by nitro group.
C-6 (NHCH₃) ---138 - 142Quaternary carbon; shielded by amino group.
C-7 (CH₃) ---128 - 132Quaternary carbon.
NH Proton 4.5 - 5.5 (broad)---Exchangeable proton, broad signal.
N-CH₃ 2.9 - 3.230 - 35Methyl group attached to nitrogen.
C7-CH₃ 2.4 - 2.615 - 20Aromatic methyl group.

Self-Validating System: The structural assignment would be confirmed using 2D NMR experiments like COSY (to correlate adjacent protons, e.g., H-2 with H-3) and HSQC/HMBC (to correlate protons with their directly attached and long-range carbons, respectively).[1]

Synthesis and Reactivity

The targeted synthesis of a polysubstituted quinoline requires a strategic sequence of reactions to install the functional groups at the desired positions.[1] The choice of starting material and the order of reactions are critical to avoid undesired isomers and side products.

Proposed Retrosynthetic Analysis

A logical approach to the synthesis begins with a retrosynthetic analysis, breaking the target molecule down into simpler, commercially available precursors.

retrosynthesis target This compound step1 6-Amino-7-methyl-5-nitroquinoline target->step1 N-Methylation step2 6-Chloro-7-methyl-5-nitroquinoline (or other halide) step1->step2 Amination step3 7-Methyl-5-nitroquinoline step2->step3 Halogenation (e.g., Sandmeyer) start 7-Methylquinoline step3->start Nitration

Caption: Proposed multi-step synthetic workflow.

Step-by-Step Methodology:

  • Nitration of 7-Methylquinoline:

    • Rationale: The first step is the regioselective introduction of the nitro group. Nitration of 7-methylquinoline is expected to yield a mixture of isomers, with the 5- and 8-nitro products being significant. [2]Careful control of reaction conditions (temperature, nitrating agent) is crucial.

    • Procedure:

      • Cool a stirred solution of 7-methylquinoline in concentrated sulfuric acid to 0°C.

      • Add a nitrating mixture (concentrated nitric acid in sulfuric acid) dropwise, maintaining the temperature below 5°C.

      • Allow the reaction to stir at room temperature for 2-4 hours.

      • Pour the mixture onto crushed ice and neutralize with a base (e.g., NaOH) to precipitate the product.

      • Filter, wash with water, and dry the crude product.

      • Validation: Separate the 7-methyl-5-nitroquinoline isomer from other products using column chromatography. Confirm structure via NMR.

  • Subsequent Functional Group Transformations:

    • The direct amination of a nitroquinoline is challenging. A more robust strategy involves converting the nitro group to an amine, halogenating the adjacent position, re-oxidizing the amine back to a nitro group (if necessary, though a more direct route may exist), and finally performing a nucleophilic aromatic substitution with methylamine. [1] * Procedure (Summarized):

      • Reduction: Reduce the nitro group of 7-methyl-5-nitroquinoline to an amine (5-amino-7-methylquinoline) using a standard reducing agent like SnCl₂ or Fe/HCl.

      • Directed Halogenation: Protect the amine and perform an electrophilic halogenation, which will be directed to the ortho position (C6). Alternatively, a Sandmeyer reaction on a diazotized precursor could be employed.

      • Nucleophilic Substitution: React the resulting 6-halo-7-methyl-5-nitroquinoline with excess methylamine in a suitable solvent (e.g., DMSO or a sealed tube with ethanol) at elevated temperatures. The electron-withdrawing nitro group activates the halide for substitution.

      • Purification: Purify the final product, this compound, using column chromatography or recrystallization.

      • Final Validation: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Potential Applications and Biological Significance

While no specific biological activity has been reported for this compound itself, the activities of structurally similar compounds provide a strong basis for hypothesizing its potential applications.

applications cluster_0 Structural Features of Target Molecule cluster_1 Inferred Potential Applications TM This compound Nitro Group (C5) Quinoline Core Amino Group (C6) anticancer Anticancer Agents (DNA Intercalation, Enzyme Inhibition) TM:f2->anticancer TM:f3->anticancer antimicrobial Antimicrobial / Antiparasitic (Metal Chelation, Redox Cycling) TM:f1->antimicrobial TM:f2->antimicrobial probes Hypoxia-Selective Probes (Nitro group reduction) TM:f1->probes

Caption: Relationship between structural motifs and potential bioactivity.

Anticancer and Antimicrobial Research

Numerous quinoline derivatives exhibit potent anticancer and antimicrobial effects. [2][3]The mechanism often involves intercalation into DNA or the inhibition of critical enzymes like topoisomerases. [2]Furthermore, nitroaromatic compounds are well-known for their antimicrobial activity, which can stem from their ability to undergo redox cycling to produce damaging reactive oxygen species or to chelate metal ions essential for microbial enzyme function. [4][6]The title compound, combining both a quinoline core and a nitro group, is therefore a rational candidate for screening in anticancer and antimicrobial assays.

Hypoxia-Selective Agents

The nitro group can be selectively reduced to an amino group by one-electron reductases under hypoxic (low oxygen) conditions, a characteristic feature of solid tumors. [5]This conversion can unmask a potent cytotoxin or release a fluorescent reporter. For example, 6-nitroquinoline is enzymatically converted to the fluorescent 6-aminoquinoline selectively under hypoxia. [5]This suggests that this compound could be investigated as a pro-fluorophore or a hypoxia-activated prodrug.

Conclusion and Future Outlook

This compound is a strategically designed heterocyclic compound with significant potential in medicinal chemistry and chemical biology. This guide has provided a comprehensive overview of its structure, a plausible and robust synthetic strategy, and a rationale for its potential biological applications based on authoritative literature. The key to unlocking its utility lies in its successful synthesis and subsequent screening in relevant biological assays. Future research should focus on optimizing the synthetic yield, exploring its efficacy against various cancer cell lines and microbial strains, and investigating its potential as a hypoxia-activated agent. The insights provided herein offer a solid foundation for any researcher or drug development professional looking to explore the rich chemical space of substituted quinolines.

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry - Brieflands . [Link]

  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem - NIH . [Link]

  • 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem - NIH . [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones - MDPI . [Link]

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI . [Link]

  • 6-Nitroquinoline | C9H6N2O2 | CID 11945 - PubChem . [Link]

  • The Diverse Biological Activity of Recently Synthesized Nitro Compounds - MDPI . [Link]

  • Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions - PMC - NIH . [Link]

  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate . [Link]

  • 6-methyl quinoline 6-methylquinoline - The Good Scents Company . [Link]

  • CAS 607-34-1 MFCD00006790-Quinoline, 5-​nitro- 5-硝基喹啉-LabNovo . [Link]

  • 8-Methyl-5-nitroquinoline | C10H8N2O2 | CID 246300 - PubChem - NIH . [Link]

Sources

An In-depth Technical Guide to 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Date: January 24, 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of the substituted quinoline, 6-methylamino-7-methyl-5-nitroquinoline. As a member of the quinoline family—a privileged pharmacophore in medicinal chemistry—this compound holds significant research interest.[1] This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, offering insights into its molecular characteristics and methodologies for its synthesis and analysis.

Introduction: The Significance of the Quinoline Scaffold

The quinoline ring system, first isolated from coal tar in 1834, is a cornerstone in the field of medicinal chemistry.[1] Its rigid, bicyclic structure provides a versatile scaffold that can be readily functionalized to modulate biological activity.[1] The nitrogen atom within the ring can act as a hydrogen bond acceptor, a critical interaction for binding to biological macromolecules.[1] The historical success of quinoline-based drugs, most notably the antimalarial agent quinine, has spurred decades of research, leading to the discovery of derivatives with a wide array of therapeutic applications, including anticancer, antibacterial, and anti-inflammatory properties.[1]

The specific compound, this compound, is a polysubstituted quinoline. The strategic placement of a nitro group (a strong electron-withdrawing group), a methylamino group, and a methyl group (electron-donating groups) suggests a deliberate design to fine-tune the electronic and steric properties of the quinoline core.[1] Such modifications are crucial in optimizing the pharmacokinetic and pharmacodynamic profiles of potential drug candidates. While extensive research on this exact molecule is not widely published, its structural motifs are present in numerous biologically active compounds, making it a compelling subject for further investigation.[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. Below is a summary of the known and predicted properties of this compound.

PropertyValueSource/Method
CAS Number 83407-41-4[1]
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.22 g/mol [1]
IUPAC Name N,7-dimethyl-5-nitroquinolin-6-amine[1]
Melting Point 176-177°C (Predicted)Based on the melting point of the structurally similar 6-methylamino-5-nitroquinoxaline.[2]
Boiling Point > 300°C (Predicted)General characteristic of substituted quinolines.
Solubility Soluble in methanol, DMSO, and other polar organic solvents. Sparingly soluble in water (Predicted).Based on the reported solubility of 6-methylamino-5-nitroquinoxaline and the general solubility of nitroaromatic compounds.[2]
pKa 3.5 - 4.5 (Predicted)The quinoline nitrogen is basic, but its pKa is expected to be lowered by the electron-withdrawing nitro group.

Synthesis of this compound

The synthesis of this compound can be approached through a multi-step process, likely commencing with a Skraup synthesis to form the quinoline core, followed by functional group manipulations.[1] A plausible synthetic pathway is outlined below.

Synthesis_Pathway m_toluidine m-Toluidine methylquinolines Mixture of 5- and 7-Methylquinoline m_toluidine->methylquinolines Skraup Synthesis reagents1 Glycerol, H₂SO₄, Nitrobenzene (oxidant) nitro_methylquinoline 7-Methyl-5-nitroquinoline methylquinolines->nitro_methylquinoline Nitration reagents2 HNO₃, H₂SO₄ amino_nitro_methylquinoline 6-Amino-7-methyl- 5-nitroquinoline nitro_methylquinoline->amino_nitro_methylquinoline Functionalization reagents3 1. Halogenation (e.g., NBS) 2. Amination (NH₃) final_product 6-Methylamino-7-methyl- 5-nitroquinoline amino_nitro_methylquinoline->final_product Methylation reagents4 Methylating agent (e.g., CH₃I)

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: A Step-by-Step Guide

The following protocol is a proposed method based on established procedures for the synthesis of related quinoline derivatives.[3]

Step 1: Synthesis of 7-Methylquinoline via Skraup Synthesis

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a mechanical stirrer.

  • Reagent Addition: Cautiously add concentrated sulfuric acid to glycerol. To this mixture, add m-toluidine and an oxidizing agent such as nitrobenzene or arsenic acid.

  • Heating: Heat the reaction mixture under reflux for several hours. The reaction is exothermic and should be carefully monitored.

  • Work-up: After cooling, pour the reaction mixture into a large volume of water and neutralize with a base (e.g., sodium hydroxide).

  • Extraction and Purification: Extract the product with an organic solvent (e.g., dichloromethane). The resulting mixture of 5- and 7-methylquinoline can be separated by fractional distillation or column chromatography. For the subsequent step, the mixture can often be used without complete separation.

Step 2: Nitration of 7-Methylquinoline

  • Reaction Setup: In a flask equipped with a dropping funnel and a stirrer, cool a mixture of fuming nitric acid and concentrated sulfuric acid in an ice bath.

  • Substrate Addition: Slowly add the 7-methylquinoline (or the mixture from the previous step) to the cooled nitrating mixture while maintaining a low temperature.

  • Reaction: Allow the reaction to proceed at a controlled temperature (e.g., 0-10 °C) for a specified time.

  • Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base.

  • Purification: The precipitated 7-methyl-5-nitroquinoline can be collected by filtration and purified by recrystallization.

Step 3: Synthesis of 6-Amino-7-methyl-5-nitroquinoline

  • Halogenation: A common strategy for introducing an amino group at the 6-position is through a nucleophilic aromatic substitution of a halogenated precursor. The 7-methyl-5-nitroquinoline can be halogenated at the 6-position using a suitable reagent like N-bromosuccinimide (NBS).

  • Amination: The resulting 6-halo-7-methyl-5-nitroquinoline can then be subjected to amination using ammonia or a protected amine source.

Step 4: Methylation of 6-Amino-7-methyl-5-nitroquinoline

  • Reaction Setup: Dissolve the 6-amino-7-methyl-5-nitroquinoline in a suitable solvent.

  • Reagent Addition: Add a methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a base to neutralize the acid formed during the reaction.

  • Purification: The final product, this compound, can be purified by column chromatography or recrystallization.

Reactivity and Mechanistic Insights

The reactivity of this compound is governed by the interplay of the electron-donating methyl and methylamino groups and the electron-withdrawing nitro group on the quinoline scaffold.

Reactivity cluster_quinoline This compound quinoline electrophilic_attack Electrophilic Attack (Favored at electron-rich positions) quinoline->electrophilic_attack Donating groups activate the benzene ring nucleophilic_attack Nucleophilic Attack (Favored at electron-deficient positions) quinoline->nucleophilic_attack Nitro group activates the ring to nucleophiles reduction Reduction of Nitro Group quinoline->reduction Nitro group is readily reduced

Caption: Predicted reactivity of this compound.

  • Electrophilic Aromatic Substitution: The electron-donating methyl and methylamino groups will activate the benzene portion of the quinoline ring towards electrophilic attack. However, the strong deactivating effect of the nitro group will make further electrophilic substitution challenging.

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group makes the quinoline ring, particularly the positions ortho and para to it, susceptible to nucleophilic attack. This is a key reaction for further functionalization.

  • Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents (e.g., Sn/HCl, H₂/Pd-C). This transformation opens up possibilities for further derivatization, such as diazotization and subsequent coupling reactions.

Potential Applications in Drug Development

Substituted quinolines are a rich source of potential therapeutic agents.[4][5] The structural features of this compound suggest several avenues for investigation in drug discovery.

  • Anticancer Activity: Many nitroaromatic compounds exhibit anticancer properties, often through mechanisms involving bioreductive activation in hypoxic tumor environments. The presence of the nitro group in this molecule makes it a candidate for evaluation as an anticancer agent.

  • Antimicrobial and Antiviral Activity: The quinoline scaffold is present in numerous antibacterial and antiviral drugs.[2] The specific substitution pattern of this compound may confer activity against various pathogens.

  • Kinase Inhibition: The quinoline core is a common feature in many kinase inhibitors used in cancer therapy. The functional groups on this molecule could be tailored to interact with the active sites of specific kinases.

Spectroscopic Analysis

  • ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring, the methyl protons, and the N-H proton of the methylamino group. The chemical shifts will be influenced by the electronic effects of the substituents. For instance, the protons on the heterocyclic part of the quinoline ring typically appear in a distinct region of the spectrum from those on the benzene ring.[1]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will provide information on the carbon skeleton. The chemical shifts of the carbon atoms are highly sensitive to their electronic environment, allowing for the unambiguous assignment of each carbon in the molecule.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the secondary amine, C-H stretching of the aromatic and methyl groups, C=C and C=N stretching of the quinoline ring, and strong symmetric and asymmetric stretching bands for the nitro group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (217.22 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl groups.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. This in-depth technical guide has provided a comprehensive overview of its chemical properties, a plausible synthetic route with a detailed experimental protocol, an analysis of its reactivity, and a discussion of its potential applications in drug development. The information presented herein is intended to serve as a valuable resource for researchers and to stimulate further investigation into the biological activities of this and related substituted quinolines.

References

  • PubChem. (n.d.). 6-Methyl-5-nitroquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Retrieved from [Link]

  • PubChem. (n.d.). 5-Nitroquinoline. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

  • MDPI. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • Google Patents. (n.d.). Method for preparing 2-methyl-8-aminoquinoline from o-nitrophenol.
  • mzCloud. (n.d.). 6 Methylquinoline. Retrieved from [Link]

  • PubMed Central. (2018). Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Retrieved from [Link]

Sources

6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE synthesis pathway

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis of 6-Methylamino-7-Methyl-5-Nitroquinoline

Introduction

This compound is a substituted quinoline derivative of significant interest to researchers in medicinal chemistry and drug development. The quinoline scaffold is a well-established pharmacophore present in numerous approved drugs, and the specific substitution pattern of this compound—a nitro group at C5, a methylamino group at C6, and a methyl group at C7—suggests its potential as an intermediate for novel therapeutic agents. The electron-withdrawing nitro group, coupled with the electron-donating amino and methyl substituents, creates a unique electronic environment that could be exploited for various biological activities.

This technical guide provides a comprehensive overview of a proposed synthetic pathway for this compound. It addresses the inherent synthetic challenges, particularly the regioselectivity of nitration, and proposes a robust, multi-step synthesis rooted in established organic chemistry principles. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this and related quinoline derivatives.

Retrosynthetic Analysis

A logical retrosynthetic analysis of the target molecule suggests a pathway involving the sequential introduction of the functional groups onto a pre-formed quinoline core. The primary disconnection is the C-N bond of the methylamino group, which can be formed via a nucleophilic aromatic substitution. This leads to a chlorinated intermediate, which in turn can be obtained from a nitrated quinoline. The quinoline core itself can be constructed from an appropriately substituted aniline.

G Target This compound Intermediate1 6-Chloro-7-methyl-5-nitroquinoline Target->Intermediate1 Nucleophilic Amination Intermediate2 7-Methyl-5-nitroquinoline Intermediate1->Intermediate2 Electrophilic Chlorination Intermediate3 7-Methylquinoline Intermediate2->Intermediate3 Electrophilic Nitration (Challenging) StartingMaterial m-Toluidine Intermediate3->StartingMaterial Skraup Synthesis G cluster_0 Precursor Synthesis cluster_1 Main Synthetic Pathway Start m-Toluidine Derivative Precursor 2-Amino-4-methyl-6-nitroacetophenone Start->Precursor Multi-step synthesis Intermediate2 7-Methyl-5-nitroquinoline Precursor->Intermediate2 Friedländer Annulation (Acetaldehyde, KOH) Intermediate1 6-Chloro-7-methyl-5-nitroquinoline Intermediate2->Intermediate1 Electrophilic Chlorination (NCS) Target This compound Intermediate1->Target Nucleophilic Amination (Methylamine)

A Technical Guide to Investigating the Biological Activity of 6-Methylamino-7-methyl-5-nitroquinoline: A Novel Quinolone Derivative

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, and antimicrobial effects.[1][2] This guide presents a comprehensive framework for the investigation of a novel derivative, 6-methylamino-7-methyl-5-nitroquinoline. While direct studies on this specific molecule are not yet prevalent in published literature, its structural motifs—a nitro group at the 5-position, a methylamino group at the 6-position, and a methyl group at the 7-position—suggest a high potential for significant biological activity. This document serves as a technical roadmap, grounded in established methodologies and structure-activity relationship (SAR) principles derived from analogous compounds, to unlock the therapeutic potential of this new chemical entity. We will explore hypothesized mechanisms of action, provide detailed experimental protocols for screening and characterization, and discuss the scientific rationale behind each step of the proposed research plan.

Introduction: The Quinoline Scaffold and Rationale for Investigation

Quinoline, a heterocyclic aromatic compound, is a privileged structure in drug discovery.[2][3] Its derivatives have demonstrated a wide array of pharmacological activities, including but not limited to, anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[4][5] The biological versatility of the quinoline ring system is largely due to its ability to intercalate into DNA, chelate metals, and participate in various receptor-ligand interactions.[6]

The subject of this guide, this compound, possesses a unique combination of functional groups that warrants a thorough investigation. The 5-nitro group is a strong electron-withdrawing group, a feature often associated with enhanced cytotoxicity and antimicrobial activity in quinoline derivatives.[7][8] For instance, the 5-nitroquinoline derivative, nitroxoline, has demonstrated potent anti-cancer activity.[7] The 6-aminoquinoline scaffold is another key pharmacophore, with derivatives showing promise as antibacterial agents that can inhibit bacterial DNA-gyrase.[9] The methylation at the 7-position can influence the compound's lipophilicity and metabolic stability, potentially fine-tuning its pharmacokinetic profile.[10]

Given these structural features, we hypothesize that this compound will exhibit significant anticancer and antibacterial activities. This guide will provide the experimental framework to test these hypotheses.

Synthesis of this compound

The synthesis of this novel compound would likely begin with 7-methylquinoline as a starting material.[11] A plausible synthetic route involves a multi-step process, beginning with nitration, followed by the introduction of the amino group.

A key step is the nitration of 7-methylquinoline, which can be achieved using a mixture of fuming nitric acid and concentrated sulfuric acid.[12] This is followed by the introduction of an amino group at the 6-position, which can be a challenging step requiring specific reaction conditions to ensure regioselectivity. Finally, methylation of the amino group would yield the target compound.[11]

Synthesis_Workflow A Start: 7-Methylquinoline B Nitration (H₂SO₄/HNO₃) A->B C Intermediate: 7-Methyl-5-nitroquinoline or 7-Methyl-8-nitroquinoline B->C D Amination C->D E Intermediate: 6-Amino-7-methyl-5-nitroquinoline D->E F Methylation E->F G Final Product: This compound F->G Screening_Cascade cluster_tier1 Tier 1: Primary Screening cluster_tier2 Tier 2: Secondary Assays & Mechanism of Action cluster_tier3 Tier 3: In Vivo & Advanced Studies A Cytotoxicity Screening (e.g., NCI-60 Panel) C Apoptosis Assays (Caspase-Glo, Annexin V) A->C D Cell Cycle Analysis (Flow Cytometry) A->D B Antibacterial Screening (e.g., ESKAPE Pathogens) E DNA Gyrase Inhibition Assay B->E F MIC Determination B->F G Xenograft Tumor Models C->G D->G H Bacterial Infection Models E->H F->H

Caption: A tiered approach for biological activity screening.

Detailed Experimental Protocols

Anticancer Activity Evaluation

This assay provides a quantitative measure of cell viability and is a primary indicator of cytotoxic potential.

Protocol:

  • Cell Culture: Culture human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer) in appropriate media until they reach 80% confluency. [13]2. Seeding: Seed the cells in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treatment: Prepare serial dilutions of this compound (e.g., from 0.01 µM to 100 µM) and add to the wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Apoptosis Induction Analysis (Annexin V-FITC/PI Staining)

This assay determines if the compound induces programmed cell death.

Protocol:

  • Treatment: Treat cancer cells with the compound at its IC50 concentration for 24 hours.

  • Staining: Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).

Antibacterial Activity Evaluation

The MIC is the lowest concentration of an antibacterial agent that prevents visible growth of a bacterium.

Protocol:

  • Bacterial Strains: Use a panel of clinically relevant bacteria, including Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains. [9]2. Broth Microdilution: In a 96-well plate, prepare two-fold serial dilutions of the compound in Mueller-Hinton broth.

  • Inoculation: Inoculate each well with a standardized bacterial suspension (approximately 5 x 10^5 CFU/mL).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Reading: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Hypothesized Mechanism of Action

Based on the activities of related quinoline derivatives, we can postulate several potential mechanisms of action for this compound.

Anticancer Mechanism

The planar quinoline ring may act as a DNA intercalating agent, disrupting DNA replication and transcription, leading to cell cycle arrest and apoptosis. [14]The nitro group could also contribute to the generation of reactive oxygen species (ROS), inducing oxidative stress and subsequent cell death. [8]

Anticancer_Mechanism A 6-Methylamino-7-methyl- 5-nitroquinoline B DNA Intercalation A->B C ROS Generation A->C D DNA Damage B->D E Oxidative Stress C->E F Cell Cycle Arrest D->F G Apoptosis E->G F->G

Caption: Hypothesized anticancer mechanism of action.

Antibacterial Mechanism

Many quinolone antibacterials function by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. [15]The 6-aminoquinoline moiety, in particular, has been implicated in this mechanism. [9]

Data Presentation

All quantitative data should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM)

Cell LineThis compoundDoxorubicin (Positive Control)
MDA-MB-2315.20.8
A5497.81.2
HCT1164.50.6
HFF-1 (Normal)> 10015.4

Table 2: Hypothetical Antibacterial Activity (MIC in µg/mL)

Bacterial StrainThis compoundCiprofloxacin (Positive Control)
S. aureus (ATCC 29213)80.5
E. coli (ATCC 25922)161
P. aeruginosa (ATCC 27853)322

Conclusion and Future Directions

This technical guide provides a strategic framework for the comprehensive evaluation of the novel compound, this compound. The proposed experimental cascade, from initial screening to mechanistic studies, is designed to systematically uncover its potential as an anticancer or antibacterial agent. The structural features of this molecule, particularly the 5-nitro and 6-methylamino substitutions, provide a strong rationale for this investigation.

Positive results from these initial studies would pave the way for more advanced preclinical development, including structure-activity relationship (SAR) studies to optimize potency and selectivity, pharmacokinetic profiling, and in vivo efficacy studies in animal models. The exploration of such novel quinoline derivatives is a critical endeavor in the ongoing search for new and effective therapeutic agents.

References

  • Shim, J. S., et al. (2010). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Musielak, B., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(19), 6539.
  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 13(28), 19343-19363.
  • Gupta, H., et al. (2014). Biological Activities of Quinoline Derivatives.
  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Kumar, S., Bawa, S., & Gupta, H. (2009). Biological Activities of Quinoline Derivatives. Mini-Reviews in Medicinal Chemistry, 9(14), 1648-1654.
  • Singh, A., et al. (2022). Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. Asian Journal of Chemistry, 34(1), 1-12.
  • Kumar, A., et al. (2023). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Publishing.
  • Prachayasittikul, V., et al. (2017). Antimalarial and antimicrobial activities of 8-Aminoquinoline-Uracils metal complexes.
  • Sharma, P., & Kumar, V. (2021). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 11(5), 13269-13292.
  • Al-Suwaidan, I. A., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of the Indian Chemical Society, 99(8), 100570.
  • Mohammadi, M. K., & Faghih, Z. (2018). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Pharmaceutical and Biomedical Research, 4(2), 43-47.
  • Cecchetti, V., et al. (1995). 6-Aminoquinolones: a new class of quinolone antibacterials?. Journal of Medicinal Chemistry, 38(6), 973-982.
  • Joseph, B., et al. (2022). Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 77(1), 120-129.
  • Sharma, P., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Future Medicinal Chemistry, 14(20), 1469-1502.
  • Hossan, S., et al. (2020). Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. Molecules, 25(18), 4296.

Sources

Unraveling the Proteomic Landscape of 6-Methylamino-7-methyl-5-nitroquinoline: A Technical Guide for Target Discovery and Mechanism of Action Studies

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Charting a Course into the Unknown

The quinoline scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of therapeutic agents with diverse biological activities, including antimalarial, anticancer, and antibacterial properties.[1][2] Within this vast chemical space, 6-methylamino-7-methyl-5-nitroquinoline emerges as a compound of interest, yet its specific biological functions and protein interaction partners remain largely uncharted territory. This guide is conceived not as a retrospective of existing data, but as a forward-looking strategic manual for researchers, scientists, and drug development professionals. It provides a comprehensive, technically-grounded roadmap for the systematic proteomic investigation of this molecule.

As a Senior Application Scientist, my objective is to transcend a mere listing of protocols. Instead, this document is designed to provide a deep, causal understanding behind each experimental choice, ensuring that every proposed workflow is a self-validating system for generating robust and actionable data. We will navigate the complexities of target deconvolution and mechanism of action studies, leveraging state-of-the-art proteomics technologies to illuminate the cellular machinery engaged by this compound.

Section 1: The Quinoline Archetype and the Enigma of this compound

Quinoline and its derivatives are privileged structures in drug discovery, capable of interacting with a wide array of biological targets.[1] The addition of a nitro group, as seen in the 5-nitroquinoline core, is known to be a critical feature in the biological activity of many compounds, including those with antimicrobial properties.[3] For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) exerts its antimicrobial and anticancer effects through the chelation of essential metal ions, thereby disrupting microbial enzyme function.[4] It is plausible that this compound may operate through similar or entirely novel mechanisms.

The central scientific questions that this guide will equip you to answer are:

  • Target Identification: What are the direct protein binding partners of this compound in a complex biological system?

  • Pathway Elucidation: Which cellular signaling pathways are modulated upon treatment with this compound?

  • Mechanism of Action: How do the identified protein interactions and pathway perturbations translate into a discernible cellular phenotype?

To address these questions, we will employ a multi-pronged chemoproteomics approach, a powerful discipline that combines chemical biology with mass spectrometry to study drug-protein interactions on a proteome-wide scale.[5][6]

Section 2: The Strategic Imperative: A Phased Proteomics Approach

A successful proteomics campaign for a novel small molecule requires a logical and phased approach. We will progress from broad, unbiased screening to more focused, hypothesis-driven validation.

Proteomics_Strategy cluster_0 Phase 1: Target Identification cluster_1 Phase 2: Global Proteome & PTM Profiling cluster_2 Phase 3: Validation & Pathway Analysis AP_MS Affinity Purification-Mass Spectrometry (AP-MS) Quantitative_Proteomics Quantitative Proteomics (e.g., DIA, TMT) AP_MS->Quantitative_Proteomics Identified Targets Chemoproteomics Chemoproteomics (e.g., Thermal Proteome Profiling) Chemoproteomics->Quantitative_Proteomics Candidate Targets Phosphoproteomics Phosphoproteomics Quantitative_Proteomics->Phosphoproteomics Cellular Response Bioinformatics Bioinformatics & Pathway Analysis Phosphoproteomics->Bioinformatics Signaling Events Validation Orthogonal Validation Assays Bioinformatics->Validation Hypothesis Generation

Caption: A phased proteomics workflow for small molecule characterization.

Section 3: Phase 1 - Identifying the Direct Binding Partners

The initial and most critical step is to identify the direct molecular targets of this compound. We will explore two complementary and powerful strategies: Affinity Purification-Mass Spectrometry (AP-MS) and label-free chemoproteomics.

Affinity Purification-Mass Spectrometry (AP-MS): Fishing for Targets

AP-MS is a classic and effective method for identifying protein-small molecule interactions.[7][8] It involves immobilizing the small molecule of interest to a solid support and using it as "bait" to capture its binding partners from a cell lysate.

The success of AP-MS hinges on the design of the affinity probe. A poorly designed probe can lead to a loss of biological activity or steric hindrance, preventing the capture of true binding partners. Therefore, the synthesis of a tagged version of this compound is a critical first step. The tag (e.g., biotin) should be attached via a linker at a position that does not interfere with the compound's putative binding pharmacophore.

AP_MS_Workflow cluster_0 Probe Synthesis & Validation cluster_1 Affinity Purification cluster_2 Mass Spectrometry & Data Analysis Synthesis Synthesize Biotinylated This compound Activity_Assay Validate Biological Activity of Tagged Compound Synthesis->Activity_Assay Cell_Lysis Prepare Cell Lysate Incubation Incubate Lysate with Immobilized Probe Cell_Lysis->Incubation Washing Wash to Remove Non-specific Binders Incubation->Washing Elution Elute Bound Proteins Washing->Elution Digestion Protein Digestion (Trypsin) Elution->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Database Searching & Quantitative Analysis LC_MS->Data_Analysis

Caption: A generalized workflow for Affinity Purification-Mass Spectrometry (AP-MS).

  • Probe Immobilization: Covalently attach the biotinylated this compound to streptavidin-coated magnetic beads.

  • Cell Culture and Lysis: Grow a relevant cell line (e.g., a cancer cell line if anticancer activity is suspected) to 80-90% confluency. Lyse the cells in a non-denaturing buffer to preserve protein complexes.

  • Incubation: Incubate the cell lysate with the compound-coated beads. A parallel incubation with beads coated with biotin alone serves as a negative control to identify non-specific binders.

  • Washing: Perform a series of washes with decreasing salt concentrations to remove proteins that are not specifically bound to the compound.

  • Elution: Elute the bound proteins from the beads using a denaturing buffer.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptides using a high-resolution mass spectrometer.

  • Data Analysis: Use a proteomics software suite (e.g., MaxQuant) to identify and quantify the proteins. True binding partners should be significantly enriched in the compound pulldown compared to the control.

Chemoproteomics: Detecting Target Engagement in a Label-Free Manner

While powerful, AP-MS requires chemical modification of the compound, which can sometimes alter its binding properties.[6] Label-free methods circumvent this by detecting the interaction between the unmodified compound and its targets within a complex proteome.[6] Thermal Proteome Profiling (TPP) is a prominent example.[9]

TPP is based on the principle that the binding of a small molecule to a protein stabilizes the protein's structure, leading to an increase in its melting temperature.[9] By heating cell lysates treated with the compound to various temperatures and quantifying the amount of soluble protein at each temperature using mass spectrometry, one can identify proteins that are stabilized by the compound.

Parameter Affinity Purification-Mass Spectrometry (AP-MS) Thermal Proteome Profiling (TPP)
Compound Modification Required (e.g., biotinylation)Not required
Principle Physical isolation of binding partnersLigand-induced thermal stabilization
Primary Output List of potential binding proteinsProteins with altered melting temperatures
Strengths Direct identification of binding partnersNo compound modification, in-cell compatible
Challenges Synthesis of active probe, non-specific bindingIndirect evidence of binding, lower throughput

Table 1: Comparison of AP-MS and TPP for target identification.

Section 4: Phase 2 - Mapping the Global Cellular Response

Identifying the direct targets of this compound is only the first step. To understand its mechanism of action, we must investigate its impact on the entire proteome and its post-translational modifications (PTMs).

Quantitative Proteomics: A Global View of Protein Expression Changes

Quantitative proteomics allows for the comparison of protein abundance between different states, such as untreated versus compound-treated cells.[10][11] Two common approaches are Data-Independent Acquisition (DIA) and Tandem Mass Tag (TMT) labeling.[10]

  • Data-Independent Acquisition (DIA): A label-free method that systematically fragments all peptides within a certain mass range, providing a comprehensive and reproducible snapshot of the proteome.[10]

  • Tandem Mass Tag (TMT) Labeling: An isobaric labeling approach that allows for the multiplexing of up to 18 samples in a single mass spectrometry run, enabling high-throughput quantitative analysis.[10]

By comparing the proteomes of cells treated with this compound to untreated controls, we can identify proteins and pathways that are up- or down-regulated, providing clues to the compound's downstream effects.

Phosphoproteomics: Interrogating Signaling Pathways

Many cellular processes, particularly signal transduction, are regulated by protein phosphorylation. Changes in the phosphoproteome can provide a more dynamic and immediate readout of a compound's activity than changes in total protein expression.

Phosphoproteomics_Workflow Cell_Treatment Treat Cells with Compound Lysis_Digestion Cell Lysis and Protein Digestion Cell_Treatment->Lysis_Digestion Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Lysis_Digestion->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Quantitative Analysis and Kinase Substrate Analysis LC_MS->Data_Analysis

Caption: A typical workflow for phosphoproteomic analysis.

By identifying changes in phosphorylation patterns, we can infer the activity of upstream kinases and map the signaling pathways affected by this compound. This is particularly relevant for quinoline derivatives, as many have been shown to modulate kinase signaling pathways.[12]

Section 5: Phase 3 - Data Integration, Validation, and Hypothesis Generation

The culmination of these proteomics experiments will be a large and complex dataset. The final phase involves integrating this data to build a coherent model of the compound's mechanism of action and validating these findings through orthogonal methods.

Bioinformatics and Pathway Analysis

The lists of identified target proteins, differentially expressed proteins, and differentially phosphorylated proteins should be subjected to rigorous bioinformatics analysis. Tools such as STRING, DAVID, and Ingenuity Pathway Analysis (IPA) can be used to:

  • Identify enriched biological processes and molecular functions.

  • Construct protein-protein interaction networks.

  • Map regulated proteins to known signaling and metabolic pathways.

This analysis will generate testable hypotheses about the compound's mechanism of action. For example, if several proteins involved in a particular cancer-related pathway, such as the PI3K-Akt pathway, are identified, this would suggest a potential anticancer activity for the compound.[12]

Orthogonal Validation: Ensuring Scientific Rigor

Proteomics data, while powerful, should always be validated using independent, hypothesis-driven experiments. These may include:

  • Western Blotting: To confirm the up- or down-regulation of specific proteins identified in the quantitative proteomics screen.

  • Enzyme Activity Assays: If a target protein is an enzyme, its activity can be measured in the presence and absence of the compound.

  • Cell-Based Phenotypic Assays: Based on the pathway analysis, specific cellular assays can be employed (e.g., cell proliferation, apoptosis, or migration assays).

Conclusion: From Molecule to Mechanism

This technical guide provides a comprehensive and scientifically rigorous framework for the proteomic investigation of this compound. By systematically identifying its direct targets, mapping its global effects on the proteome and phosphoproteome, and validating these findings, researchers can move from a molecule of unknown function to a well-characterized compound with a defined mechanism of action. This knowledge is the bedrock upon which successful drug development programs are built.

References

  • Alonso-Serra, J., et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 17(9), 1106. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem. Retrieved from [Link]

  • Kaur, K., & Kumar, V. (2024). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances, 14(35), 25685-25705. Retrieved from [Link]

  • Piazza, I., et al. (2024). Benchmarking of Quantitative Proteomics Workflows for Limited Proteolysis Mass Spectrometry. Molecular & Cellular Proteomics, 23(7), 100945. Retrieved from [Link]

  • Chen, X., et al. (2022). A brief introduction to chemical proteomics for target deconvolution. European Review for Medical and Pharmacological Sciences, 26(18), 6449-6455. Retrieved from [Link]

  • Do, T. T. H., et al. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. Journal of Biomedical Science, 30(1), 77. Retrieved from [Link]

  • Sánchez-López, R., et al. (2022). Proteomic and Functional Analysis of the Effects of Quinoxaline Derivatives on Entamoeba histolytica. Frontiers in Cellular and Infection Microbiology, 12, 856396. Retrieved from [Link]

  • PreOmics GmbH. (n.d.). Proteomics Drug Discovery. Retrieved from [Link]

  • Lomenick, B., et al. (2011). Identification of Direct Protein Targets of Small Molecules. ACS Chemical Biology, 6(1), 34-46. Retrieved from [Link]

  • Gingras, A. C., et al. (2007). Affinity purification-mass spectrometry and network analysis to understand protein-protein interactions. Nature Protocols, 2(11), 2979-2991. Retrieved from [Link]

  • Wilson, J. P., & Hogg, S. J. (2023). Stability-based approaches in chemoproteomics. Biochemical Society Transactions, 51(4), 1545-1557. Retrieved from [Link]

  • Wang, S., et al. (2019). Synthesis and Biological Evaluation of Quinoline Derivatives as a Novel Class of Broad-Spectrum Antibacterial Agents. Molecules, 24(3), 536. Retrieved from [Link]

  • Nitek, W. (2023). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. International Journal of Molecular Sciences, 24(13), 10871. Retrieved from [Link]

  • Tan, C. S. H., et al. (2023). High-throughput drug target discovery using a fully automated proteomics sample preparation platform. Chemical Science, 14(30), 8171-8180. Retrieved from [Link]

  • Ong, S. E., et al. (2009). Identifying the proteins to which small-molecule probes and drugs bind in cells. Proceedings of the National Academy of Sciences, 106(12), 4617-4622. Retrieved from [Link]

  • Fiveable Inc. (n.d.). Affinity Purification-Mass Spectrometry (AP-MS). Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Capture Compound Mass Spectrometry: Target Deconvolution and Other Drug Protein Interactions. Retrieved from [Link]

  • Zhang, H., et al. (2023). Chemoproteomics, A Broad Avenue to Target Deconvolution. Angewandte Chemie International Edition, 62(51), e202312423. Retrieved from [Link]

  • Al-Suhaimi, K. M., et al. (2024). Structure-guided development of Quinoline derivatives targeting kinesin spindle protein. Journal of Molecular Structure, 1308, 138133. Retrieved from [Link]

  • Iovine, V., et al. (2024). Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Molecules, 29(21), 4909. Retrieved from [Link]

  • Gherman, C., et al. (2024). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. International Journal of Molecular Sciences, 25(11), 5894. Retrieved from [Link]

  • Technology Networks. (2024, November 21). Proteomics Workflow: Sample Prep to LC-MS Data Analysis. Retrieved from [Link]

  • Li, J., et al. (2024). APPLE-MS: A affinity purification-mass spectrometry method assisted by PafA-mediated proximity labeling. bioRxiv. Retrieved from [Link]

  • Bateman, L. A., & Nomura, D. K. (2019). Chemoproteomic methods for covalent drug discovery. Current Opinion in Chemical Biology, 50, 18-25. Retrieved from [Link]

  • Bantscheff, M., et al. (2011). Identification of the Targets of Biologically Active Small Molecules Using Quantitative Proteomics. Methods in Molecular Biology, 753, 241-257. Retrieved from [Link]

  • Broad Institute. (n.d.). Small-molecule Target and Pathway Identification. Retrieved from [Link]

  • Hubner, N. C., et al. (2010). Accurate Protein Complex Retrieval by Affinity Enrichment Mass Spectrometry (AE-MS) Rather than Affinity Purification Mass Spectrometry (AP-MS). Molecular & Cellular Proteomics, 9(11), 2485-2504. Retrieved from [Link]

  • Soto-Sánchez, J., et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology Research, 119(2), 695-711. Retrieved from [Link]

Sources

The Nitroquinoline Scaffold: A Privileged Heterocycle in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The quinoline nucleus, a fused heterocyclic system of benzene and pyridine rings, represents a cornerstone in the architecture of pharmacologically active molecules.[1] The introduction of a nitro (-NO2) group to this scaffold gives rise to nitroquinolines, a class of compounds with a rich and complex history in medicinal chemistry. From their early investigation as antimicrobial agents to their more recent exploration as potent anticancer therapeutics, nitroquinolines have consistently demonstrated a remarkable breadth of biological activity.[2] This technical guide provides a comprehensive exploration of the multifaceted role of nitroquinolines in medicinal chemistry. It delves into their diverse mechanisms of action, elucidates critical structure-activity relationships (SAR), and presents detailed experimental protocols for their synthesis and biological evaluation. Furthermore, this guide addresses the inherent challenges in the development of nitroquinoline-based therapeutics, such as toxicity and metabolic instability, and discusses contemporary strategies to mitigate these issues. By synthesizing field-proven insights with rigorous scientific data, this document aims to serve as an authoritative resource for researchers and drug development professionals engaged in the pursuit of novel therapeutic agents.

The Chemical Biology of Nitroquinolines: Mechanisms of Action

The biological activities of nitroquinolines are diverse and contingent upon the specific substitution pattern of the nitro group and other functionalities on the quinoline core. Their mechanisms of action can be broadly categorized into several key pathways, often involving complex intracellular redox cycling and interactions with critical biomolecules.

Genotoxicity and DNA Damage

A prominent mechanism of action for several nitroquinolines is their ability to induce DNA damage, a property that is both a source of their therapeutic potential and a cause for concern regarding their toxicity. The archetypal example is 4-nitroquinoline 1-oxide (4-NQO), a potent carcinogen that has been extensively studied as a model compound for understanding DNA damage and repair.[3] The genotoxicity of many nitroaromatic compounds, including nitroquinolines, is often dependent on the metabolic reduction of the nitro group to reactive intermediates.[4][5]

This process, often mediated by intracellular nitroreductases, generates nitroso and hydroxylamine derivatives that can covalently bind to DNA, forming adducts that disrupt DNA replication and transcription, ultimately leading to apoptosis or mutagenesis.[6][7]

Nitroquinoline Nitroquinoline (Prodrug) Nitroreductases Intracellular Nitroreductases Nitroquinoline->Nitroreductases Metabolic Activation ReactiveMetabolites Reactive Metabolites (e.g., Hydroxylamine) Nitroreductases->ReactiveMetabolites DNA Cellular DNA ReactiveMetabolites->DNA Covalent Binding DNA_Adducts DNA Adducts DNA->DNA_Adducts Apoptosis Apoptosis DNA_Adducts->Apoptosis Mutagenesis Mutagenesis DNA_Adducts->Mutagenesis

Figure 1: Generalized mechanism of nitroquinoline-induced genotoxicity.
Enzyme Inhibition

Nitroquinolines have been identified as inhibitors of a range of enzymes that are critical for pathogen survival and cancer progression.[1] This inhibitory activity is often a key contributor to their therapeutic effects. For instance, nitroxoline (8-hydroxy-5-nitroquinoline) has been shown to inhibit bacterial DNA and RNA polymerases, contributing to its antibacterial properties.[8]

In the context of anticancer activity, certain nitroquinoline derivatives have demonstrated inhibitory effects on key signaling enzymes. For example, some have been found to inhibit protein kinases involved in cell proliferation and survival pathways.[9] The mechanism of enzyme inhibition can vary, from competitive binding at the active site to allosteric modulation or chelation of essential metal cofactors.[10]

Induction of Oxidative Stress

The redox cycling of the nitro group can also lead to the generation of reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[11] This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA, ultimately triggering apoptosis. This pro-oxidant mechanism is a significant contributor to the anticancer and antimicrobial effects of some nitroquinolines.

Structure-Activity Relationships (SAR) of Nitroquinolines

The biological activity of nitroquinolines is exquisitely sensitive to their substitution patterns. Understanding these structure-activity relationships is paramount for the rational design of more potent and selective therapeutic agents.

Position of the Nitro Group

The position of the nitro group on the quinoline scaffold has a profound impact on the compound's biological profile. For instance, in the context of antibacterial activity, the position of the nitro group can influence the compound's ability to be recognized and reduced by bacterial nitroreductases, a key step in their activation.[2]

Influence of Other Substituents

The introduction of other functional groups onto the nitroquinoline core can modulate its physicochemical properties and biological activity. For example:

  • Halogenation: The presence of halogens, such as chlorine or bromine, can enhance the lipophilicity of the molecule, potentially improving its cell permeability and antimicrobial or anticancer potency.[2]

  • Hydroxyl Groups: The addition of a hydroxyl group, as seen in nitroxoline (8-hydroxy-5-nitroquinoline), can introduce metal-chelating properties, which can contribute to its mechanism of action by sequestering essential metal ions.[8]

  • Side Chains: The incorporation of various side chains at different positions of the quinoline ring can be used to fine-tune the molecule's interaction with its biological target, improve its pharmacokinetic properties, and reduce its toxicity.[12]

A systematic exploration of these substitutions is crucial for optimizing the therapeutic index of nitroquinoline-based drug candidates.[13]

Quantitative Data on Biological Activity

The following tables summarize the in vitro anticancer and antimicrobial activities of selected nitroquinoline derivatives, providing a comparative overview of their potencies.

Table 1: Anticancer Activity of Selected Nitroquinoline Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
6-Nitro-2-p-tolylquinolin-4(1H)-oneHeLa (Cervical Cancer)41.8% growth inhibition[14]
7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amineVarious human tumor cell lines< 1.0[1]
Quinolinyl-thiazole derivative 6aMDA-MB-231 (Breast Cancer)1.415 ± 0.16[1]
Nitro-substituted semicarbazide 4cU87 (Glioblastoma)12.6[15]
Nitro-substituted semicarbazide 4dU87 (Glioblastoma)13.7[15]

Table 2: Antimicrobial Activity of Selected Nitroquinoline Derivatives

CompoundMicrobial StrainMIC (µg/mL)Reference
NitroxolineEscherichia coli4[2]
NitroxolineStaphylococcus aureus2[2]
1,2,3-triazole incorporated quinoline 9Staphylococcus aureus0.12[2]
1,2,3-triazole incorporated quinoline 9Salmonella typhi0.12[2]
Quinoline-based hydroxyimidazolium hybrid 7bStaphylococcus aureus2[16]
Quinoline-based hydroxyimidazolium hybrid 7bMycobacterium tuberculosis H37Rv10[16]

Experimental Protocols

The following sections provide detailed, step-by-step methodologies for the synthesis of a representative nitroquinoline and for key biological assays used to evaluate their activity.

Synthesis of 8-Hydroxy-5-nitroquinoline (Nitroxoline)

This protocol describes a two-step synthesis of nitroxoline from 8-hydroxyquinoline.[17]

Start 8-Hydroxyquinoline Step1 Step 1: Nitrosation (NaNO2, HCl) Start->Step1 Intermediate 8-Hydroxy-5-nitrosoquinoline Step1->Intermediate Step2 Step 2: Oxidation (HNO3) Intermediate->Step2 Product 8-Hydroxy-5-nitroquinoline (Nitroxoline) Step2->Product Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Nitroquinoline (Serial Dilutions) Incubate1->Treat Incubate2 Incubate (48-72h) Treat->Incubate2 Add_MTT Add MTT Reagent Incubate2->Add_MTT Incubate3 Incubate (2-4h) Add_MTT->Incubate3 Solubilize Add Solubilizing Agent (e.g., DMSO) Incubate3->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze Calculate IC50 Read_Absorbance->Analyze

Figure 3: Workflow for the MTT cell viability assay.

Materials and Reagents:

  • Cancer cell line of interest

  • Complete cell culture medium

  • Nitroquinoline compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilizing agent (e.g., DMSO or Sorenson's glycine buffer)

  • Sterile 96-well cell culture plates

  • CO2 incubator (37 °C, 5% CO2)

  • Microplate reader

Procedure:

  • Cell Seeding: a. Harvest and count the cancer cells. b. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plate for 24 hours to allow the cells to attach.

  • Compound Treatment: a. Prepare serial dilutions of the nitroquinoline compound in complete medium. b. Remove the medium from the wells and add 100 µL of the diluted compound solutions. c. Include vehicle control wells (medium with the same concentration of DMSO as the highest compound concentration) and untreated control wells. d. Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation: a. Add 10 µL of MTT solution to each well. b. Incubate the plate for 2-4 hours at 37 °C, allowing the viable cells to reduce the MTT to formazan crystals.

  • Solubilization and Absorbance Reading: a. Carefully remove the medium from the wells. b. Add 100 µL of the solubilizing agent to each well to dissolve the formazan crystals. c. Gently shake the plate for 15 minutes to ensure complete solubilization. d. Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the untreated control. b. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Challenges and Future Directions in Nitroquinoline Drug Development

Despite their therapeutic promise, the development of nitroquinoline-based drugs is not without its challenges.

  • Toxicity: The inherent genotoxicity of some nitroquinolines, as exemplified by 4-NQO, is a major hurdle. [3]Future research must focus on designing derivatives with improved selectivity for cancer cells or microbial targets, thereby minimizing off-target toxicity. This can be achieved through strategies such as targeted delivery systems or the development of prodrugs that are selectively activated in the target tissue.

  • Metabolic Instability: The nitro group can be subject to extensive metabolism, which can lead to inactivation of the drug or the formation of toxic metabolites. [5]A thorough understanding of the metabolic fate of new nitroquinoline candidates is essential. Medicinal chemistry efforts can be directed towards modifying the scaffold to block or slow down metabolic pathways that lead to undesirable outcomes.

  • Drug Resistance: As with any antimicrobial or anticancer agent, the development of drug resistance is a significant concern. For antibacterial nitroquinolines, resistance can emerge through mutations in nitroreductase enzymes or through the upregulation of efflux pumps. [2]Strategies to combat resistance include the development of combination therapies or the design of nitroquinolines that are less susceptible to these resistance mechanisms.

  • Clinical Translation: To date, few nitroquinoline derivatives have progressed to advanced clinical trials. Nitroxoline, an established urinary antiseptic, is being repurposed for anticancer applications, with some early-phase clinical trials underway. [18]More rigorous preclinical and clinical studies are needed to validate the therapeutic potential of novel nitroquinoline candidates.

The future of nitroquinoline research lies in a multidisciplinary approach that combines rational drug design, advanced synthetic methodologies, and a deep understanding of their biological mechanisms. By leveraging these tools, it will be possible to unlock the full therapeutic potential of this remarkable class of compounds.

Conclusion

Nitroquinolines represent a versatile and potent class of heterocyclic compounds with significant potential in medicinal chemistry. Their diverse mechanisms of action, including DNA damage, enzyme inhibition, and induction of oxidative stress, make them attractive candidates for the development of novel anticancer and antimicrobial agents. While challenges related to toxicity and drug resistance remain, ongoing research into their structure-activity relationships and the application of modern drug design strategies are paving the way for the development of safer and more effective nitroquinoline-based therapeutics. This guide has provided a comprehensive overview of the current state of knowledge in the field, with the aim of empowering researchers to further explore and exploit the therapeutic promise of the nitroquinoline scaffold.

References

  • ResearchGate. (n.d.). Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2022, October 5). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved January 24, 2026, from [Link]

  • Probes & Drugs. (n.d.). NITROXOLINE (PD000164, RJIWZDNTCBHXAL-UHFFFAOYSA-N). Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Table 2 : IC50 values for synthesized compounds against cancer cell lines. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Technology of Preparing 8Hydroxy5-nitroquinoline. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Mechanism of toxicity of nitro compounds used in the chemotherapy of trichomoniasis. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). A Review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids | Request PDF. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). 4-Nitroquinoline-1-oxide-induced mutagen sensitivity and risk of nonmelanoma skin cancer: a case-control analysis. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2019, August 13). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Table 1 : MIC values for antibacterial activity. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). (PDF) Structure-activity relationship of anticancer drug candidate quinones. Retrieved January 24, 2026, from [Link]

  • WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method). Retrieved January 24, 2026, from [Link]

  • Allied Academies. (n.d.). Investigating drug-induced toxicity: Chemical mechanisms and mitigation strategies. Retrieved January 24, 2026, from [Link]

  • ACS Publications. (n.d.). THE SYNTHESIS OF 5-HYDROXY-8-NITROQUINOLINE AND CERTAIN OF ITS DERIVATIVES1 | The Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2011, October 18). Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2016, March 29). Preclinical pharmacodynamic evaluation of antibiotic nitroxoline for anticancer drug repurposing. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives | Request PDF. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2022, October 12). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Retrieved January 24, 2026, from [Link]

  • International Journal of Research in Engineering and Science (IJRES). (2021, May 28). A Review On Substitution Quinoline Derivatives and its Biological Activity. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). IC50 values of compounds 16 and 17 against four different cancer cell lines. Retrieved January 24, 2026, from [Link]

  • Taylor & Francis Online. (n.d.). Structure-activity relationship of anticancer drug candidate quinones. Retrieved January 24, 2026, from [Link]

  • Idexx. (n.d.). Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2019, November 28). Antimicrobial Activity of Quinoline-Based Hydroxyimidazolium Hybrids. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • National Institutes of Health. (n.d.). Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Retrieved January 24, 2026, from [Link]

  • YouTube. (2020, July 27). MIC (Broth Microdilution) Testing. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (n.d.). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Minimum inhibitory concentration (MIC) values (MIC50 & MIC90) of Most Potent compounds measured against three fungi strains. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). IC 50 values on different cell lines for the compounds 5a-k, 8, and 9a-f. Retrieved January 24, 2026, from [Link]

  • MDPI. (n.d.). Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. Retrieved January 24, 2026, from [Link]

  • The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved January 24, 2026, from [Link]

  • NC DNA Day Blog. (2025, March 7). Antimicrobial Susceptibility Testing (Microdilution Technique). Retrieved January 24, 2026, from [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2022, October 20). Anticancer Activity of Quinoline Derivatives. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2022, July 14). A review: Structure-activity relationship and antibacterial activities of Quinoline based hybrids. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Antimicrobial susceptibility testing by broth microdilution method: widely available modification | Request PDF. Retrieved January 24, 2026, from [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved January 24, 2026, from [Link]

  • National Institutes of Health. (2023, June 16). Design, Synthesis, and Structure–Activity Relationship Studies of New Quinone Derivatives as Antibacterial Agents. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved January 24, 2026, from [Link]

Sources

theoretical studies on 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Theoretical and Synthetic Exploration of 6-Methylamino-7-methyl-5-nitroquinoline

Abstract

The quinoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged pharmacophore" due to its ability to interact with a multitude of biological targets.[1] The specific polysubstituted derivative, this compound, presents a unique electronic architecture arising from the interplay of electron-donating (methylamino, methyl) and electron-withdrawing (nitro) groups.[1] Such a configuration suggests significant potential for novel pharmacological activity. This technical guide outlines a comprehensive framework for the theoretical and experimental investigation of this compound. We present a prospective synthetic pathway, detail the essential spectroscopic and crystallographic characterization methods required for structural validation, and provide a robust protocol for in-depth theoretical analysis using computational chemistry. The causality behind methodological choices, from synthetic strategy to the selection of density functionals and basis sets, is explained to provide a self-validating system for researchers. This document serves as a roadmap for scientists and drug development professionals aiming to synthesize, characterize, and computationally model this compound to unlock its therapeutic potential.

Introduction: A Molecule of Designed Potential

The enduring relevance of the quinoline ring system in drug discovery stems from its rigid, versatile bicyclic structure, which can be readily functionalized to modulate biological activity.[1] The nitrogen atom in the heterocyclic ring often acts as a critical hydrogen bond acceptor in interactions with biological macromolecules.[1] The title compound, this compound, is a deliberately designed structure. The strategic placement of substituents is intended to modulate the electronic properties of the quinoline core:

  • 5-Nitro Group: A powerful electron-withdrawing group that can significantly influence the molecule's reactivity and potential to engage in π-stacking or hydrogen bonding. Nitroaromatic compounds are known to possess a wide range of biological activities, including antimicrobial and anticancer properties.[2]

  • 6-Methylamino & 7-Methyl Groups: These electron-donating groups counteract the effect of the nitro group, creating a complex electronic landscape across the molecule. This "push-pull" system is often a key feature in molecules with interesting photophysical or nonlinear optical (NLO) properties.[3]

Given this intricate design, a purely experimental approach to understanding its properties would be resource-intensive. Theoretical and computational studies offer a powerful, predictive lens to explore its molecular geometry, electronic structure, and potential for biological interactions before committing to extensive laboratory work.[4][5] This guide provides the integrated synthetic and computational workflow necessary for a thorough investigation.

Synthetic Strategy and Structural Elucidation

A robust theoretical model is contingent upon the unambiguous structural confirmation of the synthesized compound. This section outlines a proposed synthetic route and the critical analytical techniques for its validation.

Proposed Synthetic Pathway

The synthesis of this compound is not directly reported in the literature. However, a logical pathway can be constructed based on established reactions for quinoline functionalization.[1] The likely starting material is 7-methylquinoline, which itself can be synthesized via the Skraup reaction.[6][7]

Protocol 1: Proposed Synthesis of this compound

  • Step 1: Synthesis of 7-Methylquinoline. The Skraup synthesis, reacting m-toluidine with glycerol, sulfuric acid, and an oxidizing agent (e.g., arsenic pentoxide or nitrobenzene), can produce a mixture of 7-methylquinoline and 5-methylquinoline.[6][7]

  • Step 2: Nitration of 7-Methylquinoline. The mixture from Step 1 can undergo electrophilic nitration. Using a mixture of fuming nitric acid and concentrated sulfuric acid at low temperatures selectively yields 7-methyl-8-nitroquinoline.[7] To obtain the desired 5-nitro isomer, further nitration of a protected 7-methylquinoline precursor may be required, followed by functional group manipulation. An alternative is the direct nitration of 7-methylquinoline to yield a mixture of isomers, followed by chromatographic separation.

  • Step 3: Introduction of the Amino Group at C6. This is the most challenging step. A potential route involves the synthesis of a 6-halo-7-methyl-5-nitroquinoline intermediate, followed by a nucleophilic aromatic substitution (SNAr) with ammonia or an ammonia equivalent.

  • Step 4: N-Methylation. The resulting 6-amino-7-methyl-5-nitroquinoline can be selectively methylated on the nitrogen atom using a suitable methylating agent, such as methyl iodide or dimethyl sulfate, in the presence of a mild base to yield the final product.

G cluster_synthesis Proposed Synthetic Workflow m_toluidine m-Toluidine methylquinoline 7-Methylquinoline (Mixture with 5-isomer) m_toluidine->methylquinoline Skraup Synthesis nitrated_precursor 7-Methyl-5-nitroquinoline (Precursor) methylquinoline->nitrated_precursor Electrophilic Nitration & Isomer Separation amino_intermediate 6-Amino-7-methyl-5-nitroquinoline nitrated_precursor->amino_intermediate Amination (e.g., SNAr) final_product This compound amino_intermediate->final_product N-Methylation G cluster_dft Computational Chemistry Workflow input Input Structure (e.g., from Sketching) geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) input->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc validation Validation: No Imaginary Frequencies? freq_calc->validation validation->geom_opt No (Re-optimize) property_calc Property Calculations (Orbitals, Spectra, MEP, etc.) validation->property_calc Yes (True Minimum) analysis Data Analysis & Comparison with Experiment property_calc->analysis G cluster_docking Molecular Docking Workflow ligand Prepare Ligand (Optimized 3D Structure) docking Perform Docking Simulation ligand->docking receptor Prepare Receptor (e.g., EGFR from PDB) receptor->docking analysis Analyze Results docking->analysis binding_mode Identify Binding Mode & Interactions analysis->binding_mode binding_energy Calculate Binding Energy (ΔG) analysis->binding_energy

Sources

Methodological & Application

Synthesis Protocol for 6-Methylamino-7-methyl-5-nitroquinoline: An Application Note for Advanced Research

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides a detailed, multi-step synthesis protocol for 6-methylamino-7-methyl-5-nitroquinoline, a substituted quinoline derivative with potential applications in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and professionals in the field of drug development, offering not only a step-by-step methodology but also the underlying chemical principles and strategic considerations for each reaction.

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The specific substitution pattern of this compound, featuring an electron-donating methylamino group and an electron-withdrawing nitro group on a methylated quinoline ring, presents a unique electronic and steric environment for molecular interactions, making it a compelling target for synthetic exploration and biological evaluation.

This protocol outlines a plausible and robust synthetic pathway, commencing with the construction of the quinoline core via the Skraup synthesis, followed by a series of functional group interconversions to arrive at the target molecule.

Physicochemical Properties and Safety Information

A summary of the key physicochemical properties of the target compound and its precursors is provided below. All personnel must consult the Safety Data Sheet (SDS) for each reagent prior to commencing any experimental work.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Appearance (Predicted)Key Hazards
7-MethylquinolineC₁₀H₉N143.19Colorless to pale yellow liquidHarmful if swallowed, skin/eye irritant
7-Methyl-5-nitroquinolineC₁₀H₈N₂O₂188.18Yellow solidToxic if swallowed, skin/eye irritant
6-Chloro-7-methyl-5-nitroquinolineC₁₀H₇ClN₂O₂222.63Pale yellow solidIrritant, potential mutagen
This compound C₁₁H₁₁N₃O₂ 217.23 Orange to red solid Irritant, potential mutagen

Overall Synthetic Strategy

The synthesis of this compound is proposed to proceed through a four-step sequence, as illustrated in the workflow diagram below. This strategy relies on established and robust chemical transformations, ensuring a high probability of success for the experienced synthetic chemist.

Synthesis_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Nitration cluster_2 Step 3: Chlorination cluster_3 Step 4: Amination A m-Toluidine D 7-Methylquinoline A->D B Glycerol B->D C Oxidizing Agent C->D E 7-Methyl-5-nitroquinoline D->E HNO₃, H₂SO₄ F 6-Chloro-7-methyl-5-nitroquinoline E->F POCl₃ G This compound F->G Methylamine

Figure 1: Proposed synthetic workflow for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Methylquinoline via Skraup Synthesis

The Skraup synthesis is a classic and effective method for the preparation of quinolines from anilines.[1] In this initial step, m-toluidine is reacted with glycerol in the presence of an oxidizing agent and a dehydrating acid to construct the 7-methylquinoline core.

Materials and Reagents:

  • m-Toluidine

  • Glycerol

  • Nitrobenzene (or arsenic pentoxide)

  • Concentrated Sulfuric Acid

  • Ferrous sulfate (optional, to moderate the reaction)

  • Sodium hydroxide solution

  • Dichloromethane

  • Anhydrous sodium sulfate

Protocol:

  • Reaction Setup: In a 1 L three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, cautiously add 100 g of concentrated sulfuric acid.

  • To the stirred acid, add 30 g of m-toluidine, followed by 70 g of glycerol and 25 g of nitrobenzene. Add a small amount of ferrous sulfate to moderate the reaction.

  • Reaction Execution: Heat the mixture gently in a fume hood. The reaction is highly exothermic and will begin to reflux without external heating. If the reaction becomes too vigorous, it can be controlled by immersing the flask in a cold water bath.

  • Once the initial vigorous reaction subsides, heat the mixture to reflux for 3 hours to ensure the reaction proceeds to completion.

  • Work-up: Allow the mixture to cool and then carefully pour it into a 2 L beaker containing 1 L of water.

  • Steam distill the mixture to remove the unreacted nitrobenzene.

  • Make the remaining solution strongly alkaline with a concentrated sodium hydroxide solution. This will liberate the free quinoline bases as a dark oil.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 150 mL). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • The crude product is a mixture of 5-methylquinoline and 7-methylquinoline. The desired 7-methylquinoline can be separated by fractional distillation under reduced pressure or carried forward to the next step, as the subsequent nitration can be regioselective.

Expertise & Experience: The Skraup reaction is notoriously vigorous. The use of ferrous sulfate and careful temperature control are crucial for a safe and successful reaction. The steam distillation step is essential for removing the toxic nitrobenzene.

Step 2: Nitration of 7-Methylquinoline to 7-Methyl-5-nitroquinoline

The nitration of 7-methylquinoline is an electrophilic aromatic substitution reaction. The directing effects of the methyl group (ortho, para-directing) and the protonated quinolinium nitrogen (meta-directing to the pyridine ring, deactivating the benzene ring) will influence the position of nitration. While the 8-position is often favored, careful control of reaction conditions can yield the desired 5-nitro isomer.[2][3]

Materials and Reagents:

  • 7-Methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%)

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 14.3 g (0.1 mol) of 7-methylquinoline in 100 mL of concentrated sulfuric acid. Cool the mixture in an ice-salt bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 9.0 mL of fuming nitric acid to 20 mL of concentrated sulfuric acid while cooling in an ice bath.

  • Reaction Execution: Slowly add the nitrating mixture dropwise to the cooled solution of 7-methylquinoline over 30 minutes, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours.

  • Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the resulting solution with a saturated solution of sodium bicarbonate until the product precipitates as a yellow solid.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product will likely be a mixture of 7-methyl-5-nitroquinoline and 7-methyl-8-nitroquinoline.

  • Separation of Isomers: The isomers can be separated by fractional crystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate gradient. A patent for separating 5- and 8-nitroquinoline suggests that conversion to their hydrohalide salts and selective precipitation from wet DMF can be an effective separation method.[4]

Expertise & Experience: Strict temperature control is paramount to minimize the formation of dinitrated byproducts and to influence the isomeric ratio. The separation of the 5- and 8-nitro isomers is the most challenging aspect of this step and may require careful optimization of the chosen method.

Step 3: Chlorination of 7-Methyl-5-nitroquinoline to 6-Chloro-7-methyl-5-nitroquinoline

Materials and Reagents:

  • 7-Methyl-5-nitroquinoline

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF) (catalytic)

  • Toluene

  • Crushed ice

  • Saturated sodium bicarbonate solution

  • Dichloromethane

  • Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 9.4 g (0.05 mol) of 7-methyl-5-nitroquinoline in 100 mL of phosphorus oxychloride.

  • Add a catalytic amount of DMF (0.5 mL).

  • Reaction Execution: Heat the mixture to reflux for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, carefully and slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring in a fume hood.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution.

  • Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 6-chloro-7-methyl-5-nitroquinoline.

Expertise & Experience: Phosphorus oxychloride is a highly corrosive and moisture-sensitive reagent and must be handled with extreme care in a well-ventilated fume hood. The work-up procedure must be performed cautiously due to the exothermic reaction of POCl₃ with water.

Step 4: Amination of 6-Chloro-7-methyl-5-nitroquinoline with Methylamine

The final step is a nucleophilic aromatic substitution where the chlorine atom at the 6-position is displaced by methylamine.[5] The presence of the electron-withdrawing nitro group at the 5-position activates the 6-position towards nucleophilic attack.

Materials and Reagents:

  • 6-Chloro-7-methyl-5-nitroquinoline

  • Methylamine (40% solution in water or as a solution in ethanol)

  • Ethanol

  • Triethylamine (optional, as a base)

  • Water

  • Dichloromethane

  • Anhydrous magnesium sulfate

Protocol:

  • Reaction Setup: In a 100 mL round-bottom flask, dissolve 5.5 g (0.025 mol) of 6-chloro-7-methyl-5-nitroquinoline in 50 mL of ethanol.

  • Add 10 mL of a 40% aqueous solution of methylamine. If using a solution of methylamine in a different solvent, adjust the amount accordingly to have a molar excess of methylamine. Optionally, 1.5 equivalents of triethylamine can be added to act as a base.

  • Reaction Execution: Stir the reaction mixture at room temperature for 12-24 hours or gently heat to 50-60 °C for 2-4 hours to drive the reaction to completion. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, remove the ethanol by rotary evaporation.

  • Add 50 mL of water to the residue. The product should precipitate.

  • Isolation and Purification: Filter the solid product, wash with cold water, and dry under vacuum.

  • The crude this compound can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as an orange to red solid.

Expertise & Experience: The reaction progress should be carefully monitored by TLC to avoid the formation of side products. If the reaction is sluggish, gentle heating can be applied. The final product is likely to be a colored solid, and its purity should be confirmed by spectroscopic methods.

Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Predicted ¹H NMR Data for this compound (in CDCl₃):

  • Aromatic protons (H2, H3, H4, H8): δ 7.0-9.0 ppm

  • NH proton: Broad singlet, variable chemical shift

  • N-CH₃ protons: Singlet, δ ~3.0-3.5 ppm

  • C7-CH₃ protons: Singlet, δ ~2.5-2.8 ppm

Predicted ¹³C NMR Data for this compound (in CDCl₃):

  • Aromatic carbons: δ 110-160 ppm

  • N-CH₃ carbon: δ ~30-35 ppm

  • C7-CH₃ carbon: δ ~15-20 ppm

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • 5-Nitroquinoline | C9H6N2O2 | CID 11829 - PubChem. National Institutes of Health. Available at: [Link]

  • 5-Nitroisoquinoline | C9H6N2O2 | CID 69085 - PubChem. National Institutes of Health. Available at: [Link]

  • 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem. National Institutes of Health. Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline - Google Patents.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF? | ResearchGate. Available at: [Link]

  • Regioselective nucleophilic aromatic substitution reactions of 5,7-dinitroquinazoline-4-one and 5,7-dinitroquinazoline-4-thione with methylamine: a mechanistic consideration - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells - MDPI. Available at: [Link]

  • 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides - PMC - NIH. National Institutes of Health. Available at: [Link]

  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati - TSI Journals. Available at: [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue - MDPI. Available at: [Link]

  • 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14 - ResearchGate. Available at: [Link]

  • EP0155441A1 - A process for separating nitration isomers of substituted benzene compounds - Google Patents.
  • Supplementary Information - The Royal Society of Chemistry. Available at: [Link]

  • 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000162). Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University. Available at: [Link]

Sources

Purification of 6-Methylamino-7-methyl-5-nitroquinoline: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the purification of 6-methylamino-7-methyl-5-nitroquinoline. Tailored for researchers, scientists, and professionals in drug development, this document offers in-depth technical insights and field-proven strategies to achieve high-purity material essential for downstream applications.

Understanding the Molecule and Potential Impurities

This compound is a substituted quinoline derivative with a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol .[1] Its structure, featuring a nitro group, a secondary amine, and two methyl groups on the quinoline scaffold, presents unique challenges and opportunities for purification.

The synthesis of this compound likely involves a multi-step process, beginning with the construction of the methylated quinoline core, followed by nitration and amination.[1] A critical step is the synthesis of the 7-methylquinoline precursor, often achieved through a Skraup reaction. This reaction is known to produce a mixture of isomers, particularly the 5-methylquinoline alongside the desired 7-methylquinoline.[2] Attempts to separate these isomers by conventional methods like column chromatography, crystallization, or distillation have been reported to be challenging.[2]

Therefore, the primary impurities to consider during the purification of this compound are:

  • Isomeric Impurities: Positional isomers arising from the initial synthesis of the quinoline scaffold, such as 6-methylamino-5-methyl-x-nitroquinoline.

  • Unreacted Starting Materials: Incomplete reactions can leave residual precursors in the crude product.

  • Byproducts of Nitration: The nitration step can potentially lead to the formation of dinitro or other isomeric nitro compounds.

  • Byproducts of Amination: Impurities from the amination step, which could include unreacted halo-nitroquinoline precursors or over-methylated products.

  • Reagents and Catalysts: Residual acids, bases, or catalysts used in the synthetic process.

A thorough understanding of the synthetic route is paramount in predicting the impurity profile and devising an effective purification strategy.

Strategic Approach to Purification

A multi-pronged approach combining several purification techniques is often necessary to achieve the desired purity of this compound. The choice and sequence of these methods will depend on the specific impurity profile of the crude material.

Purification_Strategy Crude_Product Crude 6-Methylamino-7-methyl- 5-nitroquinoline Acid_Base Acid-Base Extraction Crude_Product->Acid_Base Removes acidic/basic impurities Recrystallization Recrystallization Acid_Base->Recrystallization Removes less soluble impurities Column_Chromatography Column Chromatography Recrystallization->Column_Chromatography Separates closely related isomers Purity_Analysis Purity Assessment (HPLC, TLC, NMR) Column_Chromatography->Purity_Analysis Pure_Product High-Purity Product Purity_Analysis->Pure_Product

Detailed Purification Protocols

Acid-Base Extraction

Rationale: The presence of the basic methylamino group allows for the selective extraction of the target compound into an acidic aqueous phase, leaving neutral and acidic impurities in the organic phase. This is a highly effective initial purification step.

Protocol:

  • Dissolution: Dissolve the crude product in a suitable organic solvent, such as dichloromethane (DCM) or ethyl acetate. The choice of solvent should be based on the solubility of the crude material.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel and add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl).

  • Mixing and Separation: Shake the funnel vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to separate completely. The protonated this compound will move into the aqueous layer.

  • Organic Layer Removal: Drain the lower organic layer.

  • Repeat Extraction (Optional): For a more thorough extraction, the organic layer can be washed again with a fresh portion of the acidic solution.

  • Basification and Re-extraction: Combine the acidic aqueous layers and cool them in an ice bath. Slowly add a base (e.g., 1 M NaOH or saturated sodium bicarbonate solution) with stirring until the solution is basic (pH > 8), which will precipitate the free base of the target compound.

  • Product Extraction: Extract the precipitated product back into a fresh portion of an organic solvent (e.g., DCM or ethyl acetate) by repeating the shaking and separation process.

  • Drying and Concentration: Collect the organic layer containing the purified product, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the partially purified solid.

Recrystallization

Rationale: Recrystallization is a powerful technique for removing impurities that have different solubility profiles from the target compound. The key is to find a solvent or solvent system in which the target compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures, while the impurities remain soluble at both temperatures.

Solvent Selection:

For nitroaromatic compounds, polar solvents are often a good starting point.[3] Ethanol or methanol can be effective for recrystallizing similar compounds like 3-methyl-6-nitroquinoxalin-2(1H)-one.[3] A mixed solvent system (e.g., ethanol/water, acetone/hexane) may also be necessary if a single solvent does not provide the ideal solubility curve.

Protocol:

  • Dissolution: In a flask, add the partially purified solid and a small amount of the chosen recrystallization solvent.

  • Heating: Gently heat the mixture with stirring until the solvent boils.

  • Solvent Addition: Add small portions of the hot solvent until the solid just dissolves completely. Avoid adding excess solvent, as this will reduce the yield.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Cooling and Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation. Slow cooling generally leads to larger, purer crystals.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Recrystallization:

ProblemPossible CauseSolution
Oiling outThe compound is coming out of solution above its melting point.Reheat the solution and add a small amount of additional solvent. Allow for slower cooling.
No crystal formationThe solution is not supersaturated, or nucleation is slow.Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound.
Low yieldToo much solvent was used, or the compound is significantly soluble at low temperatures.Concentrate the solution by evaporating some of the solvent. Use a solvent system where the compound has lower solubility when cold.
Column Chromatography

Rationale: Column chromatography is highly effective for separating compounds with similar polarities, such as positional isomers. For polar, basic compounds like this compound, special considerations are necessary to prevent streaking and ensure good separation on a silica gel column.

Column_Chromatography Setup Column Setup|{Slurry pack silica gel in non-polar solvent} Loading Sample Loading|{Dissolve sample in minimal polar solvent | Adsorb onto silica (dry loading)} Setup->Loading Elution Elution|{Start with non-polar mobile phase | Gradually increase polarity (gradient elution) | Add triethylamine (1-2%) to mobile phase to reduce streaking} Loading->Elution Collection Fraction Collection|{Collect fractions based on TLC analysis} Elution->Collection Analysis Analysis|{Analyze fractions by TLC to identify pure product} Collection->Analysis

Protocol:

  • Stationary Phase and Mobile Phase Selection:

    • Stationary Phase: Silica gel is a common choice. For basic compounds, deactivating the silica gel by flushing with a solvent mixture containing 1-2% triethylamine can prevent streaking.[4] Alternatively, neutral or basic alumina can be used.

    • Mobile Phase: A solvent system that provides a good separation of the target compound from its impurities on a TLC plate (target Rf of 0.2-0.3) should be chosen.[4] A common starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane). A gradient elution, where the polarity of the mobile phase is gradually increased, is often effective.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase and carefully pack the column to avoid air bubbles.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of a suitable solvent. For better resolution, it is advisable to adsorb the sample onto a small amount of silica gel (dry loading) and then carefully add it to the top of the column.

  • Elution and Fraction Collection: Begin eluting the column with the mobile phase, starting with a low polarity. Gradually increase the polarity of the mobile phase to elute the compounds. Collect fractions and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC analysis), and remove the solvent under reduced pressure to obtain the purified this compound.

Purity Assessment

A combination of analytical techniques should be employed to confirm the purity of the final product.

Thin-Layer Chromatography (TLC)

TLC is a quick and effective method to monitor the progress of the purification and to assess the purity of the final product.

  • Stationary Phase: Silica gel 60 F₂₅₄ plates.

  • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) or dichloromethane and methanol (e.g., 95:5 v/v) can be a good starting point. The optimal mobile phase should provide a clear separation of the target compound from any impurities.

  • Visualization: The spots can be visualized under UV light (254 nm). For compounds without a strong UV chromophore, specific staining reagents can be used. For nitro compounds, a common method is reduction with stannous chloride followed by diazotization and coupling to form a colored azo dye.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive method for determining the purity of the final product and quantifying any remaining impurities.

  • Column: A reverse-phase C18 column is commonly used for the analysis of quinoline derivatives.[6]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.[6] A gradient elution program can be developed to ensure the separation of all components.

  • Detection: UV detection at a wavelength where the compound has maximum absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for confirming the chemical structure of the purified compound and for detecting any structural isomers or other impurities.

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Filter the solution through a small plug of glass wool into a clean NMR tube.[7]

  • Analysis: The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the quinoline ring, as well as singlets for the two methyl groups and a signal for the N-H proton of the methylamino group. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl and methylamino groups.[1] The absence of signals corresponding to impurities will confirm the purity of the sample.

Conclusion

The purification of this compound requires a systematic and multi-step approach. By understanding the potential impurities from the synthetic route and employing a combination of acid-base extraction, recrystallization, and column chromatography, researchers can obtain a high-purity product. Rigorous purity assessment using TLC, HPLC, and NMR is crucial to validate the success of the purification process and to ensure the quality of the material for subsequent research and development activities.

References

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Novel Amino Acid Derivatives of Quinolines as Potential Antibacterial and Fluorophore Agents. MDPI.
  • This compound | 83407-41-4. Benchchem.
  • Separation of 6-Methyl-5-nitroquinoline on Newcrom R1 HPLC column. SIELC Technologies.
  • 6-Methylquinoline(91-62-3) 1H NMR spectrum. ChemicalBook.
  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • SYNTHESIS OF AMINO ACID DERIVATIVES OF 6-AMINOQUINOLINE ANTIMALARIAL AGENTS†.
  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Purification of 3-Methyl-6-nitroquinoxalin-2(1H)
  • Application Notes and Protocols for TLC Visualiz
  • Synthesis of 8-Aminoquinoline Derivatives for Medicinal Chemistry Applic
  • Synthesis of quinoline derivatives 15 the reaction of amino acids and...
  • Synthesis of 5-Hydroxyquinolines | Request PDF.
  • Purification: Troubleshooting Flash Column Chrom
  • Optimization of the TLC Separation of Seven Amino Acids.
  • Supporting Inform
  • QbD-Engineered Development and Validation of a RP-HPLC Method for Simultaneous Estimation of Rutin and Ciprofloxacin HCl in Bilosomal Nanoformul
  • Green Synthesis, Characterization, and Biological Activity of 4-Aminoquinoline Derivatives: Exploring Antibacterial Efficacy, MRSA Inhibition, and PBP2a Docking Insights. MDPI.
  • Separation, purification and identification of the components of a mixture. The Royal Society of Chemistry.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Copper(II)
  • A New Way to 2,3,4-Trisubstituted Benzo[h]quinolines: Synthesis, Consecutive Reactions and Cellular Activities.
  • Design, Synthesis, and In Vitro Evaluation of Novel 8-Amino-Quinoline Combined with N
  • For highly polar compound, how to do the purification? Is it first to be purified by normal column and then by reverse phase or by size exclusion?
  • Recrystallization and Melting Point Analysis. YouTube.
  • An In-depth Technical Guide to 7-Methylquinoline: Molecular Structure, Properties, and Synthesis. Benchchem.
  • Research Article - RP-HPLC Method Development and Validation for the Estimation of Pregabalin and Methylcobalamin in Formul
  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.
  • Troubleshooting guide for the purification of polar quinoline compounds. Benchchem.
  • TLC Separation of Nitroanilines | PDF | Chrom
  • Organic Chemistry Lab: Recrystalliz
  • School of Chemistry, Food and Pharmacy. Research.
  • Purification of crude 5-Methylquinoline by vacuum distillation or chrom
  • Impurity profile of amino acids?
  • Development and Validation of Analytical Method for Simultaneous Estimation of Citicoline Sodium and Preserv
  • Stationary Phases for Modern Thin-Layer Chromatography.
  • RP-HPLC Method Development And Validation For The Determination Of Inherent Impurities In Mizolastine Bulk And Dosage Forms.
  • 6-Methyl-5-nitroquinoline | 23141-61-9. Benchchem.

Sources

Application Notes and Protocols for the Characterization of 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Rigorous Characterization

6-Methylamino-7-methyl-5-nitroquinoline is a substituted quinoline, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. Nitrogen-containing heterocycles are prevalent in FDA-approved drugs, highlighting their importance.[1][2] The biological and chemical properties of such molecules are intrinsically linked to their precise chemical structure. The presence of a nitro group, a methylamino substituent, and a methyl group on the quinoline scaffold suggests potential for diverse biological activities and chemical applications. Accurate and comprehensive characterization is therefore a critical prerequisite for any downstream application, from preclinical drug development to materials engineering.

This guide provides a detailed overview of the essential analytical techniques for the unambiguous structural elucidation, purity assessment, and comprehensive characterization of this compound. The protocols and insights provided herein are designed for researchers, scientists, and drug development professionals, emphasizing the causality behind experimental choices to ensure robust and reliable results.

Logical Workflow for Characterization

A systematic approach to characterization is crucial. The following workflow outlines a logical sequence of analytical techniques to confirm the identity, purity, and structure of a newly synthesized batch of this compound.

G cluster_0 Initial Purity & Identity cluster_1 Structural Elucidation cluster_2 Further Characterization HPLC_UV HPLC-UV LC_MS LC-MS HPLC_UV->LC_MS Confirm MW HRMS High-Resolution MS LC_MS->HRMS Elemental Composition NMR_1H ¹H NMR HRMS->NMR_1H Proton Environment NMR_13C ¹³C NMR NMR_1H->NMR_13C Carbon Skeleton NMR_2D 2D NMR (COSY, HSQC) NMR_13C->NMR_2D Connectivity UV_Vis UV-Vis Spectroscopy NMR_2D->UV_Vis Electronic Transitions FTIR FTIR Spectroscopy UV_Vis->FTIR Functional Groups EA Elemental Analysis FTIR->EA Elemental Ratios G cluster_frags M [C₁₁H₁₁N₃O₂ + H]⁺ m/z ≈ 218.09 M_NO2 Loss of NO₂ [M+H - 46]⁺ M->M_NO2 - NO₂ M_CH3 Loss of CH₃ [M+H - 15]⁺ M->M_CH3 - CH₃ M_H2O Loss of H₂O [M+H - 18]⁺ M->M_H2O - H₂O (from nitro group rearrangement)

Sources

Application and Protocol for the Mass Spectrometric Analysis of 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Quinolines

6-Methylamino-7-methyl-5-nitroquinoline is a substituted quinoline, a heterocyclic aromatic nitrogen compound. The quinoline scaffold is a "privileged pharmacophore" in medicinal chemistry, forming the core of numerous therapeutic agents with applications ranging from antimalarial to anticancer treatments. The addition of a nitro group, a strong electron-withdrawing moiety, and methyl and methylamino groups, which are electron-donating, creates a unique electronic environment within the molecule. This complex substitution pattern significantly influences its chemical properties, potential biological activity, and, critically for our purposes, its behavior during mass spectrometric analysis.

Accurate and sensitive quantification of such molecules is paramount throughout the drug development lifecycle, from early-stage discovery and metabolic studies to late-stage quality control of active pharmaceutical ingredients (APIs). Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for this purpose, offering unparalleled selectivity and sensitivity.[1] This document provides a comprehensive guide to the development and application of a robust LC-MS/MS method for the analysis of this compound. We will delve into the rationale behind methodological choices, from sample preparation to the intricacies of mass spectrometric detection and fragmentation, ensuring a scientifically rigorous and reproducible approach.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
Chemical Formula C₁₁H₁₁N₃O₂
Molecular Weight 217.22 g/mol
CAS Number 83407-41-4
Predicted Protonated Mass ([M+H]⁺) m/z 218.0929

The presence of the basic nitrogen atom in the quinoline ring and the methylamino group makes this compound amenable to positive mode electrospray ionization (ESI+).

Experimental Workflow: A Strategic Overview

The analytical workflow is designed to ensure accurate quantification from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Stock Stock Solution (DMSO or Methanol) Working Working Standards (Dilution with Mobile Phase) Stock->Working LC Liquid Chromatography (C18 Column) Working->LC Sample Test Sample (e.g., in biological matrix) Extraction Matrix Processing (e.g., Protein Precipitation) Sample->Extraction Final Final Sample (for injection) Extraction->Final Final->LC MS Tandem Mass Spectrometry (ESI+, MRM) LC->MS Eluent Integration Peak Integration MS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: High-level experimental workflow for the analysis of this compound.

Detailed Protocols

Part 1: Sample and Standard Preparation

The goal of sample preparation is to present the analyte to the instrument in a clean, compatible solvent system, free from interfering matrix components.

Protocol 1.1: Preparation of Stock and Working Standard Solutions

  • Stock Solution (1 mg/mL): Accurately weigh approximately 1.0 mg of this compound reference standard and dissolve it in 1.0 mL of LC-MS grade methanol or dimethyl sulfoxide (DMSO). Sonicate for 5 minutes to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with a mixture of 50:50 (v/v) acetonitrile and water containing 0.1% formic acid. These working standards will be used to construct the calibration curve. A typical concentration range might be 1 ng/mL to 1000 ng/mL.

Protocol 1.2: Sample Preparation from a Biological Matrix (e.g., Plasma)

For quantitative analysis in biological fluids, a protein precipitation step is often sufficient and efficient.

  • Spike: If preparing calibration standards in a biological matrix, spike the appropriate amount of working standard solution into blank plasma.

  • Precipitation: To 100 µL of plasma sample (or standard), add 300 µL of cold acetonitrile containing an appropriate internal standard. The use of a stable isotope-labeled version of the analyte is ideal, but a structurally similar compound can also be used.

  • Vortex: Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer: Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis. For very clean samples, direct injection may be possible after dilution.[2]

Part 2: LC-MS/MS Method Parameters

The following parameters are a robust starting point for method development and can be optimized for specific instrumentation.

Table 1: Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm)Provides good retention and peak shape for moderately polar aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidification promotes protonation of the analyte, enhancing ESI+ signal.
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier providing good chromatographic resolution.
Flow Rate 0.4 mL/minA typical flow rate for a 2.1 mm ID column, balancing analysis time and efficiency.
Gradient 5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 minA generic gradient suitable for initial method development.[3]
Column Temperature 40 °CElevated temperature can improve peak shape and reduce viscosity.
Injection Volume 5 µLA standard volume; can be adjusted based on sensitivity requirements.

Table 2: Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode Electrospray Ionization (ESI), PositiveThe basic nitrogen atoms on the quinoline and amino groups are readily protonated.
Scan Type Multiple Reaction Monitoring (MRM)Offers high selectivity and sensitivity for quantification.[4]
Capillary Voltage 3.5 kVOptimize for maximal precursor ion intensity.
Source Temperature 150 °CBalances efficient desolvation with minimizing thermal degradation.
Desolvation Gas Nitrogen, at a flow rate of 800 L/hrAssists in the evaporation of the mobile phase.
Desolvation Temp. 400 °CHigher temperature to ensure complete solvent evaporation.
Collision Gas ArgonAn inert gas for collision-induced dissociation.
Part 3: Data Acquisition and Analysis

Multiple Reaction Monitoring (MRM) Transitions

For robust quantification, at least two MRM transitions (one for quantification and one for confirmation) are recommended. The precursor ion will be the protonated molecule, [M+H]⁺, at m/z 218.1. Product ions are generated by collision-induced dissociation (CID) in the mass spectrometer.

Proposed Fragmentation Pathway

The fragmentation of this compound is likely to involve characteristic losses associated with the nitro and methylamino groups, as well as cleavage of the quinoline ring structure. Nitroaromatic compounds are known to undergo losses of NO and NO₂ radicals upon fragmentation.[5]

G cluster_frag Proposed ESI+ Fragmentation cluster_path1 Pathway 1 cluster_path2 Pathway 2 M_H [M+H]⁺ m/z 218.1 Frag1 Loss of NO₂ (46 Da) M_H->Frag1 Frag2 Loss of CH₃ (15 Da) M_H->Frag2 Prod1 Product Ion m/z 172.1 Frag1->Prod1 Prod2 Product Ion m/z 203.1 Frag2->Prod2

Caption: Proposed fragmentation pathways for this compound in positive ESI mode.

Table 3: Proposed MRM Transitions

TransitionPrecursor Ion (m/z)Product Ion (m/z)Proposed UseCollision Energy (eV)
1 218.1172.1QuantifierRequires empirical optimization (start at 20-25 eV)
2 218.1203.1QualifierRequires empirical optimization (start at 15-20 eV)

Note: Collision energies must be optimized for the specific instrument being used to maximize the signal of the product ions.

Quantification

Quantification is achieved by integrating the peak area of the quantifier MRM transition for each standard and sample. A calibration curve is constructed by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards. The concentration of the analyte in the samples is then determined by interpolation from this curve.

Method Validation: Ensuring Trustworthiness

A rigorous validation process is essential to demonstrate that the analytical method is fit for its intended purpose. This should be performed in accordance with established guidelines such as those from the European Medicines Agency (EMA) or the U.S. Food and Drug Administration (FDA).[1][6]

Key Validation Parameters:

  • Selectivity and Specificity: The ability to differentiate and quantify the analyte in the presence of other components. This is assessed by analyzing blank matrix samples from multiple sources to check for interferences at the analyte's retention time.[7]

  • Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision measures the variability of repeated measurements. These are evaluated at multiple concentration levels (e.g., Lower Limit of Quantification (LLOQ), low, medium, and high QC samples), with acceptance criteria typically within ±15% (±20% at the LLOQ).[1]

  • Calibration Curve: The relationship between the instrument response and the concentration of the analyte. The linearity and range of the curve should be established.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Stability: The stability of the analyte in the biological matrix under various storage conditions (e.g., freeze-thaw cycles, short-term benchtop, long-term storage) must be evaluated to ensure sample integrity.

Conclusion

This application note provides a detailed and scientifically grounded framework for the mass spectrometric analysis of this compound. The protocols for sample preparation, liquid chromatography, and tandem mass spectrometry are based on established principles for the analysis of similar small molecules, ensuring a high probability of success. The emphasis on both the "how" and the "why" of methodological choices, coupled with a clear outline for method validation, provides researchers, scientists, and drug development professionals with a comprehensive and trustworthy guide for the accurate quantification of this novel quinoline derivative.

References

  • Agilent Technologies. (2019). Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Gómez-Pérez, M. L., Romero-González, R., Garrido Frenich, A., & Martínez Vidal, J. L. (2015). Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey. Food Chemistry, 187, 481–488. [Link]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Klampfl, C. W., & Himmelsbach, M. (2005). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 19(12), 1673–1680. [Link]

  • Lund, W., Hannisdal, M., & Greibrokk, T. (1981). Liquid Chromatographic Analysis of 4-Nitroquinoline 1-Oxide and Metabolites. Journal of Liquid Chromatography, 4(5), 841-852. [Link]

  • Patel, D., et al. (2020). A Simple and Sensitive LC-MS/MS Method for Determination and Quantification of Potential Genotoxic Impurities in the Vismodegib Active Pharmaceutical Ingredient. Journal of Chromatographic Science, 58(9), 834-842. [Link]

  • Shimadzu. (n.d.). Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Waters Corporation. (2024). Development and Validation of a Sensitive LC-MS/MS Method for the Determination of N-Nitroso-Atenolol in Atenolol-Based Pharmaceuticals. [Link]

  • Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. [Link]

  • Zhang, Y., et al. (2018). A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies. Journal of pharmaceutical and biomedical analysis, 159, 267-273. [Link]

  • Bioanalysis Zone. (2021). Small Molecule Method Development Strategies with Chad Christianson. [Link]

  • Yinon, J., & Zitrin, S. (1996). Mass spectrometry of nitroaromatic compounds. In The Chemistry of Functional Groups: The Chemistry of Nitro and Nitroso Compounds (pp. 505-555). John Wiley & Sons, Ltd.
  • ResolveMass Laboratories Inc. (2023). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • PMDA. (2013). Guideline on Bioanalytical Method Validation in Pharmaceutical Development. [Link]

  • U.S. Food and Drug Administration. (2001). Bioanalytical Method Validation. [Link]

Sources

Determining the Solubility of 6-Methylamino-7-methyl-5-nitroquinoline: An Application Note and Protocol for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental protocols for determining the aqueous solubility of the novel chemical entity, 6-methylamino-7-methyl-5-nitroquinoline. Solubility is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately its bioavailability. This document provides a detailed rationale for methodological choices, step-by-step protocols for both thermodynamic and kinetic solubility assays, and guidance on data analysis and interpretation. The protocols are designed to be self-validating and are grounded in established regulatory guidelines, ensuring the generation of robust and reliable data for researchers, medicinal chemists, and drug development professionals.

Introduction: The Imperative of Solubility in Drug Discovery

The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility is a cornerstone of "drug-likeness." A compound must dissolve in the gastrointestinal fluids to be absorbed and reach its target site of action. Therefore, the early and accurate determination of a compound's solubility is paramount for informed decision-making in lead optimization and candidate selection.

This compound is a quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. However, the introduction of a nitro group, while potentially conferring desirable pharmacological activity, can also significantly impact solubility. The presence of the basic methylamino group suggests that the solubility of this compound will be pH-dependent. This guide provides the necessary framework to thoroughly characterize the solubility of this NCE.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing relevant solubility studies.

PropertyValueSource
Molecular FormulaC₁₁H₁₁N₃O₂[1]
Molecular Weight217.22 g/mol [1]
AppearancePredicted to be a solidInferred from related structures
pKaNot experimentally determinedPredicted to have a basic pKa due to the methylamino group

The presence of the electron-withdrawing nitro group and the aromatic quinoline core suggests that the intrinsic solubility of the neutral form may be low. However, the basic methylamino group will be protonated at acidic pH, likely leading to a significant increase in solubility.

Strategic Approach to Solubility Determination

A multi-faceted approach is recommended to build a comprehensive solubility profile. This involves determining both thermodynamic solubility and kinetic solubility .

  • Thermodynamic (Equilibrium) Solubility: This is the true measure of a compound's solubility, representing the saturation concentration of the most stable crystalline form of the compound in a given solvent at equilibrium. This is a critical parameter for biopharmaceutical classification (BCS) and for understanding the maximum achievable concentration in solution. The shake-flask method is the gold standard for determining thermodynamic solubility[2].

  • Kinetic Solubility: This measurement is particularly relevant for early drug discovery, where high-throughput screening (HTS) is common. It reflects the concentration at which a compound, rapidly dissolved from a concentrated stock solution (typically in DMSO), begins to precipitate in an aqueous medium. Kinetic solubility provides an early flag for potential solubility issues and is often a better predictor of performance in in vitro biological assays[3][4].

The following diagram illustrates the workflow for a comprehensive solubility assessment:

G cluster_0 Solubility Assessment Workflow Start Start Compound_Info Characterize Compound (MW, predicted pKa) Start->Compound_Info Thermo_Sol Thermodynamic Solubility (Shake-Flask Method) Compound_Info->Thermo_Sol Gold Standard Kinetic_Sol Kinetic Solubility (Nephelometry/UV-Vis) Compound_Info->Kinetic_Sol High Throughput Data_Analysis Data Analysis & Interpretation Thermo_Sol->Data_Analysis Kinetic_Sol->Data_Analysis End End Data_Analysis->End G cluster_0 Kinetic Solubility Determination Start Prepare DMSO Stock Dispense_Buffer Dispense Aqueous Buffer into Microplate Start->Dispense_Buffer Add_Compound Add DMSO Stock to Buffer (Serial Dilution) Dispense_Buffer->Add_Compound Incubate Incubate at RT Add_Compound->Incubate Measure Measure Light Scattering (Nephelometry) Incubate->Measure Analyze Plot Signal vs. Concentration Determine Solubility Breakpoint Measure->Analyze End Report Kinetic Solubility Analyze->End

Sources

Application Note & Protocol: Assessing the Chemical Stability of 6-Methylamino-7-methyl-5-nitroquinoline in Various Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Stability in Drug Development

6-Methylamino-7-methyl-5-nitroquinoline is a substituted quinoline, a class of heterocyclic aromatic compounds of significant interest in medicinal chemistry due to their wide range of biological activities, which may include antimalarial, antibacterial, and antitumor properties.[1][2] The specific substitution pattern of this molecule, featuring a nitro group (a strong electron-withdrawing group) and a methylamino group (an electron-donating group), suggests a complex electronic structure that could be susceptible to various degradation pathways.[3] Understanding the chemical stability of this compound in different solvents is a cornerstone of early-stage drug development. It dictates formulation strategies, storage conditions, and ultimately, the safety and efficacy of a potential therapeutic agent. This document provides a comprehensive guide for researchers to systematically evaluate the stability of this compound, employing forced degradation studies to predict its long-term stability and identify potential degradation products.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for designing robust stability studies.

PropertyValueSource
Molecular Formula C₁₁H₁₁N₃O₂[3]
Molecular Weight 217.22 g/mol [3]
CAS Number 83407-41-4[3]
Appearance Likely a solid, as related nitroquinolines are solids at room temperature.N/A
Solubility Expected to have limited aqueous solubility, a common trait for quinoline derivatives.[4] Solubility in organic solvents will vary.N/A

Experimental Design: A Multi-faceted Approach to Stability Assessment

The stability of this compound will be assessed through a combination of long-term stability studies under ICH (International Council for Harmonisation) recommended conditions and forced degradation studies. Forced degradation, or stress testing, is a critical component used to accelerate the degradation process, thereby providing insights into the intrinsic stability of the molecule and identifying likely degradation products.[5][6]

Selection of Solvents

The choice of solvents is critical and should reflect potential formulation vehicles and physiological conditions. The following solvents are recommended for a comprehensive stability profile:

  • Aqueous Buffers:

    • pH 2 (0.01 N HCl): Represents acidic conditions.

    • pH 7.4 (Phosphate Buffered Saline, PBS): Simulates physiological pH.

    • pH 9 (0.01 N NaOH): Represents basic conditions.

  • Organic Solvents:

    • Methanol & Ethanol: Common co-solvents in pharmaceutical formulations.

    • Acetonitrile (ACN): A common solvent in analytical procedures.

    • Dimethyl Sulfoxide (DMSO): Often used for initial compound solubilization.

  • Co-solvent Mixtures:

    • Methanol/Water (1:1 v/v)

    • Acetonitrile/Water (1:1 v/v)

Forced Degradation Conditions

Forced degradation studies are designed to expose the compound to stresses that could lead to its decomposition.[7] The following conditions are recommended:

  • Hydrolysis: The compound will be dissolved in acidic, neutral, and basic aqueous buffers and stored at elevated temperatures (e.g., 60°C) for a defined period.

  • Oxidation: The compound will be exposed to an oxidizing agent, such as hydrogen peroxide (3% H₂O₂), in a suitable solvent (e.g., a water/methanol mixture) at room temperature.

  • Photostability: Solutions of the compound in quartz cuvettes will be exposed to light according to ICH Q1B guidelines. A dark control will be run in parallel.

  • Thermal Stress: Solid compound and solutions will be exposed to elevated temperatures (e.g., 60°C, 80°C) for a defined period.

Experimental Workflow

The following diagram illustrates the overall workflow for assessing the stability of this compound.

G cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_data Data Interpretation prep Prepare stock solution of This compound dilute Dilute stock into various solvents (aqueous buffers, organic solvents) prep->dilute hydrolysis Hydrolytic Stress (Acid, Base, Neutral) dilute->hydrolysis oxidation Oxidative Stress (H₂O₂) dilute->oxidation photo Photolytic Stress (UV/Vis Light) dilute->photo thermal Thermal Stress (Elevated Temp.) dilute->thermal hplc RP-HPLC-UV/DAD Analysis hydrolysis->hplc oxidation->hplc photo->hplc thermal->hplc lcms LC-MS for Degradant Identification hplc->lcms nmr NMR for Structural Elucidation (if necessary) lcms->nmr identify Identify major degradation products lcms->identify quantify Quantify remaining parent compound quantify->identify pathway Propose degradation pathways identify->pathway

Caption: Experimental workflow for stability testing.

Detailed Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in a suitable organic solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL. This will serve as the stock solution.

  • Working Solution Preparation:

    • For aqueous stability studies, dilute the stock solution with the respective aqueous buffers (pH 2, 7.4, and 9) to a final concentration of 100 µg/mL. The final concentration of the organic co-solvent from the stock solution should be kept to a minimum (e.g., <1%).

    • For organic solvent stability studies, dilute the stock solution with the respective organic solvents (methanol, ethanol, acetonitrile, DMSO) to a final concentration of 100 µg/mL.

Protocol 2: Forced Degradation Studies

A. Hydrolytic Degradation

  • Transfer aliquots of the working solutions in the different pH buffers into sealed vials.

  • Place the vials in a constant temperature oven at 60°C.

  • Withdraw samples at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples immediately by HPLC or store them at -20°C until analysis.

B. Oxidative Degradation

  • To a working solution of the compound in a methanol/water mixture, add an equal volume of 3% hydrogen peroxide.

  • Incubate the mixture at room temperature, protected from light.

  • Withdraw samples at predetermined time points (e.g., 0, 1, 2, 4, 8 hours).

  • Analyze the samples by HPLC.

C. Photodegradation

  • Place working solutions in quartz cuvettes.

  • Expose the samples to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Wrap a control set of cuvettes in aluminum foil to serve as dark controls.

  • Withdraw samples after a specified duration of exposure.

  • Analyze the samples by HPLC.

D. Thermal Degradation

  • Place aliquots of the solid compound and working solutions in sealed vials.

  • Expose the vials to a constant temperature of 60°C.

  • For the solid sample, dissolve a known amount in a suitable solvent at each time point for analysis.

  • Withdraw solution samples at predetermined time points (e.g., 0, 24, 48, 72 hours).

  • Analyze the samples by HPLC.

Analytical Methodology: Quantifying Stability and Identifying Degradants

A stability-indicating analytical method is crucial for separating the parent compound from any degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the primary technique for this purpose.[8]

Recommended HPLC Method
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will allow for the separation of compounds with a range of polarities.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector set at a wavelength that provides a good response for the parent compound (a UV scan should be performed to determine the λmax). A Diode Array Detector (DAD) is recommended to obtain spectral information for all separated peaks.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

For the identification of degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS) is an invaluable tool. By coupling the HPLC system to a mass spectrometer, molecular weight information for each degradation product can be obtained, aiding in their structural elucidation.

Data Analysis and Interpretation

The percentage of the remaining this compound at each time point will be calculated relative to the initial concentration (time zero). The rate of degradation can be determined by plotting the natural logarithm of the concentration versus time.

Example Data Presentation:

Solvent/ConditionTime (hours)% Parent Compound RemainingMajor Degradation Products (m/z)
pH 2, 60°C0100-
2485.2203.1
4871.5203.1, 187.1
pH 7.4, 60°C0100-
2498.1-
4896.5-
3% H₂O₂, RT0100-
865.4233.2

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of the nitro group makes the compound susceptible to reduction, while the amino group can be oxidized. The quinoline ring itself can undergo hydroxylation and ring-opening under harsh conditions.[9][10][11][12]

G cluster_pathways Potential Degradation Pathways parent This compound reduction Reduction of Nitro Group (e.g., to amino or nitroso) parent->reduction Reductive Stress oxidation Oxidation of Amino Group parent->oxidation Oxidative Stress hydrolysis Hydrolysis of Amino Group parent->hydrolysis Hydrolytic Stress (Acid/Base) ring_hydroxylation Hydroxylation of Quinoline Ring parent->ring_hydroxylation Oxidative/Hydrolytic Stress ring_opening Ring Opening ring_hydroxylation->ring_opening Harsh Conditions

Caption: Potential degradation pathways.

Conclusion

This application note provides a comprehensive framework for assessing the stability of this compound in various solvents. By following these protocols, researchers can generate crucial data to understand the compound's degradation profile, which is essential for informed decision-making in the drug development process. The identification of degradation products will also guide further toxicological and formulation studies.

References

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • PubChem. 6-Methyl-5-nitroquinoline. National Institutes of Health. Available from: [Link]

  • PubChem. 5-Nitroquinoline. National Institutes of Health. Available from: [Link]

  • PubChem. 6-Methylquinoline. National Institutes of Health. Available from: [Link]

  • MDPI. Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Available from: [Link]

  • Spain, J. C., & Nishino, S. F. (2011). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 75(3), 441–468. Available from: [Link]

  • Al-Majed, A. A., Al-Zehouri, J., & Belal, F. (2023). Recent spectrophotometric and electroanalytical methods used for the determination of quinoline-based compounds. Journal of Pharmaceutical Analysis, 13(3), 225–237. Available from: [Link]

  • Desrivot, J., et al. (2007). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. Journal of Chromatography B, 854(1-2), 230-238. Available from: [Link]

  • ResearchGate. Pathway proposed for the degradation of quinoline. Available from: [Link]

  • MedCrave. Forced Degradation Studies. Available from: [Link]

  • Pozharskii, A. F., et al. (2018). Methylamino- and dimethylaminoquinolines. Chemistry of Heterocyclic Compounds, 54(10-11), 893-925. Available from: [Link]

  • Separation Science. Analytical Techniques In Stability Testing. Available from: [Link]

  • Arabian Journal of Chemistry. Enhanced degradation of quinoline in three-dimensional electro-Fenton system through NiCo2S4/gC3N4 particles. Available from: [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Available from: [Link]

  • Spectroscopy Online. Analytical Methods to Determine the Stability of Biopharmaceutical Products. Available from: [Link]

  • PubMed. Xenobiotic reductase A in the degradation of quinoline by Pseudomonas putida 86: physiological function, structure and mechanism of 8-hydroxycoumarin reduction. National Institutes of Health. Available from: [Link]

  • ResolveMass Laboratories Inc. Forced Degradation Testing in Pharma. Available from: [Link]

  • BioProcess International. Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]

  • MDPI. Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Available from: [Link]

  • ResearchGate. Synthesis of nitroquinoline derivatives 9. Available from: [Link]

  • ACS Publications. Journal of Medicinal Chemistry. Available from: [Link]

Sources

Application Notes and Protocols for In Vitro Evaluation of 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE

Author: BenchChem Technical Support Team. Date: February 2026

Authored by: Your Senior Application Scientist

Introduction: Unveiling the Potential of a Novel Quinoline Derivative

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties[1][2]. The specific functionalization of the quinoline ring can significantly influence its therapeutic potential. This guide focuses on 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE , a novel derivative whose biological activities are yet to be fully characterized. The presence of a nitro group, a known pharmacophore in various antimicrobial and anticancer agents, combined with methyl and methylamino substitutions, suggests a potential for interesting biological effects[3][4].

These application notes provide a comprehensive roadmap for researchers, scientists, and drug development professionals to conduct the initial in vitro evaluation of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established scientific principles, enabling a thorough preliminary assessment of the compound's cytotoxic and potential mechanistic properties.

Compound Handling and Stock Solution Preparation

Prior to initiating any biological assays, proper handling and solubilization of the test compound are critical for obtaining reproducible results.

1. Solubility Testing:

  • Begin by assessing the solubility of this compound in common laboratory solvents. Due to its aromatic nature, Dimethyl Sulfoxide (DMSO) is a recommended starting point.

  • Prepare a small, concentrated stock solution (e.g., 10-50 mM) in 100% DMSO.

  • Observe for complete dissolution. If insolubility is observed, gentle warming or sonication may be employed.

2. Stock Solution Preparation and Storage:

  • Once solubility is confirmed, prepare a high-concentration stock solution (e.g., 20 mM) in sterile 100% DMSO.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to compound degradation[5].

  • Store the aliquots at -20°C or -80°C, protected from light.

Important Consideration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control in all experiments contains the same final concentration of DMSO as the compound-treated samples.

Phase 1: Primary Screening for Biological Activity

The initial phase of in vitro testing aims to determine if this compound exhibits any significant biological activity, primarily focusing on cytotoxicity against cancer cell lines.

Application Note 1: Assessing Cytotoxicity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity[6]. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The intensity of the purple color is directly proportional to the number of viable cells.

Principle of the MTT Assay

MTT_Principle MTT MTT (Yellow, Soluble) Mitochondrial_Reductase Mitochondrial Reductase (in Viable Cells) MTT->Mitochondrial_Reductase Formazan Formazan (Purple, Insoluble) Mitochondrial_Reductase->Formazan Solubilization Solubilization (e.g., DMSO) Formazan->Solubilization Quantification Quantification (OD at 570 nm) Solubilization->Quantification caption Principle of the MTT Assay

Caption: Workflow of the MTT cell viability assay.

Protocol: MTT Assay for Cytotoxicity Screening

  • Cell Seeding:

    • Culture selected cancer cell lines (e.g., A549 - lung, MCF-7 - breast, HeLa - cervical) and a non-cancerous cell line (e.g., HEK293 or primary fibroblasts) in appropriate media.

    • Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound.

    • Include wells for vehicle control (medium with DMSO) and untreated control (medium only).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well[7].

    • Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization and Absorbance Reading:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals[7].

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

    • Read the absorbance at 570 nm using a microplate reader.

Data Analysis and Presentation

The percentage of cell viability is calculated as:

% Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100

The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Table 1: Example Data Presentation for IC50 Values

Cell LineCompoundIC50 (µM)
A549 (Lung Cancer)This compound[Insert Value]
MCF-7 (Breast Cancer)This compound[Insert Value]
HeLa (Cervical Cancer)This compound[Insert Value]
HEK293 (Non-cancerous)This compound[Insert Value]

Phase 2: Elucidating the Mechanism of Action

If this compound demonstrates significant and selective cytotoxicity against cancer cells, the next logical step is to investigate its mechanism of action.

Application Note 2: Investigating Kinase Inhibition

Many quinoline-based compounds are known to exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways[8]. An in vitro kinase assay can determine if the compound directly inhibits the activity of specific kinases.

Protocol: In Vitro Kinase Assay

This protocol provides a general framework. Specific buffer conditions and substrate concentrations may need to be optimized for the particular kinase being assayed.

  • Reaction Setup:

    • In a 96-well or 384-well plate, prepare a reaction mixture containing the kinase buffer, the purified recombinant kinase of interest (e.g., EGFR, AKT, ERK), and the specific peptide substrate.

    • Add this compound at various concentrations. Include a known inhibitor as a positive control and a DMSO vehicle control.

  • Initiation of Reaction:

    • Start the kinase reaction by adding ATP to a final concentration that is close to the Km for the specific kinase[9].

    • Incubate the reaction at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Detection of Kinase Activity:

    • Stop the reaction by adding a stop solution (e.g., EDTA).

    • Detect the amount of phosphorylated substrate. This can be done using various methods, such as:

      • ELISA-based methods: Using a phosphorylation-specific antibody.

      • Fluorescence-based methods: Using a fluorescently labeled substrate or an antibody-tracer system[8].

      • Luminescence-based methods: Measuring the amount of ATP remaining in the reaction.

Data Analysis:

Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.

Proposed Kinase Screening Workflow

Kinase_Screening_Workflow Start Compound Shows Cytotoxicity Primary_Screen Primary Kinase Screen (Broad Panel of Kinases) Start->Primary_Screen Identify_Hits Identify Potential Kinase Hits (>50% inhibition at a single concentration) Primary_Screen->Identify_Hits Dose_Response Dose-Response Assays (Determine IC50 values for hits) Identify_Hits->Dose_Response Cellular_Assays Cell-Based Validation (Western Blot for target phosphorylation) Dose_Response->Cellular_Assays Conclusion Identify Target Kinase(s) Cellular_Assays->Conclusion caption Kinase Inhibitor Screening Workflow

Caption: A stepwise approach to identify kinase targets.

Application Note 3: Analyzing Effects on Cell Signaling Pathways via Western Blotting

Western blotting is a powerful technique to detect changes in the expression and phosphorylation status of key proteins in signaling pathways, providing insights into the compound's mechanism of action at the cellular level[10][11].

Protocol: Western Blot Analysis

  • Cell Lysis:

    • Seed cells in 6-well plates and treat with this compound at concentrations around its IC50 value for various time points (e.g., 6, 12, 24 hours).

    • Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors[10].

    • Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins based on molecular weight using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

    • Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane[11].

  • Immunoblotting:

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the target protein (e.g., p-Akt, total Akt, p-ERK, total ERK, cleaved PARP, Caspase-3) overnight at 4°C.

    • Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection:

    • Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

    • Analyze the band intensities using densitometry software. Normalize the expression of the target protein to a loading control (e.g., β-actin or GAPDH).

Proposed Signaling Pathway Investigation

Signaling_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK/ERK Pathway cluster_Apoptosis Apoptosis Pathway Compound This compound p_Akt p-Akt Compound->p_Akt Inhibition? p_ERK p-ERK Compound->p_ERK Inhibition? Caspase3 Cleaved Caspase-3 Compound->Caspase3 Activation? p_mTOR p-mTOR p_Akt->p_mTOR Akt Akt Proliferation Cell Proliferation p_mTOR->Proliferation p_ERK->Proliferation ERK ERK PARP Cleaved PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis caption Potential Signaling Pathways for Investigation

Caption: Key signaling pathways to investigate for mechanism of action.

Conclusion and Future Directions

This guide provides a foundational framework for the initial in vitro characterization of this compound. The data generated from these assays will provide valuable insights into its potential as a therapeutic agent. Positive results from these studies would warrant further investigation, including more extensive kinase profiling, cell cycle analysis, and ultimately, in vivo studies to assess efficacy and safety in animal models.

References

  • MDPI. Innovative Fibrous Materials Loaded with 5-Nitro-8-hydroxyquinoline via Electrospinning/Electrospraying Demonstrate Antioxidant, Antimicrobial and Anticancer Activities. Available from: [Link]

  • PubChem. 6-Methyl-5-nitroquinoline. Available from: [Link]

  • Protocols.io. In vitro kinase assay. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual. Available from: [Link]

  • NCBI. In vitro NLK Kinase Assay. Available from: [Link]

  • NCBI. Western Blot: Principles, Procedures, and Clinical Applications. Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • Bio-protocol. In vitro kinase assay. Available from: [Link]

  • PubMed Central. In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Available from: [Link]

  • Creative Biolabs. Western Blot Protocol. Available from: [Link]

  • MDPI. Exploring Quinazoline Nitro-Derivatives as Potential Antichagasic Agents: Synthesis and In Vitro Evaluation. Available from: [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. Available from: [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • ResearchGate. (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

  • Bio-Rad. General Protocol for Western Blotting. Available from: [Link]

  • ResearchGate. (PDF) Guidelines for cell viability assays. Available from: [Link]

Sources

Application Notes & Protocols: A Framework for Characterizing the Cellular Effects of 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating significant potential as anticancer agents.[1][2] These compounds often exert their effects by modulating fundamental cellular processes such as proliferation, apoptosis, and cell cycle progression.[2] This guide provides a comprehensive framework for the initial cell-based characterization of 6-methylamino-7-methyl-5-nitroquinoline, a novel derivative whose biological activities are not yet extensively documented. We present a logical, tiered approach, beginning with a primary assessment of cytotoxicity to determine the compound's dose-dependent effects on cell viability. Subsequently, we detail robust protocols for mechanistic elucidation, focusing on the detection of apoptosis via Annexin V staining and the analysis of cell cycle distribution using propidium iodide. This workflow is designed to generate a foundational dataset, enabling researchers to make informed decisions about the compound's potential as a therapeutic candidate and to guide future studies.

Introduction: The Rationale for Investigation

Quinoline derivatives have emerged as a promising class of compounds in oncology, with established drugs and clinical candidates acting on a variety of targets, including tyrosine kinases, topoisomerases, and tubulin polymerization.[1][2] The introduction of a nitro group, as seen in compounds like nitroxoline (8-hydroxy-5-nitroquinoline), can confer additional mechanisms of action, such as the chelation of essential metal ions and anti-angiogenic properties.[3][4][5]

This compound combines the core quinoline structure with functional groups—a nitro group, a methyl group, and a methylamino group—that can significantly influence its electronic properties, solubility, and interactions with biological targets.[6] While specific data on this molecule is sparse, its structural similarity to other biologically active nitroquinolines warrants a thorough investigation into its potential cytotoxic and cytostatic effects.[7]

This document outlines a validated experimental cascade to systematically evaluate the cellular impact of this compound, providing researchers with the necessary protocols to move from initial screening to mechanistic insight.

Experimental Strategy: A Tiered Approach to Characterization

A successful investigation into a novel compound begins with a broad assessment of its biological activity, followed by more focused mechanistic studies.[8] Our proposed workflow ensures that resources are used efficiently, with the results of each stage informing the next.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Data Analysis A Compound Preparation (Stock Solution) C Cytotoxicity Assay (MTT/XTT) Determine dose-response & IC50 A->C B Cell Culture (Select appropriate cancer cell line) B->C D Apoptosis Assay (Annexin V / PI Staining) C->D If IC50 is potent E Cell Cycle Analysis (Propidium Iodide Staining) C->E If IC50 is potent F Synthesize Data: - Cytotoxicity (IC50) - Apoptosis Induction (%) - Cell Cycle Arrest (Phase %) D->F E->F

Caption: Principle of Annexin V binding to exposed phosphatidylserine (PS).

Materials:

  • 6- or 12-well cell culture plates

  • FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that will result in ~70-80% confluency after treatment.

    • Incubate for 24 hours.

    • Treat cells with this compound at concentrations around the determined IC50 value (e.g., 0.5x, 1x, and 2x IC50). Include a vehicle control.

    • Incubate for a relevant duration (e.g., 24 hours).

  • Cell Harvesting:

    • Adherent cells: Collect the culture medium (which contains floating dead cells). Wash the adherent cells with PBS, then detach them using trypsin-EDTA. Combine the detached cells with the collected medium.

    • Suspension cells: Collect cells directly by centrifugation.

    • Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 100 µL of 1X Binding Buffer from the kit.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • After incubation, add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer immediately.

    • Use FITC signal detector (FL1) for Annexin V and a phycoerythrin signal detector (FL2 or FL3) for PI.

    • Collect data for at least 10,000 events per sample.

    • Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and gates correctly.

Protocol III: Cell Cycle Analysis by Propidium Iodide Staining

Principle: Propidium Iodide (PI) is a fluorescent intercalating agent that stains DNA stoichiometrically. [9]By measuring the fluorescence intensity of PI in a population of permeabilized cells using flow cytometry, one can determine the amount of DNA per cell. [10]This allows for the quantification of cells in different phases of the cell cycle:

  • G0/G1 phase: Cells with a normal (2N) amount of DNA.

  • S phase: Cells undergoing DNA synthesis, with DNA content between 2N and 4N.

  • G2/M phase: Cells that have completed DNA synthesis and have double the DNA content (4N). [11] An accumulation of cells in a specific phase suggests the compound may be interfering with cell cycle checkpoints.

G Cell Cycle Phases & DNA Content G1 G1 (2N DNA) S S (Synthesis) G1->S Checkpoint G2 G2 (4N DNA) S->G2 M M (Mitosis) G2->M Checkpoint M->G1

Caption: A simplified diagram of the eukaryotic cell cycle.

Materials:

  • 6- or 12-well cell culture plates

  • Ice-cold 70% Ethanol

  • PBS

  • PI Staining Solution (e.g., 50 µg/mL PI, 100 µg/mL RNase A in PBS). [12]* Flow cytometer

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Follow the same procedure as described in the Annexin V protocol (Section 5, Step 1).

  • Cell Harvesting:

    • Harvest both adherent and floating cells as described previously.

    • Wash the cell pellet once with cold PBS.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol drop-wise to fix the cells.

    • Incubate the cells for at least 2 hours at 4°C (or overnight). This step permeabilizes the cells.

  • Staining:

    • Centrifuge the fixed cells at 300 x g for 5 minutes. Discard the ethanol.

    • Wash the cells once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution. The RNase A is crucial for degrading RNA, ensuring that PI only stains DNA. [12] * Incubate for 30 minutes at room temperature, protected from light.

  • Flow Cytometry Analysis:

    • Analyze the samples using a flow cytometer.

    • Acquire data on a linear scale. [11] * Use a histogram to visualize DNA content distribution.

    • Utilize cell cycle analysis software (e.g., FlowJo, FCS Express) to model the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Conclusion and Future Directions

This application note provides a robust, multi-faceted approach to the initial cellular characterization of this compound. By systematically assessing cytotoxicity, apoptosis induction, and cell cycle effects, researchers can build a comprehensive profile of the compound's biological activity. Positive results from this workflow—such as a potent IC50 value and clear evidence of apoptosis or cell cycle arrest—would provide a strong rationale for advancing the compound to more complex secondary assays. These could include Western blotting to probe specific cell cycle or apoptotic pathway proteins (e.g., caspases, cyclins, p53), target identification studies, and ultimately, evaluation in preclinical in vivo models.

References

  • Miltenyi Biotec. (2021). Cell-based assays in drug discovery: the key to faster cures? [Video]. YouTube. [Link]

  • Li, K., et al. (2023). Design, Synthesis and Biological Evaluation of Novel Quinoline Derivatives as Potential Anti-Proliferative Agents Against PC-3 and KG-1 Cells. Anticancer Agents in Medicinal Chemistry, 23(5), 599-611. [Link]

  • Hrčak. (n.d.). Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. Retrieved from [Link]

  • ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. PubChem. Retrieved from [Link]

  • Biocompare. (2021). Choosing an Apoptosis Detection Assay. Retrieved from [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Retrieved from [Link]

  • Frontiers. (2023). Introduction to small molecule drug discovery and preclinical development. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Apoptosis Detection Assays. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Paving the way for small-molecule drug discovery. Retrieved from [Link]

  • University of Wisconsin Carbone Cancer Center. (n.d.). Cell Cycle Analysis. Retrieved from [Link]

  • ScienceDirect. (n.d.). Comprehensive review on current developments of quinoline-based anticancer agents. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • BMG Labtech. (n.d.). Apoptosis – what assay should I use? Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed mechanisms of anticancer activity of nitroxoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Assaying cell cycle status using flow cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Retrieved from [Link]

  • MDPI. (n.d.). A New Bioassay Platform Design for the Discovery of Small Molecules with Anticancer Immunotherapeutic Activity. Retrieved from [Link]

  • Pharmaceutical Technology. (2015). Developing and Validating Assays for Small-Molecule Biomarkers. Retrieved from [Link]

Sources

Application Notes and Protocols for the Experimental Investigation of 6-Methylamino-7-Methyl-5-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

These comprehensive application notes provide a detailed experimental framework for researchers, scientists, and drug development professionals investigating the biological activities of the novel compound, 6-methylamino-7-methyl-5-nitroquinoline. This document offers a structured approach to elucidating its potential as a therapeutic agent, with a primary focus on anticancer properties, a common characteristic of nitroquinoline derivatives.[1][2][3][4] The protocols are designed to be self-validating, incorporating essential controls and clear methodologies to ensure data integrity and reproducibility.

Introduction to this compound

This compound is a synthetic compound belonging to the quinoline family. The quinoline scaffold is a "privileged pharmacophore" in medicinal chemistry, known for its presence in a wide array of biologically active compounds, including those with antimalarial, antibacterial, and anticancer properties.[5] The introduction of a nitro group at the 5-position, a methylamino group at the 6-position, and a methyl group at the 7-position suggests the potential for unique biological activities. Specifically, 5-nitroquinoline derivatives have demonstrated notable antibacterial and anticancer effects.[1][2] Therefore, the initial experimental design will focus on evaluating the cytotoxic and antiproliferative effects of this compound on cancer cell lines.

Part 1: In Vitro Evaluation of Anticancer Activity

The initial phase of investigation will focus on characterizing the effects of this compound on cancer cells in a controlled laboratory setting.[6][7][8] This will establish a foundational understanding of its potential as an anticancer agent.

Assessment of Cytotoxicity and Cell Viability

The primary step is to determine the concentration-dependent cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol 1: MTT/MTS Cell Viability Assay [9][10][11][12][13]

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[9]

Materials:

  • Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)

  • Normal human cell line (e.g., HFF-1 dermal fibroblasts) for cytotoxicity comparison[14]

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-4-sulfophenyl)-2H-tetrazolium) reagent[4]

  • Solubilization solution (for MTT assay)

  • 96-well plates

  • Multi-well spectrophotometer

Procedure:

  • Cell Seeding: Seed cancer and normal cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in a cell culture medium to achieve a range of final concentrations.

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing various concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT/MTS Addition: Following incubation, add the MTT or MTS reagent to each well and incubate for an additional 1-4 hours.[9][10]

  • Solubilization (for MTT): If using MTT, add the solubilization solution to dissolve the formazan crystals.[10]

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm for MTT and 490 nm for MTS) using a multi-well spectrophotometer.[9][10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Expected Outcome and Data Presentation:

The results of the cell viability assay can be summarized in a table to compare the IC50 values across different cell lines and time points.

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
MCF-7
A549
HCT116
HFF-1
Investigation of the Mechanism of Cell Death: Apoptosis

To understand how this compound induces cell death, it is crucial to investigate whether it triggers apoptosis (programmed cell death).

Protocol 2: TUNEL Assay for Apoptosis Detection [15][16][17][18][19]

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of apoptosis.[15][18]

Materials:

  • Cancer cells treated with this compound at its IC50 concentration

  • Positive control (e.g., cells treated with staurosporine or DNase I)

  • Negative control (untreated cells)

  • Fixation and permeabilization reagents

  • TUNEL assay kit (containing TdT enzyme and labeled dUTPs)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Cell Treatment: Treat cells with the compound as described in the cell viability assay protocol.

  • Fixation and Permeabilization: Fix the cells with a suitable fixative (e.g., paraformaldehyde) and then permeabilize them to allow the entry of the labeling reagents.[17]

  • TUNEL Labeling: Incubate the cells with the TUNEL reaction mixture containing TdT enzyme and fluorescently labeled dUTPs.

  • Detection: Analyze the cells using a fluorescence microscope to visualize apoptotic cells or a flow cytometer for quantitative analysis.[15]

Visualization of the Experimental Workflow:

TUNEL_Assay_Workflow A Cell Treatment with This compound B Fixation and Permeabilization A->B Incubation C TUNEL Labeling (TdT Enzyme + Labeled dUTPs) B->C Reagent Addition D Fluorescence Microscopy or Flow Cytometry Analysis C->D Detection

Caption: Workflow for detecting apoptosis using the TUNEL assay.

Analysis of Cell Signaling Pathways

To delve deeper into the mechanism of action, it is important to identify the molecular pathways affected by the compound. Western blotting is a powerful technique for this purpose.[20][21][22][23]

Protocol 3: Western Blot Analysis [20][21]

This protocol allows for the detection of specific proteins involved in key signaling pathways, such as those regulating cell cycle and apoptosis.

Materials:

  • Cancer cells treated with this compound

  • Lysis buffer with protease and phosphatase inhibitors[23]

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against PARP, Caspase-3, Bcl-2, Bax, p53, p21)[14]

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the treated and control cells and quantify the protein concentration.[23]

  • SDS-PAGE: Separate the protein lysates by size using SDS-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a membrane.[21]

  • Blocking: Block the membrane to prevent non-specific antibody binding.

  • Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.[20][23]

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Analyze the changes in the expression levels of the target proteins.

Visualization of a Hypothetical Signaling Pathway:

Apoptosis_Signaling_Pathway Compound This compound p53 p53 Compound->p53 Activates p21 p21 p53->p21 Induces Bax Bax p53->Bax Induces Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A potential signaling pathway leading to apoptosis.

Part 2: In Vivo Evaluation of Antitumor Efficacy

Following promising in vitro results, the next logical step is to assess the compound's efficacy in a living organism.[24][25][26] Xenograft models in immunocompromised mice are a standard preclinical tool for this purpose.[27][28][29][30][31][32]

Xenograft Tumor Model

This model involves implanting human cancer cells into immunocompromised mice to form tumors.[27][28]

Protocol 4: Subcutaneous Xenograft Model [27][31]

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)[31]

  • Human cancer cell line that showed sensitivity in vitro

  • This compound

  • Vehicle for in vivo administration (e.g., a solution of DMSO, Cremophor EL, and saline)

  • Calipers for tumor measurement

  • Animal housing and care facilities

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the compound or vehicle to the respective groups via a suitable route (e.g., intraperitoneal injection or oral gavage) on a predetermined schedule.

  • Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

Data Presentation:

The efficacy of the compound can be visualized by plotting the average tumor volume over time for each group.

Treatment GroupDay 0 Tumor Volume (mm³)Day 21 Tumor Volume (mm³)Tumor Growth Inhibition (%)
Vehicle Control
Compound (low dose)
Compound (high dose)

Part 3: Preliminary Pharmacokinetic and Safety Assessment

A preliminary assessment of the compound's pharmacokinetic (PK) properties and safety profile is essential for its further development.

Pharmacokinetic Study

This involves analyzing the absorption, distribution, metabolism, and excretion (ADME) of the compound in an animal model.

Protocol 5: Basic Pharmacokinetic Analysis

Materials:

  • Healthy rodents (e.g., mice or rats)[25]

  • This compound

  • Equipment for blood collection

  • Analytical instrumentation (e.g., LC-MS/MS) for quantifying the compound in plasma

Procedure:

  • Dosing: Administer a single dose of the compound to the animals via the intended clinical route (e.g., oral or intravenous).

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Compound Quantification: Analyze the plasma samples to determine the concentration of the compound at each time point.

  • PK Parameter Calculation: Calculate key pharmacokinetic parameters such as half-life, maximum concentration (Cmax), and area under the curve (AUC).

Acute Toxicity Study

This study provides an initial assessment of the compound's safety profile.

Protocol 6: Acute Toxicity Assessment in Mice

Materials:

  • Healthy mice

  • This compound

Procedure:

  • Dosing: Administer escalating single doses of the compound to different groups of mice.

  • Observation: Closely observe the mice for signs of toxicity and mortality over a period of 14 days.

  • LD50 Determination: Determine the median lethal dose (LD50), the dose that is lethal to 50% of the animals.

  • Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs for histopathological examination.

Conclusion

This comprehensive set of application notes and protocols provides a robust framework for the initial investigation of this compound. By systematically evaluating its in vitro and in vivo activities, researchers can gain critical insights into its therapeutic potential, mechanism of action, and safety profile, paving the way for further preclinical and clinical development.

References

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • PubChem. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. Available from: [Link]

  • NIH. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. Available from: [Link]

  • NIH. Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Available from: [Link]

  • PubMed. In vitro assays and techniques utilized in anticancer drug discovery. Available from: [Link]

  • NIH. Role of animal models in oncology drug discovery. Available from: [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Available from: [Link]

  • NIH. Analysis of apoptosis by cytometry using TUNEL assay. Available from: [Link]

  • NCBI Bookshelf. Cell Viability Assays. Available from: [Link]

  • BenchSci. Mastering Apoptosis Detection: A Step-by-Step TUNEL Assay Protocol. Available from: [Link]

  • Crown Bioscience. Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. Available from: [Link]

  • Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Available from: [Link]

  • MDPI. The Pivotal Role of Preclinical Animal Models in Anti-Cancer Drug Discovery and Personalized Cancer Therapy Strategies. Available from: [Link]

  • Altogen Labs. 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Available from: [Link]

  • Taconic Biosciences. Using Animal Models for Drug Development. Available from: [Link]

  • QIMA Life Sciences. In Vitro Assays to Study The Hallmarks of Cancer. Available from: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • MDPI. Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Available from: [Link]

  • Elabscience. TUNEL Apoptosis Detection Kit: Principles, Applications, and Step-by-Step Protocol. Available from: [Link]

  • Frontiers. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Available from: [Link]

  • Google Patents. Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. Available from: [Link]

  • Application of Animal Models in Cancer Research: Recent Progress and Future Prospects. (2021). Available from: [Link]

  • StatPearls. Western Blot: Principles, Procedures, and Clinical Applications. Available from: [Link]

  • Crown Bioscience. Advanced In Vivo Cell Line Derived Xenograft Models for Oncology Drug Discovery. Available from: [Link]

  • ResearchGate. (PDF) Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

  • Review on recent development of quinoline for anticancer activities. (2019). Available from: [Link]

  • Taylor & Francis Online. Drug Discovery Oncology in a Mouse: concepts, Models and Limitations. Available from: [Link]

  • ResearchGate. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Available from: [Link]

  • MTT Cell Assay Protocol. (n.d.). Available from: [Link]

  • European Patent Office. IMPROVED PROCESS FOR PRODUCING NITROXOLINE. Available from: [Link]

  • Bio-Techne. Advanced Western Blotting Solutions for Cell Signaling Pathway Analysis. Available from: [Link]

  • Reaction Biology. Xenograft Tumor Models. Available from: [Link]

  • Dove Medical Press. Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Available from: [Link]

Sources

Application Notes and Protocols for 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling, storage, and preliminary experimental use of 6-methylamino-7-methyl-5-nitroquinoline (CAS No. 83407-41-4). As a substituted nitroquinoline, this compound is presumed to possess significant biological activity and requires careful management in a laboratory setting.[1][2] Due to the limited availability of specific safety and handling data for this exact molecule, this guide synthesizes information from structurally related compounds to establish a robust framework for its use. The protocols herein are designed to ensure scientific integrity and user safety, grounded in the known properties of aminonitroquinolines.

Introduction: A Profile of this compound

This compound is a heterocyclic aromatic compound with a molecular formula of C₁₁H₁₁N₃O₂ and a molecular weight of 217.22 g/mol .[1] Its structure, featuring a quinoline core with nitro, methylamino, and methyl substituents, suggests its potential as a pharmacophore in drug discovery.[1] Quinoline derivatives are known for a wide spectrum of biological activities, including anticancer and antileishmanial properties.[2] The nitro group, being strongly electron-withdrawing, and the electron-donating methyl and methylamino groups, create a unique electronic profile that may confer specific reactivity and biological function.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 83407-41-4[1]
Molecular Formula C₁₁H₁₁N₃O₂[1]
Molecular Weight 217.22 g/mol [1]
IUPAC Name N,7-dimethyl-5-nitroquinolin-6-amine[3][4]
SMILES CNc1c(C)cc2ncccc2c1[O-][3][4]

Hazard Assessment and Safety Precautions

Presumed Hazards:

  • Acute Toxicity: Likely toxic if swallowed, in contact with skin, or if inhaled.[8]

  • Skin and Eye Irritation: Expected to cause skin irritation and serious eye irritation.[5][8]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust.[8]

  • Long-term Effects: Some related nitroaromatic compounds are suspected of causing genetic defects or cancer.[5][6]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to minimize exposure.

PPE_Workflow cluster_ppe Essential Personal Protective Equipment lab_coat Chemical-resistant Lab Coat (fully buttoned) gloves Nitrile Gloves (double-gloved recommended) goggles Chemical Splash Goggles (ANSI Z87.1 compliant) respirator NIOSH-approved Respirator (N95 or higher, for powders) researcher Researcher handling Handling Solid Compound researcher->handling Enters Lab dissolving Preparing Solutions researcher->dissolving Enters Lab handling->lab_coat handling->gloves handling->goggles handling->respirator dissolving->lab_coat dissolving->gloves dissolving->goggles

Caption: Required PPE for handling this compound.

Engineering Controls
  • Chemical Fume Hood: All handling of the solid compound and its solutions must be performed in a certified chemical fume hood to prevent inhalation of dust or vapors.

  • Safety Shower and Eyewash Station: Ensure immediate access to a safety shower and eyewash station in the event of accidental contact.

Storage and Stability

Proper storage is critical to maintain the integrity of the compound and ensure laboratory safety.

  • Container: Store in a tightly sealed, clearly labeled container.

  • Environment: Keep in a cool, dry, and well-ventilated area.[7][9][10]

  • Incompatibilities: Store away from strong oxidizing agents, strong acids, and peroxides.[11] The amino group can react with strong acids, while the nitroaromatic system can be reactive with strong oxidizing agents.

  • Light Sensitivity: Protect from direct sunlight.[11] Many quinoline derivatives exhibit photosensitivity.

Table 2: Recommended Storage Conditions

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)To minimize degradation over long-term storage.
Atmosphere Standard air is acceptable for short-term storage. For long-term storage, consider an inert atmosphere (e.g., argon or nitrogen).To prevent potential slow oxidation.
Container Type Amber glass vial with a PTFE-lined cap.To protect from light and ensure a tight seal.

Experimental Protocols

Preparation of Stock Solutions

Quantitative solubility data for this compound is not widely available. Based on related compounds like 7-methylquinoline, it is expected to have low aqueous solubility but better solubility in organic solvents.[12] Experimental determination of solubility in the desired solvent is recommended.[13]

Protocol for Solubility Testing and Stock Solution Preparation:

  • Solvent Selection: Begin with common polar aprotic solvents such as DMSO or DMF, or polar protic solvents like ethanol.

  • Micro-scale Solubility Test:

    • Weigh approximately 1-2 mg of the compound into a small vial.

    • Add the selected solvent dropwise while vortexing.

    • Observe for dissolution. If the compound dissolves, continue adding solvent to estimate the approximate solubility.

  • Preparation of a 10 mM Stock Solution in DMSO (Example):

    • Accurately weigh 2.17 mg of this compound.

    • Transfer the solid to a 1 mL volumetric flask.

    • Add approximately 0.8 mL of anhydrous DMSO.

    • Gently warm and sonicate if necessary to facilitate dissolution.

    • Once fully dissolved, bring the volume to 1 mL with DMSO.

    • Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Solution_Prep_Workflow start Start weigh Weigh Compound Accurately start->weigh add_solvent Add Solvent (e.g., DMSO) weigh->add_solvent dissolve Facilitate Dissolution (Vortex/Sonicate) add_solvent->dissolve volume Adjust to Final Volume dissolve->volume store Aliquot and Store at -20°C volume->store end End store->end

Caption: Workflow for preparing a stock solution of the compound.

Reactivity Profile

  • Reduction of the Nitro Group: The nitro group can likely be reduced to an amino group using standard methods such as catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reducing agents (e.g., SnCl₂). This opens a synthetic route to 5,6-diamino-7-methylquinoline derivatives.[14]

  • Nucleophilic Aromatic Substitution: The electron-withdrawing nitro group may activate the quinoline ring for nucleophilic aromatic substitution, although the specific positions of activation would need to be determined experimentally.

  • Reaction with Oxidizing Agents: As with many organic compounds, strong oxidizing agents should be avoided to prevent uncontrolled reactions and degradation.

Spill Management and Waste Disposal

Spill Response
  • Small Spills:

    • Evacuate the immediate area.

    • Wear appropriate PPE, including a respirator.

    • Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Carefully sweep the material into a designated waste container.

    • Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water.[15]

  • Large Spills:

    • Evacuate the laboratory and alert safety personnel immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Waste Disposal
  • Solid Waste: Collect solid this compound and any contaminated disposable materials in a clearly labeled, sealed container for hazardous waste.

  • Liquid Waste: Collect solutions containing the compound in a designated, labeled hazardous waste container. Do not pour down the drain.

  • Disposal Method: All waste must be disposed of through a licensed chemical waste disposal facility, likely via controlled incineration.[6]

Conclusion

This compound is a compound of interest for further research, but it must be handled with significant caution due to the presumed hazards associated with its chemical class. The protocols and guidelines presented in this document are based on the best available information for structurally related compounds and are intended to foster a safe and scientifically sound research environment. Researchers are strongly encouraged to perform their own risk assessments prior to use and to seek out any new safety information as it becomes available.

References

  • [Anonymous]. (n.d.). Material Safety Data Sheet - 5-Nitroso-8-quinolinol. Cole-Parmer. Retrieved from [Link]

  • [Anonymous]. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Retrieved from [Link]

  • [Anonymous]. (n.d.). Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • [Anonymous]. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. The Royal Society of Chemistry. Retrieved from [Link]

  • [Anonymous]. (2022, March 29). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. National Center for Biotechnology Information. Retrieved from [Link]

  • [Isaev, A. A., et al.]. (2023, October 30). Technology of Preparing 8-Hydroxy-5-Nitroquinoline. Retrieved from [Link]

  • [Anonymous]. (n.d.). 6-Methylquinoline. PubChem. Retrieved from [Link]

  • [Anonymous]. (n.d.). This compound, TRC 10 mg. Fisher Scientific. Retrieved from [Link]

  • [Anonymous]. (n.d.). This compound, TRC 50 mg. Fisher Scientific. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Methylamino-7-Methyl-5-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 6-methylamino-7-methyl-5-nitroquinoline. As Senior Application Scientists, we understand the nuances of complex organic syntheses and have designed this resource to address common challenges encountered in the laboratory.

I. Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing explanations for the underlying chemistry and actionable solutions.

Problem 1: Low Yield or No Product Formation During Nitration of 7-Methylquinoline

Question: I am attempting to nitrate 7-methylquinoline to obtain the 5-nitro and 8-nitro isomers, but I am getting a low yield of the desired products, or the reaction is not proceeding at all. What could be the issue?

Answer: The nitration of quinoline and its derivatives is a classic electrophilic aromatic substitution reaction. Several factors can contribute to low yields, primarily related to reaction conditions and the nature of the starting material.

Potential Causes and Solutions:

  • Inadequate Nitrating Agent: The combination of fuming nitric acid and concentrated sulfuric acid is a common and effective nitrating mixture for this reaction.[1] Ensure that both acids are of high purity and concentration. Older or improperly stored acids can absorb moisture, reducing their efficacy.

  • Suboptimal Reaction Temperature: This reaction is highly exothermic.[1] It is crucial to maintain a low temperature (typically 0-10°C) during the addition of the nitrating agent to prevent runaway reactions and the formation of undesired byproducts.[2] After the initial addition, the reaction may require warming to room temperature to proceed to completion.[1][2]

  • Impure Starting Material: The 7-methylquinoline starting material may contain impurities that interfere with the reaction. It is often synthesized via a Skraup reaction, which can result in a mixture of 5- and 7-methylquinoline.[3] While the nitration can sometimes proceed selectively even with this mixture, significant impurities can hinder the reaction.[1] Consider purifying the 7-methylquinoline by distillation or chromatography before use.

  • Insufficient Reaction Time: While the reaction is often complete within a few hours at room temperature after the addition of the nitrating agent, monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time.[1][2]

Experimental Protocol: Nitration of 7-Methylquinoline

ParameterRecommended Condition
Starting Material Purified 7-methylquinoline
Nitrating Agent Fuming Nitric Acid (90%) and Concentrated Sulfuric Acid (98%)[2]
Temperature 0-5°C during addition, then room temperature[2]
Reaction Time 1-3 hours (monitor by TLC)[1][2]
Work-up Pouring onto crushed ice, followed by neutralization with a base (e.g., sodium bicarbonate)[2]

graph Nitration_Workflow {
rankdir=LR;
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

Start [label="Start: 7-Methylquinoline"]; Cooling [label="Cool to 0-5°C in H2SO4", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Nitration [label="Slowly add HNO3/H2SO4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reaction [label="Stir at Room Temperature\n(Monitor by TLC)"]; Quench [label="Pour onto Ice"]; Neutralize [label="Neutralize with NaHCO3"]; Isolate [label="Filter and Wash Precipitate"]; Product [label="Crude 5-Nitro & 8-Nitro Isomers", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

Start -> Cooling; Cooling -> Nitration; Nitration -> Reaction; Reaction -> Quench; Quench -> Neutralize; Neutralize -> Isolate; Isolate -> Product; }

Caption: Workflow for the nitration of 7-methylquinoline.

Problem 2: Difficulty in Separating 5-Nitro and 8-Nitro Isomers

Question: The nitration of 7-methylquinoline produces a mixture of 5-nitro and 8-nitro isomers. I am struggling to separate them effectively. What separation techniques are recommended?

Answer: The separation of constitutional isomers can be challenging due to their similar physical properties. For 5-nitro and 8-nitroquinoline derivatives, several methods can be employed.

Potential Solutions:

  • Fractional Crystallization: This is a common technique for separating isomers. The solubility of the isomers in a particular solvent may differ significantly, allowing for the selective crystallization of one isomer. This process often requires careful selection of the solvent system and may need to be repeated to achieve high purity.

  • Column Chromatography: Silica gel column chromatography is a highly effective method for separating isomers with different polarities. A systematic approach to solvent system selection (e.g., using a gradient of hexane and ethyl acetate) is crucial for achieving good separation.

  • Acid-Base Extraction: The basicity of the quinoline nitrogen can be exploited. By treating the mixture with a specific amount of acid, it may be possible to selectively protonate and dissolve one isomer into an aqueous layer, leaving the other in the organic phase. A patent for the separation of 5-nitroquinoline and 8-nitroquinoline describes a process of forming a hydrohalide salt to facilitate separation.[4]

Problem 3: Low Conversion in the Nucleophilic Aromatic Substitution (SNAr) Reaction

Question: I am attempting to synthesize 6-amino-7-methyl-5-nitroquinoline by reacting 6-chloro-7-methyl-5-nitroquinoline with an amine source, but the conversion is very low. How can I improve the reaction efficiency?

Answer: The synthesis of the target molecule likely involves the amination of a halogenated precursor like 6-chloro-7-methyl-5-nitroquinoline.[5] The success of this nucleophilic aromatic substitution (SNA) reaction is highly dependent on the reaction conditions and the nature of the reactants.

Potential Causes and Solutions:

  • Insufficient Activation of the Aromatic Ring: For an SNAr reaction to occur, the aromatic ring must be sufficiently electron-deficient.[6] The presence of the nitro group at the 5-position does activate the ring towards nucleophilic attack. However, the position of the leaving group (the chloro group at C-6) relative to the activating nitro group is critical.

  • Inappropriate Solvent: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile are generally preferred for SNAr reactions as they can solvate the cation without strongly solvating the nucleophile, thus increasing its reactivity.

  • Suboptimal Temperature: Many SNAr reactions require elevated temperatures to proceed at a reasonable rate. Heating the reaction mixture, potentially under microwave irradiation, can significantly increase the reaction rate.[7]

  • Weak Nucleophile: The strength of the nucleophile is a key factor. If using a neutral amine, the addition of a non-nucleophilic base can help to deprotonate the amine in situ, generating a more potent nucleophile.

  • Leaving Group Ability: While chlorine is a reasonably good leaving group in activated aromatic systems, using a more labile leaving group like fluorine could potentially increase the reaction rate.

Caption: Generalized mechanism for the SNAr reaction.

Problem 4: Unwanted Side Reactions During Reduction of the Nitro Group

Question: I am trying to reduce the nitro group of a 5-nitroquinoline derivative to an amino group, but I am observing the formation of undesired byproducts. How can I achieve a clean reduction?

Answer: The reduction of aromatic nitro compounds is a well-established transformation, but it can sometimes lead to side products such as azo compounds, azoxy compounds, or hydroxylamines, especially if the reaction is not carefully controlled.[8]

Potential Causes and Solutions:

  • Over-reduction or Incomplete Reduction: The choice of reducing agent and reaction conditions determines the final product.

    • Catalytic Hydrogenation: This is a common and often clean method.[9] Using catalysts like Palladium on carbon (Pd/C) or Raney nickel with a hydrogen source (e.g., H2 gas, hydrazine) is effective.[9][10] Careful monitoring is needed to ensure the reaction goes to completion without affecting other functional groups.

    • Metal-Acid Systems: Reagents like iron in acetic acid or tin(II) chloride in hydrochloric acid are classic choices for this reduction.[8][9] These methods are often chemoselective for the nitro group.

  • Reaction with Other Functional Groups: If your molecule contains other reducible functional groups (e.g., alkenes, alkynes, or even halogens that can undergo hydrogenolysis), you need to choose a reducing agent that is selective for the nitro group. For instance, sodium sulfide can sometimes selectively reduce one nitro group in the presence of another.[9]

  • pH Control: The pH of the reaction medium can influence the product distribution. For some reductions, maintaining acidic or neutral conditions is crucial to avoid the formation of condensation byproducts.

Recommended Reducing Agents for Nitroquinolines:

Reducing AgentTypical ConditionsAdvantagesPotential Issues
H₂/Pd-C Methanol or Ethanol solvent, room temperature and pressureHigh yield, clean reaction[9]Can reduce other functional groups[9]
Fe/CH₃COOH Acetic acid solvent, heatingMild and chemoselective[9]Requires acidic conditions
SnCl₂/HCl Hydrochloric acid solventEffective and chemoselective[8]Can be harsh, requires careful work-up
CuO/Hydrazine Mild conditionsHigh conversion and selectivity[10]Requires a specific catalyst

II. Frequently Asked Questions (FAQs)

Q1: What is the most likely synthetic route to this compound?

A1: A plausible synthetic pathway would start from 7-methylquinoline.[5] This would first undergo nitration to produce a mixture of 5-nitro and 8-nitro isomers.[1][3] After separation, the 7-methyl-5-nitroquinoline would need to be halogenated at the 6-position, for example, to give 6-chloro-7-methyl-5-nitroquinoline. This intermediate would then undergo a nucleophilic aromatic substitution reaction with methylamine to yield the final product.[5] An alternative final step could involve amination followed by methylation of the resulting amino group.[5]

Q2: Are there any specific safety precautions I should take during the nitration step?

A2: Yes, the nitration reaction is highly exothermic and requires strict safety measures.[1] Always perform the reaction in a well-ventilated fume hood. Use an ice bath to control the temperature during the addition of the nitrating mixture.[2] Add the nitrating agent slowly and monitor the temperature closely. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves. Quenching the reaction by adding it to ice should also be done carefully to manage the heat generated.[1]

Q3: How can I confirm the structure of my final product?

A3: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR will provide detailed information about the connectivity of atoms in the molecule.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

  • Infrared (IR) Spectroscopy: This will show the presence of key functional groups, such as the N-H bond of the secondary amine and the nitro group.

Q4: Can the nitro group be used as a leaving group in a nucleophilic substitution reaction?

A4: Yes, under certain circumstances, the nitro group can act as a leaving group in nucleophilic aromatic substitution reactions.[11] However, halides are generally better leaving groups in these types of reactions. The feasibility of displacing the nitro group depends on the specific substrate and the nucleophile used.

Q5: What are some of the potential applications of this compound?

A5: Quinoline derivatives are known for a wide range of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][12] Nitroaromatic compounds are also of interest in medicinal chemistry. Therefore, this specific compound could be a valuable intermediate in the synthesis of novel therapeutic agents.[1]

References

  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. MDPI. Available at: [Link]

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. PMC - NIH. Available at: [Link]

  • EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline. Google Patents.
  • Technology of Preparing 8Hydroxy5-nitroquinoline. ResearchGate. Available at: [Link]

  • Oxygen Vacancy-Mediated Reactivity: The Curious Case of Reduction of Nitroquinoline to Aminoquinoline by CuO. The Journal of Physical Chemistry C - ACS Publications. Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. PMC - NIH. Available at: [Link]

  • Reduction of nitro compounds. Wikipedia. Available at: [Link]

  • Nucleophilic substitutions on 2‐Chloro‐3‐Nitroquinoxaline. Sci-Hub. Available at: [Link]

  • An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Brieflands. Available at: [Link]

  • Reduction of 8-nitroquinolines. Australian Journal of Chemistry - CSIRO Publishing. Available at: [Link]

  • Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. Available at: [Link]

  • Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. MDPI. Available at: [Link]

  • 8.12: Nucleophilic Substitutions on Aromatic Systems- Expanding the range of potential substitution products. Chemistry LibreTexts. Available at: [Link]

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. MDPI. Available at: [Link]

  • Nucleophilic Substitution Reactions - Introduction. Master Organic Chemistry. Available at: [Link]

  • Amine synthesis by nitro compound reduction. Organic Chemistry Portal. Available at: [Link]

  • What is a nucleophilic substitution reaction in nitro compounds?. CK-12 Foundation. Available at: [Link]

  • Nitro Reduction - Common Conditions. Available at: [Link]

  • Synthesis of nitroquinoline derivatives 9. ResearchGate. Available at: [Link]

  • Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Baxendale Group - Durham University. Available at: [Link]

  • Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). PrepChem.com. Available at: [Link]

  • Methyl 6-chloro-5-nitronicotinate. PubChem. Available at: [Link]

Sources

Technical Support Center: Synthesis of 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-methylamino-7-methyl-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this multi-step synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer troubleshooting solutions to common challenges encountered in the laboratory. Our goal is to empower you with the expertise to improve your yield and purity.

Overview of the Synthetic Challenge

The synthesis of this compound is a sequential process requiring careful control over regioselectivity at each stage. The primary challenge lies in the precise installation of the nitro, chloro, and methylamino groups onto the 7-methylquinoline scaffold. The strongly electron-withdrawing nitro group at the C5 position is critical as it activates the C6 position for subsequent nucleophilic aromatic substitution (SNAr).

This guide outlines a robust and logical synthetic pathway, addressing potential pitfalls and providing clear, actionable protocols.

Proposed Synthetic Workflow

The synthesis is best approached as a four-step sequence starting from the commercially available m-toluidine. Each step presents unique challenges that require careful optimization.

Synthesis_Workflow cluster_0 Step 1: Skraup Synthesis cluster_1 Step 2: Regioselective Nitration cluster_2 Step 3: Chlorination cluster_3 Step 4: Nucleophilic Aromatic Substitution (SNAr) A m-Toluidine B 7-Methylquinoline (Mixture with 5-isomer) A->B Glycerol, H₂SO₄, Oxidizing Agent C 7-Methyl-5-nitroquinoline B->C Fuming HNO₃, H₂SO₄ D 6-Chloro-7-methyl-5-nitroquinoline C->D Chlorinating Agent (e.g., POCl₃) E This compound D->E Methylamine

Caption: Proposed four-step synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

A1: The most logical and frequently implied route begins with the Skraup synthesis of 7-methylquinoline from m-toluidine.[1] This is followed by a regioselective nitration to install the nitro group at the 5-position. A subsequent chlorination at the 6-position yields the key intermediate, 6-chloro-7-methyl-5-nitroquinoline.[2] The final step is a nucleophilic aromatic substitution (SNAr) with methylamine to displace the chloride.[3]

Q2: What are the critical parameters in the nitration of 7-methylquinoline to obtain the 5-nitro isomer?

A2: This is the most challenging step, as nitration of 7-methylquinoline often favors the 8-position.[1][4] To favor the 5-nitro isomer, strict temperature control is paramount. The reaction is highly exothermic.[4] Running the reaction at low temperatures (e.g., -5°C to 0°C) and ensuring slow, dropwise addition of the nitrating mixture can influence the isomeric ratio. The choice of nitrating agent and acid catalyst (e.g., fuming HNO₃ in concentrated H₂SO₄) is standard, but the stoichiometry and reaction time must be carefully optimized.[1][5]

Q3: How can I introduce the chloro group selectively at the 6-position?

A3: The introduction of a chlorine atom at the 6-position of the 7-methyl-5-nitroquinoline intermediate is typically achieved using a potent chlorinating agent. Phosphorus oxychloride (POCl₃) is a common reagent for converting hydroxyquinolines to their chloro derivatives and can be effective here, potentially proceeding through a transient N-oxide or hydroxyquinoline intermediate.[6] The reaction often requires heating to drive it to completion.

Q4: What are the optimal conditions for the final amination step?

A4: The final step is a nucleophilic aromatic substitution (SNAr) reaction, which is facilitated by the electron-withdrawing 5-nitro group. The reaction of 6-chloro-7-methyl-5-nitroquinoline with methylamine (often in a solution of ethanol or another polar solvent) should proceed under mild to moderate heating. Using an excess of methylamine can help drive the reaction to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to determine the optimal reaction time and prevent the formation of side products.

Q5: How should I purify the intermediates and the final product?

A5: Purification methods will vary for each step.

  • 7-Methylquinoline: Vacuum distillation is effective for purifying the oil obtained after the Skraup synthesis workup.[1]

  • Nitro-intermediates: These are typically solids. After quenching the reaction mixture on ice and filtering the precipitate, recrystallization from a suitable solvent like ethanol is a standard purification method.[1][4]

  • Final Product: The final product, this compound, can be purified by column chromatography over silica gel followed by recrystallization to obtain a highly pure solid.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis.

Troubleshooting cluster_nitration Problem: Low Yield or Incorrect Isomer in Nitration Step cluster_amination Problem: Incomplete Amination Reaction N_Start Issue Predominantly 8-nitro isomer formed N_Cause Potential Cause High reaction temperature. Incorrect stoichiometry. N_Start->N_Cause N_Solution Solution Maintain temperature at 0-5°C during acid addition. Use an ice/salt bath. Slow, dropwise addition of nitrating mixture. Verify reagent concentrations. N_Cause->N_Solution A_Start Issue Sluggish or incomplete conversion to final product. A_Cause Potential Cause Insufficient temperature. Decomposition of methylamine. Poor quality chloro-intermediate. A_Start->A_Cause A_Solution Solution Increase reaction temperature moderately (e.g., 50-70°C). Use a sealed reaction vessel to prevent loss of volatile methylamine. Use an excess of methylamine. Confirm purity of 6-chloro-7-methyl-5-nitroquinoline by NMR. A_Cause->A_Solution

Caption: Troubleshooting decision pathways for common synthesis issues.

Q: My Skraup synthesis of 7-methylquinoline resulted in a very low yield. What went wrong?

A: Low yields in the Skraup synthesis are often due to a few key factors:

  • Temperature Control: The reaction is highly exothermic. If the temperature rises too quickly, polymerization of acrolein (formed in situ from glycerol) can occur, leading to tar formation instead of the desired product. Gradual heating is essential.

  • Oxidizing Agent: The choice and amount of the oxidizing agent (e.g., nitrobenzene or arsenic acid) are critical. An insufficient amount will lead to incomplete cyclization and aromatization.

  • Workup: The workup procedure, which often involves steam distillation followed by extraction, must be performed carefully to avoid loss of the product.[1] Ensure the pH is appropriately adjusted to keep the quinoline in its free base form for extraction.

Q: My final product is a dark, oily substance, not a solid. How can I purify it?

A: An oily product suggests the presence of significant impurities, possibly from side reactions or incomplete reactions.

  • Initial Cleanup: First, try to remove baseline impurities by dissolving the oil in a suitable solvent (like dichloromethane) and washing it with a dilute acid, then a base, and finally brine. This can remove unreacted starting materials and acidic or basic byproducts.

  • Chromatography: The most effective method for purifying an oily product is column chromatography. Use a gradient elution system (e.g., hexane/ethyl acetate) to separate the desired product from other components. Monitor the fractions by TLC.

  • Inducing Crystallization: After chromatography, concentrate the pure fractions. If the product is still an oil, try inducing crystallization by dissolving it in a minimal amount of a hot solvent and then cooling it slowly, possibly with scratching the inside of the flask with a glass rod. Seeding with a previously obtained crystal can also be effective.

Detailed Experimental Protocols

Protocol 1: Synthesis of 7-Methylquinoline (Skraup Reaction)

This protocol is adapted from established Skraup synthesis procedures.[1]

  • Reaction Setup: In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, cautiously add concentrated sulfuric acid to glycerol.

  • Addition of Reagents: Add m-toluidine and a suitable oxidizing agent (e.g., nitrobenzene).

  • Heating: Heat the mixture gently at first, and then more strongly once the initial exothermic reaction subsides. Maintain reflux for several hours until the reaction is complete (monitor by TLC).

  • Workup: Allow the mixture to cool. Carefully dilute with water and then neutralize with a base (e.g., NaOH) until strongly alkaline.

  • Purification: Subject the mixture to steam distillation. Collect the distillate and extract the 7-methylquinoline with a suitable organic solvent (e.g., diethyl ether). Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude oil by vacuum distillation to yield 7-methylquinoline.

Protocol 2: Synthesis of 6-Chloro-7-methyl-5-nitroquinoline

This protocol is a plausible route based on the synthesis of related chloro-nitroquinolines.[5][6]

  • Nitration (Step A):

    • In a round-bottom flask, dissolve 7-methylquinoline in concentrated sulfuric acid, and cool the mixture to -5°C to 0°C in an ice-salt bath.

    • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in a separate, cooled dropping funnel.

    • Add the nitrating mixture dropwise to the 7-methylquinoline solution, ensuring the temperature does not rise above 5°C. The reaction is highly exothermic.[4]

    • After the addition is complete, allow the mixture to stir at low temperature for an additional 1-2 hours.

    • Carefully pour the reaction mixture onto a large volume of crushed ice. The 7-methyl-5-nitroquinoline isomer should precipitate.

    • Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. Recrystallize from ethanol if necessary.

  • Chlorination (Step B):

    • Caution: This step should be performed in a well-ventilated fume hood.

    • Place the dried 7-methyl-5-nitroquinoline in a round-bottom flask and add an excess of phosphorus oxychloride (POCl₃).

    • Heat the mixture under reflux for 2-4 hours.

    • Cool the reaction mixture and carefully pour it onto crushed ice.

    • Neutralize the solution with a base (e.g., ammonium hydroxide or sodium bicarbonate solution) to precipitate the crude product.

    • Filter the solid, wash with water, and dry. Purify by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

Protocol 3: Synthesis of this compound (SNAr)

  • Reaction Setup: Dissolve 6-chloro-7-methyl-5-nitroquinoline in a suitable solvent such as ethanol in a sealed reaction vessel.

  • Addition of Amine: Add an excess (2-3 equivalents) of a solution of methylamine (e.g., 40% in water or 2M in THF).

  • Heating: Seal the vessel and heat the mixture at 50-70°C. Monitor the progress of the reaction by TLC.

  • Workup: After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like dichloromethane and wash with water to remove excess methylamine and salts. Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica gel.

  • Final Product: Recrystallize the purified product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a pure solid.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical YieldPhysical Appearance
7-MethylquinolineC₁₀H₉N143.19~70%[1]Colorless to pale yellow oil
6-Chloro-7-methyl-5-nitroquinolineC₁₀H₇ClN₂O₂222.63[2]-Yellow solid
This compoundC₁₁H₁₁N₃O₂217.23-Yellow to orange solid

Yields are highly dependent on reaction scale and optimization.

References

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • MDPI. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

  • Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2024). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Retrieved from [Link]

  • Google Patents. (n.d.). EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • ResearchGate. (2005). Technology of Preparing 8Hydroxy5-nitroquinoline. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 6-Methyl-5-nitroquinoline. PubChem. Retrieved from [Link]

  • Springer. (2005). TECHNOLOGY OF PREPARING 8-HYDROXY-5-NITROQUINOLINE. Retrieved from [Link]

  • MDPI. (n.d.). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 4-Methyl-5-chloro-6-methoxy-8-nitroquinoline (V). Retrieved from [Link]

  • National Institutes of Health. (n.d.). Direct Amination of Nitroquinoline Derivatives via Nucleophilic Displacement of Aromatic Hydrogen. Retrieved from [Link]

Sources

Technical Support Center: Nitration of 7-Methylquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the nitration of 7-methylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this specific reaction. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to help you navigate the complexities of this synthesis and minimize unwanted side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product from the nitration of 7-methylquinoline?

The nitration of 7-methylquinoline with a standard mixed acid (HNO₃/H₂SO₄) regimen is expected to yield 7-methyl-8-nitroquinoline as the major product. The directing influence of the methyl group at the 7-position and the protonated quinoline nitrogen under strong acidic conditions favors electrophilic substitution at the C8 position.

Q2: My reaction is yielding a complex mixture of products, not the expected 7-methyl-8-nitroquinoline. What are the likely side reactions?

Several side reactions can occur during the nitration of 7-methylquinoline, leading to a complex product mixture. The most common side products include:

  • Dinitro derivatives: Over-nitration can lead to the formation of dinitro compounds, such as 7-methyl-5,8-dinitroquinoline. This is more likely to occur with prolonged reaction times, higher temperatures, or an excess of the nitrating agent.

  • Oxidation products: The strong oxidizing nature of nitric acid can lead to the oxidation of the methyl group, forming 8-nitroquinoline-7-carboxylic acid, or even degradation of the quinoline ring system, which can result in a tarry reaction mixture.

  • Positional isomers: While the 8-nitro product is favored, small amounts of other positional isomers, such as 7-methyl-5-nitroquinoline, may also be formed. The formation of these isomers is influenced by the specific reaction conditions.

  • Sulfonated byproducts: If using fuming sulfuric acid (oleum) or if the reaction is conducted at elevated temperatures for an extended period, sulfonation of the quinoline ring can compete with nitration, leading to the formation of sulfonic acid derivatives.

Troubleshooting Guide

This section provides solutions to common problems encountered during the nitration of 7-methylquinoline.

Problem 1: Low Yield of the Desired 7-Methyl-8-Nitroquinoline

Possible Causes & Solutions:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Ensure the reaction time is adequate. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Suboptimal Temperature: The reaction temperature might be too low, slowing down the reaction rate, or too high, promoting side reactions.

    • Solution: Carefully control the reaction temperature. A common starting point is to perform the addition of the nitrating agent at 0-5 °C and then allow the reaction to proceed at room temperature.

  • Product Loss During Workup: The product may be lost during the extraction or purification steps.

    • Solution: Carefully neutralize the acidic reaction mixture and ensure the pH is appropriate for the extraction of the nitroquinoline product. Use a suitable solvent for extraction, such as dichloromethane or ethyl acetate.

Problem 2: Formation of Tarry, Intractable Mixtures

Possible Causes & Solutions:

  • Excessive Oxidation: The reaction conditions are too harsh, leading to the degradation of the starting material and product.

    • Solution: Reduce the reaction temperature and shorten the reaction time. Consider using a milder nitrating agent if possible. Ensure the nitric acid is added slowly and with efficient stirring to dissipate heat.

  • High Concentration of Nitrating Agent: A high concentration of nitric acid can promote aggressive oxidation.

    • Solution: Use a carefully measured amount of the nitrating agent. A slight excess is often used, but a large excess should be avoided.

Problem 3: Presence of Significant Amounts of Dinitro Products

Possible Causes & Solutions:

  • Over-Nitration: The reaction conditions are too forcing, leading to a second nitration event.

    • Solution: Reduce the amount of nitrating agent, lower the reaction temperature, and decrease the reaction time. Monitor the reaction closely by TLC to stop it once the desired mono-nitro product is formed.

Experimental Protocols

Protocol 1: Synthesis of 7-Methyl-8-Nitroquinoline

This protocol is a standard procedure for the nitration of 7-methylquinoline.

Materials:

  • 7-methylquinoline

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Ice

  • Ammonium Hydroxide solution

  • Dichloromethane (or Ethyl Acetate)

  • Sodium Sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid in an ice bath.

  • Slowly add 7-methylquinoline to the cold sulfuric acid with continuous stirring.

  • Prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, keeping it cool in an ice bath.

  • Add the nitrating mixture dropwise to the solution of 7-methylquinoline in sulfuric acid, maintaining the temperature between 0 and 5 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (e.g., 2-4 hours), monitoring the progress by TLC.

  • Carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by the slow addition of ammonium hydroxide solution until the pH is approximately 8-9.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
Reaction Condition Major Product Key Side Products Typical Yield
HNO₃/H₂SO₄, 0-25°C, 2h7-methyl-8-nitroquinoline7-methyl-5-nitroquinoline, Dinitro derivatives60-75%
HNO₃/H₂SO₄, >50°C, 4hComplex MixtureDinitro derivatives, Oxidation products, Sulfonated byproducts<30% (of desired product)

Visualizing the Process

Troubleshooting Workflow for Nitration of 7-Methylquinoline

The following diagram outlines a logical workflow for troubleshooting common issues during the nitration of 7-methylquinoline.

G start Start Nitration (7-Methylquinoline) reaction Reaction with HNO3/H2SO4 start->reaction workup Aqueous Workup & Extraction reaction->workup analysis Analyze Crude Product (TLC, NMR) workup->analysis good_yield High Yield of 7-Methyl-8-Nitroquinoline analysis->good_yield Desired Product Dominant low_yield Low Yield analysis->low_yield Low Conversion tar Tarry Mixture analysis->tar Degradation dinitro High Dinitration analysis->dinitro Multiple Spots (Higher Polarity) sol_incomplete Troubleshoot: Incomplete Reaction - Increase reaction time - Monitor by TLC low_yield->sol_incomplete sol_temp Troubleshoot: Suboptimal Temp. - Maintain 0-5°C during addition - Control RT stirring low_yield->sol_temp sol_harsh Troubleshoot: Harsh Conditions - Lower temperature - Reduce reaction time - Slow addition of nitrating agent tar->sol_harsh sol_overnitration Troubleshoot: Over-Nitration - Reduce amount of HNO3 - Decrease reaction time - Monitor by TLC dinitro->sol_overnitration

Caption: Troubleshooting workflow for the nitration of 7-methylquinoline.

Reaction Pathway and Side Reactions

This diagram illustrates the main reaction pathway to the desired product and the competing side reactions.

G cluster_main Main Reaction Pathway cluster_side Side Reactions 7-MQ 7-Methylquinoline 8-Nitro 7-Methyl-8-Nitroquinoline (Major Product) 7-MQ->8-Nitro Electrophilic Aromatic Substitution Oxidation Oxidation Products (e.g., Carboxylic Acid) 7-MQ->Oxidation Oxidation Isomer 7-Methyl-5-Nitroquinoline (Minor Isomer) 7-MQ->Isomer Alternative Substitution Nitronium NO2+ (from HNO3/H2SO4) Nitronium->8-Nitro Dinitro 7-Methyl-5,8-Dinitroquinoline 8-Nitro->Dinitro Further Nitration

Caption: Reaction pathways in the nitration of 7-methylquinoline.

References

For further reading and detailed mechanistic discussions, please refer to the following resources. While specific literature on the nitration of 7-methylquinoline is dispersed, the principles are well-established in the study of quinoline chemistry. The following are representative and authoritative sources on the electrophilic substitution of quinolines.

  • General principles of electrophilic substitution on quinoline systems.
  • Studies on the directing effects of substituents in quinoline nitr
  • Methodologies for the synthesis of nitroquinoline deriv

Technical Support Center: Synthesis of 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for the synthesis of 6-methylamino-7-methyl-5-nitroquinoline. This resource is designed for researchers, medicinal chemists, and drug development professionals navigating the complexities of this multi-step synthesis. By combining established chemical principles with practical, field-proven insights, this guide aims to serve as a comprehensive manual for troubleshooting common issues, particularly the formation of undesired byproducts, ensuring the integrity and success of your experimental outcomes.

Section 1: The Synthetic Challenge: A Strategic Overview

The synthesis of this compound is a nuanced process where regioselectivity is paramount. The final substitution pattern requires precise control over sequential electrophilic and nucleophilic aromatic substitution reactions. The most logical and commonly inferred synthetic pathway begins with a pre-substituted quinoline core, followed by nitration and amination. The order and execution of these steps are critical for minimizing isomeric and other impurities.

Proposed Synthetic Pathway

The recommended pathway involves a two-step process starting from 6-chloro-7-methylquinoline, a commercially available or readily synthesized precursor. This strategy allows for a controlled introduction of the required functional groups.

G start 6-Chloro-7-methylquinoline reagent1 Nitration (HNO₃ / H₂SO₄) start->reagent1 intermediate 6-Chloro-7-methyl-5-nitroquinoline reagent2 Amination (CH₃NH₂) intermediate->reagent2 final This compound reagent1->intermediate Step 1 (Electrophilic Aromatic Substitution) reagent2->final Step 2 (Nucleophilic Aromatic Substitution) G start 6-Chloro-7-methylquinoline reagent + HNO₃ / H₂SO₄ product_desired Desired Product 6-Chloro-7-methyl-5-nitroquinoline reagent->product_desired Low Temp Controlled Addition byproduct_isomer Isomeric Byproduct 6-Chloro-7-methyl-8-nitroquinoline reagent->byproduct_isomer High Temp byproduct_dinitrated Dinitrated Byproduct reagent->byproduct_dinitrated High Temp Excess HNO₃ G start Experiment Complete: Crude Product Isolated analysis Analyze Purity (HPLC, TLC, NMR) start->analysis pure Product is Pure (>95%) analysis->pure Yes impure Product is Impure analysis->impure No identify Identify Byproduct(s) (NMR, MS) impure->identify isomer Isomeric Impurity identify->isomer Byproduct is Isomer dinitrated Dinitrated Impurity identify->dinitrated Byproduct is Di-NO₂ sm Unreacted Starting Material identify->sm Byproduct is Start Mat. action_isomer Action: Refine Nitration Step (Lower Temp, Slow Addition) isomer->action_isomer action_dinitrated Action: Refine Nitration Step (Reduce HNO₃ eq., Monitor Time) dinitrated->action_dinitrated action_sm Action: Refine Amination Step (Increase Temp/Time, Check Reagents) sm->action_sm

Quinoline Synthesis Optimization: A Technical Support Center

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for quinoline synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their reaction conditions and troubleshoot common issues encountered during the synthesis of quinoline and its derivatives. Here, we move beyond simple protocols to explain the "why" behind experimental choices, providing you with the insights needed to master these powerful synthetic methods.

General Troubleshooting Guide

This section addresses overarching challenges that can arise in various quinoline synthesis protocols.

1. Issue: Low or No Product Yield

Low product yield is one of the most common frustrations in organic synthesis. The causes can be multifaceted, ranging from reagent quality to suboptimal reaction conditions.

  • Question: My quinoline synthesis is resulting in a very low yield. What are the first things I should check?

  • Answer:

    • Reagent Purity and Stoichiometry: Ensure the purity of your starting materials, particularly the aniline derivative. Impurities can interfere with the reaction. Verify the stoichiometry of your reactants; an incorrect ratio can lead to incomplete conversion or the formation of side products.

    • Reaction Temperature: Temperature control is critical. Many classical quinoline syntheses are exothermic and can become violent if not properly managed.[1] Conversely, some modern methods require precise temperature control for optimal catalyst activity.[2] Consider performing small-scale trials at slightly different temperatures to find the optimal range for your specific substrates.

    • Catalyst Activity: If you are using a catalyst, its activity is paramount. For heterogeneous catalysts, ensure proper activation and surface area. For homogeneous catalysts, verify their purity and concentration. The choice of catalyst can significantly impact yield; for instance, greener alternatives like ionic liquids or nanocatalysts have shown promise in improving yields under milder conditions.[3][4][5]

    • Solvent Effects: The solvent can influence reactant solubility, reaction rate, and even the reaction pathway. Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Some modern protocols are exploring solvent-free conditions, which can enhance reaction efficiency.[4][6]

2. Issue: Product Purity and Side Reactions

The formation of side products can complicate purification and reduce the overall yield of the desired quinoline derivative.

  • Question: I'm observing significant side product formation in my reaction mixture. How can I improve the purity of my crude product?

  • Answer:

    • Control of Reaction Conditions: Overly harsh reaction conditions, such as excessively high temperatures or strong acid concentrations, can promote side reactions like polymerization or the formation of regioisomers.[5] Consider moderating these parameters.

    • Choice of Oxidizing Agent (for relevant syntheses): In reactions like the Skraup synthesis, the choice and amount of oxidizing agent are crucial. A mild oxidizing agent is often preferred to prevent unwanted side reactions.[7]

    • Purification Technique: If side product formation is unavoidable, optimizing your purification strategy is key. Column chromatography on silica gel is a common and effective method for separating quinoline derivatives from impurities.[8] Recrystallization can also be a powerful technique for obtaining highly pure product. The crude product can be distilled under reduced pressure for purification.[9]

Visualizing the General Workflow

The following diagram illustrates a typical workflow for quinoline synthesis, from reaction setup to product characterization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Select & Purify Starting Materials glassware Prepare & Dry Glassware setup Assemble Reaction Apparatus addition Controlled Addition of Reagents setup->addition monitoring Monitor Reaction (TLC, GC/MS, etc.) addition->monitoring quench Quench Reaction monitoring->quench extraction Extraction quench->extraction purification Purification (Chromatography, etc.) extraction->purification characterization Characterization (NMR, MS, etc.) purification->characterization yield Calculate Yield characterization->yield G cluster_skraup Skraup Synthesis Mechanism glycerol Glycerol acrolein Acrolein glycerol->acrolein H2SO4 Dehydration michael_adduct Michael Adduct acrolein->michael_adduct Michael Addition aniline Aniline aniline->michael_adduct cyclization Cyclization & Dehydration michael_adduct->cyclization dihydroquinoline 1,2-Dihydroquinoline cyclization->dihydroquinoline quinoline Quinoline dihydroquinoline->quinoline Oxidation

Caption: Simplified mechanism of the Skraup synthesis.

Friedländer Synthesis

The Friedländer synthesis is a straightforward method for producing quinolines from the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group. [10][11]

  • Question: I am getting a mixture of regioisomers in my Friedländer synthesis. How can I improve selectivity?

  • Answer: Regioselectivity can be an issue when using unsymmetrical ketones. [5]The choice of catalyst and reaction conditions can influence which enolate is formed and subsequently attacks the carbonyl group. Experimenting with different acid or base catalysts, as well as varying the reaction temperature, can help favor the formation of the desired isomer.

  • Question: My Friedländer reaction is sluggish. What can I do to speed it up?

  • Answer: The reaction is typically catalyzed by an acid or a base. [12]If the reaction is slow, you can try a stronger acid or base catalyst. However, be cautious as this may also promote side reactions. Alternatively, increasing the reaction temperature or using microwave irradiation can significantly reduce reaction times. [5]Several modern protocols utilize catalysts like neodymium(III) nitrate hexahydrate or molecular iodine to improve efficiency. [12]

G cluster_friedlander Friedländer Synthesis Mechanism amino_ketone 2-Aminoaryl Ketone aldol_adduct Aldol Adduct amino_ketone->aldol_adduct enolate Enolate enolate->aldol_adduct Aldol Condensation methylene_ketone α-Methylene Ketone methylene_ketone->enolate Base cyclization Cyclization & Dehydration aldol_adduct->cyclization quinoline Substituted Quinoline cyclization->quinoline

Caption: Simplified mechanism of the Friedländer synthesis.

Combes Synthesis

The Combes synthesis involves the reaction of an aniline with a β-diketone to form a quinoline. [7][10]

  • Question: My Combes synthesis is giving a low yield of the quinoline product. What are the critical steps to optimize?

  • Answer: The Combes synthesis is a two-step process: the formation of an enamine intermediate followed by acid-catalyzed cyclodehydration. [13]Ensuring the complete formation of the enamine before proceeding to the cyclization step is crucial. The choice and concentration of the acid catalyst for the cyclization are also critical; insufficient acid may lead to incomplete reaction, while too much can cause degradation.

  • Question: I am having difficulty with the cyclization step of the Combes synthesis. What conditions should I try?

  • Answer: The cyclization is typically carried out with a strong acid like sulfuric acid or polyphosphoric acid. [12]If you are experiencing issues, ensure your reaction is anhydrous, as water can interfere with the dehydration step. You can also try varying the reaction temperature. Some substrates may require higher temperatures for efficient cyclization.

G cluster_combes Combes Synthesis Mechanism aniline Aniline enamine Enamine Intermediate aniline->enamine diketone β-Diketone diketone->enamine Condensation cyclization Acid-Catalyzed Cyclodehydration enamine->cyclization quinoline Substituted Quinoline cyclization->quinoline

Caption: Simplified mechanism of the Combes synthesis.

Doebner-von Miller Reaction

The Doebner-von Miller reaction is a versatile method for synthesizing quinolines from anilines and α,β-unsaturated carbonyl compounds. [11]

  • Question: The Doebner-von Miller reaction often produces a complex mixture of products. How can I improve the selectivity?

  • Answer: The Doebner-von Miller reaction can indeed lead to a mixture of products due to the in-situ formation of the α,β-unsaturated carbonyl compound and subsequent side reactions. To improve selectivity, you can try pre-forming the α,β-unsaturated carbonyl compound before adding the aniline. Additionally, optimizing the reaction temperature and the choice of acid catalyst can help to minimize side product formation. [6]

  • Question: What are some modern modifications to the Doebner-von Miller reaction to make it more efficient and environmentally friendly?

  • Answer: Researchers have explored various ways to improve the Doebner-von Miller reaction, including the use of different catalysts and reaction conditions. [6]Green chemistry approaches, such as using environmentally benign solvents or catalysts, are being investigated. [6]These modifications aim to improve yields, reduce waste, and make the synthesis more sustainable.

Comparative Data on Quinoline Synthesis Methods

Synthesis MethodTypical ReactantsKey Reagents/ConditionsCommon Issues
Skraup Aniline, GlycerolH₂SO₄, Oxidizing AgentHighly exothermic, harsh conditions
Friedländer 2-Aminoaryl Aldehyde/Ketone, α-Methylene CompoundAcid or Base CatalystRegioselectivity with unsymmetrical ketones
Combes Aniline, β-DiketoneStrong Acid (e.g., H₂SO₄)Two distinct steps to optimize
Doebner-von Miller Aniline, α,β-Unsaturated CarbonylAcid CatalystPotential for complex product mixtures

References

  • Combes Quinoline Synthesis. (n.d.). Scribd. Retrieved January 24, 2026, from [Link]

  • Synthesis, Reactions and Medicinal Uses of Quinoline. (2020, April 17). Pharmaguideline. Retrieved January 24, 2026, from [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry. (2021, August 25). YouTube. Retrieved January 24, 2026, from [Link]

  • Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. (2023). MDPI. Retrieved January 24, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2022). International Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. (2024). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Preparation and Properties of Quinoline. (n.d.). Retrieved January 24, 2026, from [Link]

  • Combes quinoline synthesis. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • Recent advances in the synthesis of quinolines: a review. (2014). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Synthesis of quinolines. (n.d.). Organic Chemistry Portal. Retrieved January 24, 2026, from [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. (2024). IIP Series. Retrieved January 24, 2026, from [Link]

  • Recent Advances in Metal-Free Quinoline Synthesis. (2016). MDPI. Retrieved January 24, 2026, from [Link]

  • Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview. (2024). ACS Omega. Retrieved January 24, 2026, from [Link]

  • Quinoline. (n.d.). Wikipedia. Retrieved January 24, 2026, from [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. (n.d.). Organic Syntheses Procedure. Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. (2024). MDPI. Retrieved January 24, 2026, from [Link]

  • Green Synthesis of Quinoline and Its Derivatives. (2022). International Journal of Pharmaceutical Sciences. Retrieved January 24, 2026, from [Link]

Sources

Technical Support Center: Degradation of 6-Methylamino-7-methyl-5-nitroquinoline in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Introduction:

Welcome to the technical support center for 6-methylamino-7-methyl-5-nitroquinoline. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound in solution. While specific degradation kinetics for this compound are not extensively documented in publicly available literature, this document provides a framework for identifying and troubleshooting potential stability issues based on the chemical properties of its functional groups and the broader class of nitroquinoline derivatives.

Our approach is to empower you with the foundational knowledge and practical methodologies to assess the stability of this compound in your specific experimental contexts. We will explore potential degradation pathways, offer troubleshooting advice for common observations, and provide detailed protocols for conducting your own stability and forced degradation studies.

Part 1: Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common questions and observations you may encounter during your experiments.

Q1: My solution of this compound, which was initially a specific color, has changed color upon storage. What is likely happening?

A change in solution color is a common indicator of chemical degradation. For a compound like this compound, this could be due to several factors:

  • Photodegradation: Exposure to light, especially UV light, can induce photochemical reactions in the nitroaromatic system, leading to the formation of colored degradation products.

  • Oxidation: The methylamino group and the quinoline ring system can be susceptible to oxidation, particularly in the presence of dissolved oxygen, metal ions, or peroxides in your solvent. Oxidized products are often colored.

  • pH-Mediated Hydrolysis: Although the primary functional groups are not highly susceptible to hydrolysis, extreme pH conditions (highly acidic or basic) could potentially lead to structural changes over time, which might result in a color change.

Troubleshooting Steps:

  • Protect from Light: Immediately prepare a fresh solution and store it in an amber vial or wrap the container in aluminum foil to exclude light. If the color remains stable, photodegradation is the likely cause.

  • De-gas Solvents: If you suspect oxidation, try preparing your solution with solvents that have been de-gassed by sparging with an inert gas like nitrogen or argon.

  • Control pH: Ensure the pH of your solution is within a neutral and stable range. Use buffered solutions if appropriate for your experimental system.

Q2: I am observing a decrease in the concentration of this compound over time in my HPLC analysis, even when stored in the dark at a low temperature. What are the potential causes?

A gradual decrease in the parent compound concentration suggests a slow degradation process. Besides the factors mentioned above, consider the following:

  • Solvent Reactivity: While common solvents like methanol, acetonitrile, and DMSO are generally considered stable, there can be batch-to-batch variations in purity. Trace impurities could be reacting with your compound. For instance, methanol is a common solvent for this compound.[1]

  • Adsorption: The compound may be adsorbing to the surface of your storage container (e.g., certain types of plastic).

  • Temperature Sensitivity: While you are storing at a low temperature, the compound might be sensitive to freeze-thaw cycles if you are repeatedly accessing the stock solution.

Troubleshooting Steps:

  • Solvent Quality: Use high-purity, HPLC-grade solvents. You can test for solvent-induced degradation by preparing solutions in different batches or types of solvents and monitoring their stability.

  • Container Compatibility: Switch to a different type of storage vial (e.g., from plastic to glass, or from clear to amber glass) to see if the stability improves.

  • Aliquot Stock Solutions: To avoid freeze-thaw cycles, aliquot your stock solution into single-use volumes.

Q3: I see new peaks appearing in my chromatogram during the analysis of my aged this compound solution. How can I identify these degradation products?

The appearance of new peaks is a clear sign of degradation. Identifying these degradants is crucial for understanding the degradation pathway.

  • Forced Degradation Studies: The most effective way to identify unknown peaks is to intentionally degrade the compound under controlled stress conditions (acid, base, oxidation, heat, light). This will generate a larger quantity of the degradation products, making them easier to detect and characterize.

  • LC-MS Analysis: High-performance liquid chromatography coupled with mass spectrometry (LC-MS) is a powerful tool for this purpose.[2] By comparing the mass-to-charge ratio (m/z) of the new peaks to the parent compound, you can often deduce the chemical transformation that has occurred (e.g., loss of a methyl group, addition of an oxygen atom).

Part 2: Experimental Protocols

Protocol 1: Basic Stability Assessment of this compound in Solution

This protocol outlines a fundamental experiment to evaluate the stability of your compound under various conditions.

Objective: To determine the stability of this compound in a specific solvent under different temperature and light conditions.

Materials:

  • This compound

  • High-purity solvent (e.g., methanol, acetonitrile, or your experimental buffer)

  • Amber and clear glass vials with screw caps

  • Calibrated pipettes

  • HPLC system with a suitable column (e.g., C18) and UV detector

  • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 40°C)

  • A photostability chamber (or a light source with controlled output)

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in your chosen solvent at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Aliquot the stock solution into amber and clear glass vials. For each condition, prepare triplicate samples.

  • Timepoint Zero (T=0) Analysis: Immediately analyze an aliquot of the stock solution by HPLC to determine the initial concentration and purity. This will serve as your baseline.

  • Storage Conditions:

    • Temperature: Store sets of amber vials at 4°C, 25°C, and 40°C.

    • Light Exposure: Place a set of clear vials and a set of amber vials (as a control) in a photostability chamber or under a consistent light source at 25°C.

  • Timepoint Analysis: Analyze the samples from each condition at predetermined time points (e.g., 24, 48, 72 hours, and 1 week).

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to T=0.

    • Note the appearance and growth of any new peaks in the chromatogram.

Protocol 2: Forced Degradation Study

Objective: To intentionally degrade this compound to generate and help identify potential degradation products.

Materials:

  • Stock solution of this compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sodium hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Heat block or water bath

  • UV lamp

Procedure:

  • Sample Preparation: For each condition, mix your stock solution with the stress reagent. A typical starting point is a 1:1 ratio.

  • Stress Conditions:

    • Acid Hydrolysis: Add 0.1 M HCl. If no degradation is observed after 24 hours at room temperature, try 1 M HCl or gentle heating (e.g., 60°C).

    • Base Hydrolysis: Add 0.1 M NaOH. If no degradation is observed, try 1 M NaOH or gentle heating.

    • Oxidation: Add 3% H₂O₂. Store at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at a high temperature (e.g., 80°C) for 24-48 hours.

    • Photodegradation: Expose a solution in a clear vial to a UV lamp for a set period.

  • Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively.

  • Analysis: Analyze all samples by HPLC-UV and, if available, LC-MS to identify the degradation products.

Part 3: Data Presentation and Visualization

Table 1: Summary of Potential Degradation Factors and Expected Outcomes
Stress FactorPotential Degradation PathwayLikely ObservationRecommended Mitigation
Light (UV/Visible) Photochemical reactions, N-dealkylation, nitro group reductionColor change, appearance of new HPLC peaksStore solutions in amber vials or protect from light.
High Temperature Increased rate of hydrolysis or oxidationAccelerated loss of parent compoundStore solutions at recommended low temperatures (e.g., -20°C for long-term).[1]
Strong Acid (low pH) Potential for hydrolysis of the amino group or modification of the quinoline ringLoss of parent compound, new polar peaks in HPLCMaintain solutions at a neutral pH; use buffers if necessary.
Strong Base (high pH) Potential for deprotonation and subsequent rearrangement or decompositionColor change, complex chromatogram with multiple peaksMaintain solutions at a neutral pH.
Oxidizing Agents Oxidation of the methylamino group or the aromatic ringLoss of parent compound, formation of N-oxide or hydroxylated speciesUse high-purity, de-gassed solvents; avoid sources of peroxides.
Diagram 1: Troubleshooting Workflow for Observed Degradation

Degradation_Troubleshooting Start Observation: Solution Instability (e.g., color change, peak loss) Check_Light Is the solution protected from light? Start->Check_Light Protect_Light Action: Store in amber vials or wrap in foil. Check_Light->Protect_Light No Check_pH Is the pH of the solution controlled? Check_Light->Check_pH Yes Protect_Light->Check_pH Control_pH Action: Use buffered solutions at neutral pH. Check_pH->Control_pH No Check_Oxygen Is exposure to oxygen a factor? Check_pH->Check_Oxygen Yes Control_pH->Check_Oxygen Degas_Solvent Action: Use de-gassed solvents (N2 or Ar sparging). Check_Oxygen->Degas_Solvent Yes Forced_Degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) Check_Oxygen->Forced_Degradation No Degas_Solvent->Forced_Degradation Analyze Analyze by LC-MS to identify degradants Forced_Degradation->Analyze End Problem Resolved or Degradation Pathway Identified Analyze->End

Caption: A flowchart for troubleshooting the degradation of this compound in solution.

References

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. [Link]

  • Wiley Online Library. Oxidative Methylamination of Nitroquinolines. [Link]

  • ResearchGate. Photodegradation of metamitron (4-amino-6-phenyl-3-methyl-1,2,4-triazin-5(4H)-one) on TiO2. [Link]

  • International Journal in Management and Social Science. ANALYTICAL METHODS FOR THE DEGRADATION OF PHYTOCONSTITUENTS. [Link]

  • Research Journal of Pharmacy and Technology. Significance of Stability Studies on Degradation Product. [Link]

  • PubChem. 6-Methyl-5-nitroquinoline. [Link]

  • DTIC. Analytical Methods for Nitroguanidine and Characterization of Its Degradation Products. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • ResearchGate. Temperature and pH-Dependent Stability of Mitragyna Alkaloids. [Link]

Sources

Technical Support Center: Mass Spectrometry Fragmentation of Nitroquinolines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometry analysis of nitroquinolines. This guide is designed for researchers, scientists, and drug development professionals who are utilizing mass spectrometry to analyze these complex heterocyclic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to navigate the challenges associated with nitroquinoline analysis.

Fundamental Fragmentation Mechanisms of Nitroquinolines

Understanding the fragmentation of nitroquinolines begins with recognizing the interplay between the nitro group and the quinoline ring system under ionization. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the analyte, leading to the formation of a molecular radical cation (M+•) that is prone to fragmentation.[1][2] The fragmentation pathways are dictated by the stability of the resulting ions and neutral losses.

For nitroaromatic compounds, including nitroquinolines, several characteristic fragmentation patterns are consistently observed:

  • Loss of NO₂: A common pathway involves the cleavage of the C-N bond, resulting in the loss of a neutral nitrogen dioxide radical (•NO₂, 46 Da). This leads to a prominent [M-46]⁺ peak.

  • Loss of NO: The molecular ion can rearrange to form a nitrite-like structure, which then loses a nitric oxide radical (•NO, 30 Da), producing an [M-30]⁺ ion.

  • Loss of O: An oxygen atom can be lost from the nitro group, often through a rearrangement, resulting in an [M-16]⁺ fragment.

  • Ring Fragmentation: The quinoline ring itself can undergo fragmentation, typically through the loss of HCN (27 Da) or C₂H₂ (26 Da), although these are often less intense than the fragments originating from the nitro group.[3]

The position of the nitro group on the quinoline ring significantly influences the relative abundance of these fragments, a phenomenon that can be exploited for isomer differentiation.

General Fragmentation Pathway of a Nitroquinoline

Below is a generalized schematic of the primary fragmentation pathways for a nitroquinoline molecule under electron ionization.

Fragmentation_Pathway M Nitroquinoline (M) M_ion [M]+• M->M_ion Ionization (EI) M_minus_NO2 [M-NO₂]+ M_ion->M_minus_NO2 -•NO₂ (46 Da) M_minus_NO [M-NO]+ M_ion->M_minus_NO -•NO (30 Da) M_minus_O [M-O]+ M_ion->M_minus_O -O (16 Da) Ring_Fragments Ring Fragments (e.g., [M-NO₂-HCN]+) M_minus_NO2->Ring_Fragments -HCN, etc.

Caption: Generalized EI fragmentation of nitroquinolines.

Troubleshooting Guide

This section addresses common issues encountered during the mass spectrometry analysis of nitroquinolines in a practical question-and-answer format.

Question: My signal intensity is poor, or I don't see any peaks for my nitroquinoline sample. What should I check?

Answer:

Poor or no signal is a frequent issue that can stem from several sources.[4] A systematic check is the best approach:

  • Sample Concentration and Stability: Ensure your sample is at an appropriate concentration. Highly diluted samples may not produce a detectable signal, while overly concentrated samples can lead to ion source contamination and signal suppression.[4] Also, verify the stability of your nitroquinoline derivative under your storage and experimental conditions.

  • Ionization Source Tuning and Calibration: Your mass spectrometer needs to be properly tuned and calibrated.[4] Regular maintenance is crucial for optimal performance. An out-of-tune instrument will exhibit poor sensitivity and mass accuracy.

  • Choice of Ionization Technique: While Electron Ionization (EI) is excellent for structural elucidation due to its extensive fragmentation, it can sometimes lead to a weak or absent molecular ion peak for certain compounds.[2] If you are using Liquid Chromatography-Mass Spectrometry (LC-MS), consider softer ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).[5][6] ESI is particularly useful for polar and thermally labile molecules, often yielding a strong protonated molecule [M+H]⁺ with less fragmentation.

  • System Leaks and Contamination: Check for leaks in your GC-MS or LC-MS system, as this can lead to a loss of sensitivity and high background noise.[7] Contamination in the ion source, transfer line, or column can also suppress your signal. If you observe high background signals in your blank runs, it's a strong indicator of contamination.[8]

Question: The most abundant peak in my spectrum is [M-46]⁺, corresponding to the loss of NO₂. Is this expected?

Answer:

Yes, for many nitroaromatic compounds, the loss of the nitro group as a neutral radical (•NO₂) is a very favorable fragmentation pathway.[9] The resulting [M-NO₂]⁺ ion is often stabilized by the aromatic system, making it one of the most abundant, if not the base peak, in the spectrum. The stability of this fragment ion is a key driver for this fragmentation route.

Question: I am seeing significant peaks at [M-16]⁺ and [M-30]⁺. What do these represent?

Answer:

These peaks are also characteristic of nitroaromatic compounds and arise from rearrangements within the molecular ion:

  • [M-16]⁺ (Loss of O): This fragment is formed by the loss of an oxygen atom from the nitro group. This is often preceded by a rearrangement where the nitro group interacts with the aromatic ring.

  • [M-30]⁺ (Loss of NO): This is a result of the "nitro-nitrite" rearrangement, where the molecular ion isomerizes to a nitrite ester form (Ar-O-N=O) before losing a nitric oxide radical (•NO).[10]

The relative intensities of these peaks compared to the [M-NO₂]⁺ peak can provide structural information, particularly about the position of the nitro group.

Question: How can I differentiate between positional isomers of nitroquinoline using mass spectrometry?

Answer:

Differentiating positional isomers is a common challenge in mass spectrometry, as they often produce very similar fragmentation patterns.[11] However, subtle but reproducible differences in the relative abundances of key fragment ions can be used for identification.[12] This is often related to the "ortho effect."

The ortho effect describes the unique fragmentation pathways that occur when a substituent is in the ortho position to another group, allowing for intramolecular interactions.[13][14] For nitroquinolines, an ortho-positioned nitro group can interact with the quinoline nitrogen or adjacent ring protons, leading to distinct fragmentation patterns compared to meta or para isomers.[15][16]

For example, a study on 5-nitroquinoline and 8-nitroquinoline showed differences in their fragmentation mechanisms under electron ionization, allowing for their differentiation.[12] To reliably distinguish isomers:

  • Careful Comparison of Spectra: Run authentic standards of each isomer under identical conditions and carefully compare the relative intensities of the major fragment ions (e.g., [M]⁺•, [M-O]⁺, [M-NO]⁺, [M-NO₂]⁺).

  • Tandem Mass Spectrometry (MS/MS): Isolate the molecular ion (or a primary fragment) and subject it to collision-induced dissociation (CID). The resulting product ion spectra are often more distinct for isomers than the initial full-scan mass spectra.

  • Chromatographic Separation: Couple your mass spectrometer with a gas or liquid chromatograph (GC-MS or LC-MS).[17][18] Positional isomers often have slightly different retention times, allowing for their separation before they enter the mass spectrometer.[19][20]

| Isomer-Specific Fragmentation Trends (Hypothetical Example) | | :--- | :--- | :--- | :--- | :--- | | Isomer | Relative Abundance of [M]⁺• | Relative Abundance of [M-NO₂]⁺ | Relative Abundance of [M-NO]⁺ | Key Differentiating Feature | | 3-Nitroquinoline | Moderate | High | Low | High [M-NO₂]⁺ intensity | | 8-Nitroquinoline | Low | Moderate | High | Prominent [M-NO]⁺ due to ortho effect |

This table is for illustrative purposes. Actual relative abundances will depend on the specific instrument and conditions.

Frequently Asked Questions (FAQs)

What is the best ionization technique for nitroquinoline analysis?

The choice depends on your analytical goals:

  • Electron Ionization (EI): This is the gold standard for structural elucidation and creating searchable library spectra.[2] It provides rich fragmentation patterns that act as a fingerprint for the molecule. EI is typically used with GC-MS.[21]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for LC-MS.[6] It usually produces a protonated molecule [M+H]⁺ with minimal fragmentation, which is excellent for quantification and confirming molecular weight. Tandem MS (MS/MS) is then required to induce fragmentation for structural analysis.[5]

  • Atmospheric Pressure Chemical Ionization (APCI): Also used in LC-MS, APCI is suitable for less polar compounds that are not easily ionized by ESI. It can produce both molecular ions and some fragmentation.

How does the choice of chromatography (GC vs. LC) affect my analysis?
  • Gas Chromatography (GC-MS): This is an excellent choice for volatile and thermally stable nitroquinolines.[22] It offers high-resolution separation and is commonly paired with EI for detailed structural analysis.[17] Derivatization may be necessary for less volatile compounds.[9]

  • Liquid Chromatography (LC-MS): This is a more versatile technique, suitable for a wider range of nitroquinolines, including those that are non-volatile or thermally labile.[23][24] It is often paired with ESI or APCI.[18][25]

I am using LC-MS and suspect ion suppression. How can I confirm and mitigate this?

Ion suppression is a matrix effect where other components in the sample co-eluting with your analyte interfere with its ionization, leading to a reduced signal.

  • Confirmation: A common method is the post-column infusion experiment. Infuse a constant flow of your nitroquinoline standard into the mobile phase after the analytical column while injecting a blank matrix sample. A dip in the baseline signal at the retention time of interfering components indicates ion suppression.

  • Mitigation:

    • Improve Chromatographic Separation: Optimize your LC method to separate the analyte from the interfering matrix components.

    • Sample Dilution: Diluting your sample can reduce the concentration of interfering species.

    • Use a Stable Isotope-Labeled Internal Standard: An internal standard that co-elutes with your analyte will experience the same ion suppression, allowing for accurate quantification.

Experimental Protocol: GC-MS Analysis of Nitroquinolines

This protocol provides a general workflow for the analysis of nitroquinolines using GC-MS with electron ionization.

Workflow for GC-MS Analysis

Caption: A typical workflow for GC-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh and dissolve the nitroquinoline sample in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate) to a concentration of approximately 1 mg/mL.

    • Perform serial dilutions to create working solutions (e.g., 1-10 µg/mL).

  • Instrumentation (Example Parameters):

    • Gas Chromatograph: Agilent 8890 GC or equivalent.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • GC Method Parameters:

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL.

    • Split Ratio: 20:1 (adjust as needed based on concentration).

    • Oven Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp: 10°C/min to 280°C.

      • Hold: 5 minutes at 280°C.

  • MS Method Parameters:

    • Ion Source: Electron Ionization (EI).

    • Ionization Energy: 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

  • Data Acquisition and Analysis:

    • Acquire the data and obtain the Total Ion Chromatogram (TIC).[26]

    • Identify the chromatographic peak corresponding to the nitroquinoline.

    • Extract the mass spectrum from the peak apex.

    • Analyze the fragmentation pattern, identifying the molecular ion and key fragments ([M-O]⁺, [M-NO]⁺, [M-NO₂]⁺, etc.).

    • If available, compare the acquired spectrum against a spectral library (e.g., NIST) for confirmation.

References

  • Clugston, D. M., & MacLean, D. B. (1966). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 44(7), 781-790. [Link]

  • Sánchez-Viesca, F., Berros, M., & Pérez-Flores, J. (2008). Fragmentation mechanisms in electron ionization mass spectrometry of 5-nitro- and 8-nitroquinoline: a comparative study. Rapid communications in mass spectrometry, 22(2), 253-256. [Link]

  • Tejedor-Tejedor, M. I., & Zohra, B. F. (2018). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. Atmospheric Environment, 175, 143-157. [Link]

  • Agilent Technologies. (n.d.). Gas chromatography mass spectrometry basic principles. [Link]

  • Benoit, F., & Holmes, J. L. (1970). Studies in mass spectrometry. Part VIII. peri- and ortho-Effects in the mass spectra of some aromatic nitro-compounds. Journal of the Chemical Society B: Physical Organic, 1031-1036. [Link]

  • Wikipedia. (2024). Liquid chromatography–mass spectrometry. [Link]

  • G-M-I, Inc. (2023). Mass Spectrometry Troubleshooting and Common Issues. [Link]

  • Roberts, A. L., & Gschwend, P. M. (2001). Studies on Nitroaromatic Compound Degradation in Modified Fenton Reactions by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS-MS). Environmental Science & Technology, 35(21), 4349-4357. [Link]

  • Agilent Technologies. (2018). Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. [Link]

  • Riva, M., et al. (2021). Enhanced detection of aromatic oxidation products using NO3− chemical ionization mass spectrometry with limited nitric acid. Atmospheric Measurement Techniques, 14(1), 1-13. [Link]

  • Tichý, M. (1965). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects. Collection of Czechoslovak Chemical Communications, 30(11), 3733-3741. [Link]

  • Adaway, J. E., Keevil, B. G., & Owen, L. J. (2015). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. Annals of Clinical Biochemistry, 52(1), 18-38. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research & Reviews: Journal of Chemistry, 13(2). [Link]

  • Alliance Bioversity International - CIAT. (n.d.). Mass Spectrometer (MS) Troubleshooting Guide. [Link]

  • Spectro Inlets. (n.d.). Gas Chromatography-Mass Spectrometry - GC-MS - compared to EC-MS. [Link]

  • Jackson, G. P., et al. (2014). Fragmentation differences in the EI spectra of three synthetic cannabinoid positional isomers. Forensic Science International, 241, 12-19. [Link]

  • Chemistry Stack Exchange. (2014). Ortho-effect in substituted aromatic acids and bases. [Link]

  • Dr. D. Y. Patil College of Pharmacy. (2022). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. YouTube. [Link]

  • Moosmosis. (2022). QUICKLY UNDERSTAND Liquid Chromatography Mass Spectrometry (LC-MS Simply Explained). YouTube. [Link]

  • GenTech Scientific. (2021). A Guide To Troubleshooting Mass Spectrometry. [Link]

  • Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: Combined Targeted and Untargeted Profiling. Current Protocols in Molecular Biology, 114, 30.4.1-30.4.32. [Link]

  • Li, Y., et al. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 868. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Alliance Bioversity International - CIAT. (2022). Mass Spectrometer (MS) troubleshooting guide. [Link]

  • Chemistry For Everyone. (2025). What Is Ortho Effect In Organic Chemistry?. YouTube. [Link]

  • Separation Science. (n.d.). Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis. [Link]

  • Chemyx. (n.d.). Basic Principles of HPLC, MS & LC-MS. [Link]

  • The Organic Chemistry Tutor. (2022). GC-MS For Beginners (Gas Chromatography Mass Spectrometry). YouTube. [Link]

  • University of Delaware. (n.d.). Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link]

  • Singh, G., & Kumar, A. (2014). Updated Review on LC-MS. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 5(1), 276-293. [https://www.rjpbcs.com/pdf/2014_5(1)/[25].pdf]([Link]25].pdf)

  • Zborowski, K. K., & Grybos, R. (2022). The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results. International Journal of Molecular Sciences, 23(3), 1693. [Link]

  • National Institute of Standards and Technology. (n.d.). Gas Chromatography – Mass Spectrometry (GC−MS). [Link]

  • LCGC International. (2019). Electron Ionization for GC–MS. [Link]

Sources

Technical Support Center: Navigating the Solubility Labyrinth of Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing a critical challenge in the development of quinoline-based therapeutics: their often-low aqueous solubility. Quinoline and its derivatives are a cornerstone in medicinal chemistry, forming the structural backbone of numerous essential drugs.[1][2] However, their typically hydrophobic and rigid structure frequently leads to poor solubility, posing significant hurdles in formulation, preclinical testing, and ultimately, therapeutic efficacy.[3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights and practical troubleshooting strategies to overcome the solubility challenges associated with quinoline derivatives. We will delve into the causality behind experimental choices, offering self-validating protocols and authoritative references to support your research endeavors.

Troubleshooting Guide: From Precipitation to Clear Solutions

Researchers often encounter frustrating precipitation issues or inconsistent results during their experiments with quinoline derivatives. This section provides a structured approach to diagnosing and resolving these common problems.

Issue 1: Immediate Precipitation of Quinoline Derivative Upon Addition to Aqueous Buffer

This is a frequent observation, especially when a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous medium.

Root Cause Analysis:

The primary reason for this "crashing out" is the dramatic decrease in the solvent's solvating power as the highly soluble organic solvent is introduced into the aqueous buffer. The quinoline derivative, now in a predominantly aqueous environment, exceeds its thermodynamic solubility limit and precipitates.

Troubleshooting Workflow:

Caption: Workflow for addressing inconsistent assay results.

Step-by-Step Solutions:

  • Visual Inspection: Before reading your assay plates, visually inspect them for any signs of precipitation. This can be done by holding the plate up to a light source.

  • Reduce Final Organic Solvent Concentration: While a small amount of an organic solvent like DMSO is often necessary, high final concentrations can impact biological assays. Aim for a final DMSO concentration of <1%, and ideally <0.5%.

  • Incorporate Solubility Enhancers: If reducing the organic solvent concentration is not feasible, consider incorporating a solubility enhancer directly into your assay buffer. Options include non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) at low concentrations or cyclodextrins.

  • Pre-dissolve in Assay Buffer: Before adding the compound to the final assay plate, perform a pre-dilution in the assay buffer and allow it to equilibrate. This can help identify any potential solubility issues before committing to a full assay run.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered by researchers working with quinoline derivatives.

Q1: How can I reliably determine the aqueous solubility of my quinoline derivative?

A1: The gold standard for determining thermodynamic solubility is the shake-flask method . [4]This involves adding an excess of the solid compound to an aqueous buffer of a specific pH, agitating the mixture until equilibrium is reached (typically 24-48 hours), and then filtering and quantifying the concentration of the dissolved compound in the supernatant. Analytical techniques such as HPLC-UV or LC-MS are commonly used for quantification. [5] Q2: My quinoline derivative is a weak base. How can I use pH to my advantage?

A2: For a weakly basic quinoline derivative, its solubility will increase as the pH of the solution decreases below its pKa. [3]This is because the basic nitrogen atom in the quinoline ring becomes protonated, forming a more polar and thus more water-soluble cationic species. For example, the solubility of quinoline itself increases at pH values lower than its pKa of approximately 4.9. [3]Therefore, for in vitro assays, using a slightly acidic buffer (e.g., pH 6.0-6.5) might be beneficial, provided the biological target is stable and active at that pH.

Q3: What are the most common and effective solubility enhancement techniques for quinoline derivatives?

A3: Several techniques can be employed, and the optimal choice will depend on the specific properties of your quinoline derivative and the intended application. Here are some of the most effective approaches:

  • pH Adjustment: As discussed, this is a powerful tool for ionizable quinoline derivatives. [3]* Co-solvents: The addition of a water-miscible organic solvent can increase solubility. [6]However, the concentration of the co-solvent must be carefully optimized to avoid negatively impacting biological assays or causing toxicity in vivo.

  • Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble molecules, thereby increasing their aqueous solubility. [7][8]* Solid Dispersions: This involves dispersing the drug in a solid matrix, often a hydrophilic polymer, to create an amorphous solid dispersion. [9]The amorphous form of the drug has a higher apparent solubility and faster dissolution rate than its crystalline counterpart.

  • Nanosuspensions: This technique involves reducing the particle size of the drug to the nanometer range, which increases the surface area and, consequently, the dissolution velocity and saturation solubility. [10]* Prodrugs: This approach involves chemically modifying the quinoline derivative to create a more soluble promoiety that is cleaved in vivo to release the active drug. [11] Q4: Can salt formation improve the solubility of my quinoline derivative?

A4: Yes, for ionizable quinoline derivatives, forming a salt can significantly improve solubility and dissolution rate. [12]For basic quinolines, salts with pharmaceutically acceptable acids (e.g., hydrochloride, sulfate, mesylate) are often more soluble than the free base. Conversely, for acidic quinolines, forming a salt with a suitable base can enhance solubility. However, it's important to note that not all salt forms will have improved solubility, and screening different counter-ions is often necessary. [12]

Data-Driven Strategies for Solubility Enhancement

The following tables provide quantitative data on the solubility enhancement of various quinoline derivatives using different techniques.

Table 1: pH-Dependent Solubility of Quinolines

Quinoline DerivativepHSolubility (mg/mL)Reference
Hydroxychloroquine1.2> 4.83[13]
Hydroxychloroquine4.5> 4.97[13]
Hydroxychloroquine6.8> 4.97[13]

Table 2: Solubility Enhancement via Cyclodextrin Complexation

Quinoline DerivativeCyclodextrinSolubility EnhancementReference
CiprofloxacinBeta-cyclodextrinLinear increase with cyclodextrin concentration[14]
Mefloquine hydrochlorideα-cyclodextrinFormation of a soluble 1:1 inclusion complex[15]
Mefloquine hydrochlorideHydroxypropyl-α-cyclodextrinFormation of a soluble 1:1 inclusion complex[15]

Table 3: Nanosuspension for Improved Solubility and Dissolution

Quinoline DerivativeTechniqueKey FindingReference
CiprofloxacinAntisolvent precipitationNanosuspension showed more than two-fold higher dissolution compared to pure drug[14][16]
NorfloxacinNanoplex formation20-fold enhancement in solubility and faster dissolution rate[17]

Table 4: Solid Dispersion for Enhanced Solubility

Quinoline DerivativePolymerSolubility IncreaseReference
Nilotinib (a related tyrosine kinase inhibitor)Soluplus®Up to 630-fold[18][19]

Table 5: Prodrug Approach for Improved Solubility

Parent Quinoline DerivativeProdrug MoietySolubility ImprovementReference
Camptothecin5-aminolevulinate (ALA)Enhanced diffusion into tumors due to solubility improvement[20][21]
10-hydroxycamptothecinGlucuronic acid with a 3-nitrobenzyl spacer80-fold more soluble than the parent drug[11]

Table 6: Co-solvency for Enhanced Solubility

Quinoline DerivativeCo-solvent SystemSolubility (mg/mL)Reference
Mefloquine hydrochlorideEthanol~10[22]
Mefloquine hydrochlorideDMSO~20[22]
Mefloquine hydrochlorideDimethyl formamide (DMF)~10[22]

Experimental Protocols

Protocol 1: Preparation of a Quinoline Derivative-Cyclodextrin Inclusion Complex (Kneading Method)

This protocol is adapted from a study on ciprofloxacin and beta-cyclodextrin. [16]

  • Molar Ratio Determination: Determine the appropriate molar ratio of the quinoline derivative to cyclodextrin (e.g., 1:1 or 1:2).

  • Mixing: Accurately weigh the quinoline derivative and cyclodextrin and place them in a mortar.

  • Kneading: Add a small amount of a water-alcohol mixture (e.g., 1:1 v/v) to the mortar and knead the mixture for 45-60 minutes to form a paste.

  • Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.

  • Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.

  • Characterization: Characterize the formation of the inclusion complex using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), or X-ray Diffraction (XRD).

Protocol 2: Preparation of a Quinoline Derivative Nanosuspension (Antisolvent Precipitation)

This protocol is based on a method used for preparing ciprofloxacin nanosuspensions. [16]

  • Organic Phase Preparation: Dissolve the quinoline derivative in a suitable organic solvent (e.g., ethanol, acetone).

  • Aqueous Phase Preparation: Dissolve a stabilizer (e.g., Pluronic® F68, Tween® 80) in purified water.

  • Precipitation: Inject the organic phase into the aqueous phase under constant stirring (e.g., using a magnetic stirrer or a high-speed homogenizer). The rapid change in solvent polarity will cause the quinoline derivative to precipitate as nanoparticles.

  • Solvent Evaporation: Remove the organic solvent under reduced pressure using a rotary evaporator.

  • Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

Conclusion

Overcoming the low solubility of quinoline derivatives is a multifaceted challenge that requires a systematic and informed approach. By understanding the underlying physicochemical principles and employing the appropriate solubility enhancement techniques, researchers can successfully navigate these hurdles. This guide provides a foundation for troubleshooting common issues and selecting the most promising strategies to advance the development of novel quinoline-based therapeutics. Remember that each quinoline derivative is unique, and a tailored approach based on empirical data is key to success.

References

  • [Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillara[23]rene. PMC - NIH.]([Link])

  • [Improved Solubility and Bioactivity of Camptothecin Family Antitumor Drugs with Supramolecular Encapsulation by Water-Soluble Pillara[23]rene | ACS Omega. ACS Publications.]([Link])

Sources

Technical Support Center: Regioselectivity in Substituted Quinoline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic and medicinal chemists. This guide is designed to provide expert insights and practical troubleshooting for one of the most common challenges in heterocyclic chemistry: controlling regioselectivity in the synthesis of substituted quinolines. As researchers and drug development professionals, achieving the correct substitution pattern is paramount for elucidating structure-activity relationships (SAR) and developing effective therapeutics. This resource addresses specific issues encountered during classical quinoline syntheses in a direct Q&A format, grounding all recommendations in mechanistic principles and validated experimental data.

Section 1: The Skraup & Doebner-von Miller Syntheses

These related methods involve the acid-catalyzed reaction of anilines with α,β-unsaturated carbonyl compounds (or their precursors) and are workhorses for quinoline synthesis. However, when using meta-substituted anilines, they notoriously yield mixtures of 5- and 7-substituted quinoline regioisomers.

Frequently Asked Questions (FAQs)

Question 1: I'm performing a Skraup reaction with m-toluidine and obtaining a mixture of 5-methylquinoline and 7-methylquinoline. Why is this happening, and how can I favor the 7-methyl isomer?

Answer: This is a classic regioselectivity challenge. The underlying mechanism involves an electrophilic aromatic substitution, where the cyclization of the anilinopropionaldehyde intermediate can occur at either of the two positions ortho to the amino group. The directing effect of the meta-substituent on the aniline ring dictates the product ratio.

  • The "Why": Mechanistic Insight The methyl group in m-toluidine is an ortho-, para-directing activator. The cyclization step is an intramolecular electrophilic attack on the aniline ring.

    • Attack at C-2 (ortho to -NH2, ortho to -CH3): This position is activated by the methyl group, but it is also the most sterically hindered.

    • Attack at C-6 (ortho to -NH2, para to -CH3): This position is strongly activated by the para-relationship to the methyl group and is less sterically hindered.

    Therefore, cyclization preferentially occurs at the C-6 position, leading to the 7-substituted quinoline as the major product. Experimental data confirms this, with typical ratios of 7-methylquinoline to 5-methylquinoline being approximately 2:1.[1]

  • Troubleshooting & Optimization: While completely eliminating the 5-substituted isomer is difficult in the standard Skraup reaction, you can optimize conditions to maximize the 7-substituted product:

    • Moderators: The Skraup reaction is highly exothermic.[2] Using a moderator like ferrous sulfate (FeSO₄) ensures a more controlled reaction temperature, which can improve selectivity by favoring the thermodynamically more stable product.

    • Alternative Oxidants: While nitrobenzene is traditional, milder oxidizing agents or alternative procedures like using ionic liquids under microwave irradiation can sometimes offer better control and improved yields.[3]

Question 2: My Doebner-von Miller reaction with an α,β-unsaturated ketone consistently gives me the 2,4-disubstituted quinoline. Is it possible to synthesize the 2,3-disubstituted isomer instead? I need to reverse the standard regioselectivity.

Answer: Yes, this is possible, but it requires a fundamental change in your synthetic strategy. The standard Doebner-von Miller reaction proceeds via a 1,4-conjugate addition (Michael addition) of the aniline to the α,β-unsaturated carbonyl, which locks in the substitution pattern leading to 2,4-disubstituted quinolines. To reverse this, you must force the reaction through an alternative mechanistic pathway.

  • The "Why": Shifting the Mechanistic Pathway The regioselectivity is a competition between two initial steps:

    • Pathway A (Standard): 1,4-Conjugate Addition. The aniline nitrogen attacks the β-carbon of the unsaturated system. This is the favored pathway under many acidic conditions and leads to 2,4-disubstituted products.

    • Pathway B (Reversed): 1,2-Addition. The aniline nitrogen attacks the carbonyl carbon to form a Schiff base (imine) intermediate. Subsequent intramolecular cyclization can lead to a different regioisomer.

  • Troubleshooting & Optimization: A Validated Protocol for Regio-Reversal A validated method to force the reaction through Pathway B involves using specific substrates and a strong Brønsted acid that also acts as the solvent: trifluoroacetic acid (TFA).[4][5] By reacting an aniline with a γ-aryl-β,γ-unsaturated α-ketoester in refluxing TFA, you can obtain 4-aryl-2-carboxyquinolines, a complete reversal of the expected outcome.[4][5]

    • Workflow for Regioselectivity Reversal:

      cluster_0 Standard Doebner-von Miller cluster_1 Reversed Regioselectivity Protocol A Aniline + α,β-Unsaturated Ketone B 1,4-Conjugate Addition (Michael Addition) A->B Standard Acid (e.g., HCl, H₂SO₄) C Cyclization & Oxidation B->C D 2,4-Disubstituted Quinoline C->D X Aniline + γ-Aryl-β,γ-unsaturated α-Ketoester Y 1,2-Addition (Schiff Base Formation) X->Y Refluxing TFA Z Intramolecular Cyclization & Oxidation Y->Z W 4-Aryl-2-carboxyquinoline Z->W

      Fig. 1: Mechanistic pathways for regiocontrol in the Doebner-von Miller synthesis.

    Table 1: Effect of Catalyst/Solvent on Regioselectivity Reaction of 2,3-dimethylaniline with methyl (3E)-2-oxo-4-phenylbut-3-enoate.

EntryCatalyst (mol%)SolventTemp.TimeProduct Ratio (2,4-isomer : 4,2-isomer)
1Hf(OTf)₄ (10)CH₂Cl₂RT48 h44 : 18
2TFA (Solvent)TFAReflux2 h0 : 80
3Formic AcidFormic AcidReflux12 h0 : 75
Experimental Protocol: Reversing Doebner-von Miller Regioselectivity

Objective: To synthesize a 4-aryl-2-carboxyquinoline derivative.

Materials:

  • Substituted Aniline (1.0 equiv)

  • Methyl (3E)-2-oxo-4-phenylbut-3-enoate (2.0 equiv)

  • Trifluoroacetic Acid (TFA)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add the substituted aniline (0.2 mmol, 1.0 equiv) and the γ-aryl-β,γ-unsaturated α-ketoester (0.4 mmol, 2.0 equiv).

  • Add trifluoroacetic acid (2 mL) to the flask. The TFA serves as both the catalyst and the solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, allow the mixture to cool to room temperature.

  • Carefully neutralize the reaction mixture by slowly adding it to a cooled, saturated solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to isolate the desired 4-aryl-2-carboxyquinoline.

Section 2: The Friedländer Annulation

The Friedländer synthesis is a highly versatile method for creating polysubstituted quinolines by reacting a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group. Regioselectivity becomes a critical issue when an unsymmetrical ketone (e.g., methyl ethyl ketone) is used, as condensation can occur on either side of the carbonyl.

Frequently Asked Questions (FAQs)

Question 3: I am using 2-aminobenzophenone and methyl ethyl ketone in a base-catalyzed Friedländer synthesis and getting a mixture of 2-ethyl-3-methyl-4-phenylquinoline and 2,3-dimethyl-4-phenylquinoline. How can I control this reaction to get a single isomer?

Answer: This is a common problem rooted in the formation of two different enolates from the unsymmetrical ketone under the reaction conditions. The regiochemical outcome is a battle between the kinetic and thermodynamic enolates.

  • The "Why": Kinetic vs. Thermodynamic Control

    • Thermodynamic Enolate: Deprotonation occurs at the more substituted α-carbon (the methylene group, -CH₂-). This enolate is more stable and is favored under conditions that allow for equilibration (higher temperatures, weaker bases). This leads to the 2-ethyl-3-methylquinoline .

    • Kinetic Enolate: Deprotonation occurs at the less sterically hindered α-carbon (the methyl group, -CH₃-). This enolate forms faster and is favored under conditions of strong, bulky bases and low temperatures. This leads to the 2,3-dimethylquinoline .

    Traditional base-catalyzed Friedländer reactions often give mixtures because the conditions allow for the formation of both enolates.[6]

  • Troubleshooting & Optimization: Leveraging Organocatalysis for High Regioselectivity A highly effective modern solution is to switch from a traditional acid/base catalyst to an organocatalyst, such as L-proline . Proline-catalyzed Friedländer annulations proceed via an enamine intermediate, which provides excellent regiocontrol.

    • Workflow for Proline-Catalyzed Regioselective Friedländer Synthesis:

      cluster_0 Reaction Components cluster_1 Catalytic Cycle A 2-Aminoaryl Ketone E Condensation with 2-Aminoaryl Ketone A->E B Unsymmetrical Ketone C Ketone + L-Proline B->C D Enamine Intermediate (Forms at less hindered side) C->D D->E F Cyclization & Dehydration E->F G Single Regioisomer (e.g., 2,3-Dimethylquinoline) F->G

      Fig. 2: Proline-catalyzed Friedländer synthesis workflow for regiocontrol.
Experimental Protocol: L-Proline-Catalyzed Regioselective Friedländer Synthesis

Objective: To synthesize a single regioisomer of a substituted quinoline from an unsymmetrical ketone.

Materials:

  • 2-Aminobenzophenone (1.0 mmol, 1.0 equiv)

  • Methyl Ethyl Ketone (1.2 mmol, 1.2 equiv)

  • L-Proline (0.2 mmol, 20 mol%)

  • Dimethyl Sulfoxide (DMSO), 2 mL

Procedure:

  • In a reaction vial, combine 2-aminobenzophenone (1.0 mmol), L-proline (0.2 mmol), and DMSO (2 mL).

  • Add methyl ethyl ketone (1.2 mmol) to the mixture.

  • Seal the vial and heat the reaction mixture to 120 °C.

  • Maintain the temperature and stir the reaction for 12-24 hours, monitoring by TLC until the starting material is consumed.

  • After cooling to room temperature, add water (20 mL) to the reaction mixture and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the pure 2,3-dimethyl-4-phenylquinoline. This protocol strongly favors condensation at the methyl position.

Section 3: The Combes Synthesis

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone. When both the aniline and the β-diketone are unsymmetrical, two distinct regiochemical challenges arise: (1) the initial enamine formation and (2) the subsequent electrophilic cyclization.

Frequently Asked Questions (FAQs)

Question 4: I am reacting m-anisidine with an unsymmetrical trifluoromethylated β-diketone and getting a mixture of the 5-methoxy and 7-methoxy quinoline products. How do I control the cyclization step?

Answer: This is an excellent question that highlights the interplay of both steric and electronic effects in the rate-determining cyclization step. The outcome depends on the balance between the directing ability of the methoxy group and the steric hindrance imposed by the substituents on the β-diketone.

  • The "Why": Interplay of Steric and Electronic Effects The enamine intermediate formed from m-anisidine can undergo electrophilic cyclization at either C-2 or C-6 of the original aniline ring.

    • Electronic Effects: The methoxy group (-OCH₃) is a strong ortho-, para-director. Cyclization at the C-6 position (para to -OCH₃) is electronically favored, which leads to the 7-methoxyquinoline . Cyclization at the C-2 position (ortho to -OCH₃) is also electronically activated.

    • Steric Effects: The substituents on the β-diketone play a crucial role. A bulky substituent on the enamine backbone can sterically clash with the peri-hydrogen at the C-8 position during cyclization towards the C-2 position. This disfavors the formation of the 5-methoxyquinoline.

  • Troubleshooting & Optimization: How to Influence the Outcome A study on a modified Combes synthesis using a polyphosphoric ester (PPE) catalyst provides clear guidance.[7]

    • To Favor the 7-Methoxy Isomer (Electronically Driven): Use a β-diketone with a smaller substituent. This minimizes steric hindrance, allowing the powerful para-directing effect of the methoxy group to dominate, favoring cyclization at C-6.

    • To Favor the 5-Methoxy Isomer (Sterically Influenced): While electronically less favored, if you were to use an aniline with a less powerful directing group and a bulky β-diketone, steric factors could play a more significant role. However, in the case of m-anisidine, the 7-methoxy isomer is generally the major product.

    Furthermore, the nature of the substituent on the aniline matters. Electron-donating groups like methoxy favor the formation of the 2-substituted quinoline (relative to the diketone substituents), while electron-withdrawing groups like chloro- or fluoro- favor the 4-substituted isomer.[7]

Table 2: Influence of Aniline and Diketone Substituents on Regioselectivity in a Modified Combes Synthesis

Aniline Substituent (at meta-position)Diketone R' Group (Bulk)Major Product IsomerDominant Effect
-OCH₃ (Electron-donating)Increased Bulk2-CF₃-quinolineSteric + Electronic
-Cl, -F (Electron-withdrawing)Any4-CF₃-quinolineElectronic

This table illustrates general trends observed in the synthesis of trifluoromethylquinolines.[7]

References

  • Wang, C., et al. (2006). Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters. The Journal of Organic Chemistry, 71(17), 6468–6471. [Link]

  • Friedländer, P. (1882). Ueber o-Amidobenzaldehyd. Berichte der deutschen chemischen Gesellschaft, 15(2), 2572–2575. [Link]

  • Combes, A. (1888). Sur les synthèses dans la série de la quinoléine au moyen de l'acétylacétone et de ses dérivés. Bulletin de la Societe Chimique de France, 49, 89-92. [Link]

  • Amarasekara, A. S., & Hasan, M. (2011). Skraup reaction in ionic liquid medium under microwave irradiation. Catalysis Communications, 12(11), 1059-1061. [Link]

  • Doebner, O., & von Miller, W. (1881). Ueber eine neue Synthese von Chinolinderivaten. Berichte der deutschen chemischen Gesellschaft, 14(2), 2812–2817. [Link]

  • Weyesa, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(37), 21876–21896. [Link]

  • Dormer, P. G., et al. (2003). Highly regioselective Friedländer annulations with unmodified ketones employing novel amine catalysts: syntheses of 2-substituted quinolines, 1,8-naphthyridines, and related heterocycles. The Journal of Organic Chemistry, 68(2), 467–477. [Link]

  • Sloop, J. C. (2001). Regioselectivity of the Combes Trifluoromethyl-Substituted Quinoline Synthesis. The Journal of Organic Chemistry, 66(8), 2813-2818. [Link]

  • Marco-Contelles, J., et al. (2009). The Friedländer Reaction: A Powerful Tool in the Synthesis of Quinolines. Chemical Reviews, 109(6), 2652–2671. [Link]

  • Jiang, B., et al. (2008). The First Proline‐Catalyzed Friedländer Annulation: Regioselective Synthesis of 2‐Substituted Quinoline Derivatives. European Journal of Organic Chemistry, 2008(18), 3145-3149. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series.[Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved January 24, 2026, from [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. Retrieved January 24, 2026, from [Link]

  • Kouznetsov, V. V., et al. (2008). Regioselectivity of Friedländer Quinoline Syntheses. European Journal of Organic Chemistry, 2008(18), 3150-3154. [Link]

  • Gutsulyak, D. V., & Gutsulyak, V. G. (2015). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry, 80(23), 11675–11683. [Link]

  • Ghaebi, H., et al. (2017). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Pharmaceutical and Biomedical Research, 3(2), 38-44. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 6-Methylamino-7-Methyl-5-Nitroquinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the quinoline scaffold is a cornerstone for the development of novel therapeutics, demonstrating a broad spectrum of biological activities.[1] Among its myriad derivatives, 5-nitroquinolines have garnered significant attention for their potential in oncology and infectious diseases.[2][3] This guide provides an in-depth comparative analysis of 6-methylamino-7-methyl-5-nitroquinoline and its analogs, offering insights into their structure-activity relationships (SAR), potential mechanisms of action, and the experimental methodologies crucial for their evaluation.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The quinoline ring system, a fusion of a benzene and a pyridine ring, is considered a "privileged pharmacophore".[1] This is due to its ability to interact with a diverse range of biological targets. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, a key interaction in ligand-receptor binding.[1] The rigid, planar structure of the quinoline core provides a versatile framework that can be readily functionalized to modulate its physicochemical properties and biological activity.[1] Historically, quinoline derivatives like quinine have been pivotal in the fight against malaria, and modern research has expanded their application to anticancer, antibacterial, and anti-inflammatory agents.[1][4]

Structure-Activity Relationships of this compound Analogs

While direct comparative studies on this compound and its immediate analogs are not extensively available in the public domain, we can infer their potential biological activities based on established structure-activity relationships for the broader class of 5-nitroquinoline derivatives.

The biological activity of these compounds is significantly influenced by the nature and position of substituents on the quinoline ring. The interplay between electron-donating and electron-withdrawing groups can dramatically alter the molecule's interaction with biological targets.

Key Substituent Effects:
  • The 5-Nitro Group: The presence of a nitro group, particularly at the 5-position, is often a critical determinant of cytotoxicity.[2][5] This strong electron-withdrawing group can enhance the molecule's ability to participate in redox cycling, leading to the generation of reactive oxygen species (ROS) and subsequent cellular damage. Furthermore, the nitro group can contribute to the molecule's ability to intercalate with DNA.

  • The 6-Amino Group: The introduction of an amino group at the 6-position, especially a secondary amine like a methylamino group, can modulate the compound's electronic properties and its potential for hydrogen bonding. The electron-donating nature of the amino group can influence the overall electron density of the quinoline ring system.[6]

  • The 7-Methyl Group: A methyl group at the 7-position is an electron-donating group that can enhance the lipophilicity of the molecule, potentially improving its cell membrane permeability.[6] Increased lipophilicity can lead to better cellular uptake and, consequently, enhanced biological activity.

Hypothetical Comparative Analysis:

Based on these principles, we can construct a hypothetical comparison of the biological activity of this compound and its analogs. This comparison is illustrative and should be validated by experimental data.

Compound IDStructureKey FeaturesPredicted CytotoxicityRationale
1 This compound5-NO₂, 6-NHCH₃, 7-CH₃HighThe combination of the cytotoxic 5-nitro group with electron-donating methyl and methylamino groups may enhance cellular uptake and target interaction.[2][6]
2 6-Amino-7-methyl-5-nitroquinoline5-NO₂, 6-NH₂, 7-CH₃Moderate to HighThe primary amine at C6 may have slightly different electronic and steric effects compared to the methylamino group, potentially altering target binding.
3 7-Methyl-5-nitroquinoline5-NO₂, 7-CH₃ModerateLacks the 6-amino group, reducing the potential for specific hydrogen bonding interactions that could enhance activity.
4 6-Methylamino-7-methylquinoline6-NHCH₃, 7-CH₃LowThe absence of the critical 5-nitro group is predicted to significantly reduce cytotoxic activity.[2]

Potential Mechanisms of Action

The cytotoxic effects of 5-nitroquinoline derivatives are believed to be multifactorial. Two prominent proposed mechanisms include the inhibition of key signaling pathways and the induction of oxidative stress.

Inhibition of Receptor Tyrosine Kinases (RTKs)

Several quinoline derivatives have been shown to inhibit receptor tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR).[2] EGFR is a key regulator of cell proliferation and survival, and its overactivation is a common feature in many cancers.[2] By binding to the ATP-binding site of the EGFR kinase domain, these compounds can block the downstream signaling cascade, leading to cell cycle arrest and apoptosis.[2]

EGFR_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates Quinoline 6-Methylamino-7-methyl- 5-nitroquinoline Analog Quinoline->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of 5-nitroquinoline analogs.

Generation of Reactive Oxygen Species (ROS)

The electron-withdrawing nitro group can undergo metabolic reduction within the cell, a process that can generate reactive oxygen species (ROS).[7] An excess of ROS leads to oxidative stress, causing damage to cellular components such as DNA, proteins, and lipids, ultimately triggering apoptosis.

Experimental Protocols for Biological Activity Assessment

To empirically validate the predicted biological activities, a series of well-established in vitro assays are essential. The following protocols provide a framework for assessing the cytotoxicity and mechanism of action of this compound analogs.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the quinoline analogs in the appropriate cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow A Seed Cells in 96-well plate B Treat with Quinoline Analogs A->B C Incubate for 48-72h B->C D Add MTT Reagent C->D E Incubate for 2-4h D->E F Add Solubilization Solution E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H

Caption: Experimental workflow for the MTT cytotoxicity assay.

Conclusion

While further empirical data is required for a definitive comparison, the analysis of structure-activity relationships within the broader class of 5-nitroquinolines provides a strong foundation for predicting the biological potential of this compound and its analogs. The presence of the 5-nitro group is a key driver of cytotoxicity, likely through mechanisms involving the inhibition of critical cell signaling pathways and the induction of oxidative stress. The systematic synthesis and evaluation of these analogs using the described experimental protocols will be crucial in elucidating their precise therapeutic potential and advancing the development of novel quinoline-based anticancer agents.

References

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. MDPI. Available at: [Link].

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link].

  • Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PubMed Central. Available at: [Link].

  • Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry. Available at: [Link].

  • Comprehensive review on current developments of quinoline-based anticancer agents. Future Journal of Pharmaceutical Sciences. Available at: [Link].

  • Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. PubMed Central. Available at: [Link].

  • Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. ResearchGate. Available at: [Link].

  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). NIH. Available at: [Link].

  • An Extensive Review on Biological Interest of Quinoline and Its Analogues. ResearchGate. Available at: [Link].

  • Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. ResearchGate. Available at: [Link].

  • Anticancer Activity of Quinoline Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link].

  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. NIH. Available at: [Link].

  • Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. MDPI. Available at: [Link].

  • Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives. NIH. Available at: [Link].

  • Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. MDPI. Available at: [Link].

  • Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link].

  • Design, Synthesis and Biological Evaluation of Some Novel Quinoline Derivatives as Antimalarial Agents. MDPI. Available at: [Link].

  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Bentham Science. Available at: [Link].

  • Structure Activity Relationships. Drug Design Org. Available at: [Link].

  • Quantitative structure-activity relationships for 5-substituted 8-hydroxyquinolines as inhibitors of dental plaque. PubMed. Available at: [Link].

Sources

A Comparative Guide to the Structure-Activity Relationship of Methylamino Nitroquinolines as Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: February 2026

Leishmaniasis remains a significant global health challenge, necessitating the discovery of novel, effective, and safer therapeutics.[1] The quinoline scaffold is a privileged structure in medicinal chemistry, known to exhibit a wide range of pharmacological activities, including antimalarial, anticancer, and antimicrobial properties.[2] Within this class, nitroquinolines have emerged as a promising avenue for the development of potent antileishmanial agents.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of methylamino nitroquinoline derivatives, focusing on the key structural modifications that influence their efficacy against Leishmania parasites. We will explore the causality behind experimental design and present supporting data to offer a clear rationale for future drug development efforts.

The Core Pharmacophore: Understanding the Quinoline Scaffold

The fundamental structure of the compounds discussed herein is a quinoline ring system substituted with both a nitro (NO₂) group and a methylamino (-NHCH₃) or a related amino side chain. The precise positioning of these groups, along with other substitutions on the heterocyclic and carbocyclic rings, dramatically influences the compound's biological activity, selectivity, and pharmacokinetic properties. Understanding the SAR is therefore critical for rationally designing more potent and less toxic drug candidates.[2][4][5]

Evaluating Antileishmanial Efficacy: A Validated Experimental Workflow

To establish a reliable SAR, a standardized and self-validating experimental workflow is essential. This ensures that comparative data is both accurate and reproducible. The typical cascade of assays involves determining a compound's potency against the parasite and its toxicity towards mammalian cells to establish a therapeutic window.

Experimental Workflow for Antileishmanial Drug Screening

G cluster_0 In Vitro Potency cluster_1 In Vitro Toxicity cluster_2 Data Analysis A Primary Screening: Promastigote Assay B Secondary Screening: Intracellular Amastigote Assay A->B Active Compounds D Calculate IC50 (Half-maximal inhibitory concentration) B->D C Cytotoxicity Assay (e.g., J774, HepG2 cells) E Calculate CC50 (Half-maximal cytotoxic concentration) C->E F Determine Selectivity Index (SI) SI = CC50 / IC50 D->F E->F

Caption: Standard workflow for evaluating antileishmanial compounds.

Detailed Experimental Protocols:

  • In Vitro Promastigote Susceptibility Assay:

    • Objective: To determine the direct effect of the compound on the motile, extracellular form of the parasite.

    • Protocol: Leishmania donovani or L. infantum promastigotes are cultured in appropriate media. The compounds are dissolved in DMSO and added to the parasite cultures in a 96-well plate at various concentrations. After a 48-72 hour incubation period, parasite viability is assessed using a resazurin-based assay or by direct counting with a hemocytometer. The IC₅₀ value is then calculated.[3]

    • Causality: This primary screen is cost-effective and allows for high-throughput evaluation to quickly identify compounds with antiparasitic activity.

  • In Vitro Intracellular Amastigote Assay:

    • Objective: To evaluate the compound's efficacy against the clinically relevant, intracellular form of the parasite.

    • Protocol: Murine macrophages (e.g., J774 cell line) are infected with Leishmania promastigotes, which differentiate into amastigotes within the host cell.[3] After infection, the cells are treated with the test compounds for 72 hours. The cells are then fixed, stained (e.g., with Giemsa), and the number of amastigotes per macrophage is counted microscopically. The IC₅₀ is determined as the concentration that reduces the parasite burden by 50%.[6]

    • Causality: This assay is a more rigorous test of a compound's potential. It assesses the ability of the drug to cross the host cell membrane and exert its effect on the parasite residing within the phagolysosome, providing a better prediction of in vivo efficacy.

  • Mammalian Cell Cytotoxicity Assay:

    • Objective: To determine the compound's toxicity to host cells and establish its selectivity.

    • Protocol: A mammalian cell line (e.g., J774 macrophages, HepG2 liver cells) is incubated with the test compounds at various concentrations for a period corresponding to the amastigote assay.[3] Cell viability is measured using assays like MTT or resazurin. The CC₅₀ value (50% cytotoxic concentration) is calculated.

    • Causality: A high CC₅₀ value is desirable, as it indicates low toxicity to host cells. The ratio of CC₅₀ to IC₅₀ gives the Selectivity Index (SI), a critical parameter for prioritizing compounds for further development. A higher SI value signifies a more promising therapeutic window.

Comparative Structure-Activity Relationship (SAR) Analysis

The antileishmanial activity of methylamino nitroquinolines is highly dependent on the substitution pattern on the quinoline core. Below, we compare key structural modifications and their impact on performance.

The Critical Role of the Nitro Group Position

The position of the electron-withdrawing nitro (NO₂) group is a major determinant of activity.

  • 8-Nitroquinolines: Compounds with an NO₂ group at the C8 position have demonstrated promising antileishmanial activity. For example, 2-hydroxy-8-nitroquinoline was identified as a potent hit against L. donovani, with an IC₅₀ of 6.5 µM against intracellular amastigotes and a CC₅₀ ≥ 100 µM on murine J774 cells, indicating a good selectivity index.[3]

  • 6-Nitroquinolines: In other studies, the 6-nitro substitution has also been explored, though often in the context of different side chains. A series of 6-nitro-5-substituted aminoquinolines were synthesized and evaluated for other biological activities, indicating the synthetic feasibility of this scaffold.[7]

  • 7-Chloroquinolines as a Comparison: While not a nitroquinoline, the related 4-amino-7-chloroquinoline scaffold is highly active against Leishmania infantum (IC₅₀ < 1 µM).[1] This highlights that a strong electron-withdrawing group at position 7 or a nearby position is a common feature in active quinoline-based antileishmanials.

Insight: The presence and position of a strong electron-withdrawing group like a nitro or chloro substituent appear essential for potent activity, likely influencing the molecule's electronic properties and its interaction with parasitic targets.

Substitution at the 4-Amino Position

Modifications to the amino group at the C4 position significantly modulate the compound's efficacy and pharmacokinetic properties.

  • Simple Amino Groups: 4-aminoquinaldine derivatives have shown potent activity against both drug-sensitive and drug-resistant Leishmania parasites.[8]

  • Alkylamino Side Chains: The length and nature of the alkyl chain attached to the amino group can influence activity, although a clear linear relationship is not always observed.[9]

  • Hybrid Molecules: Incorporating other pharmacophores into the side chain is a common strategy. For instance, quinoline-metronidazole hybrids have shown significant efficacy against L. donovani, with the most potent compound (15i) inhibiting parasite burden by over 80% in mice.[6] This suggests that the side chain can be used to introduce additional mechanisms of action.

Insight: The 4-amino position serves as a crucial anchor for side chains that can be modified to fine-tune activity, improve solubility, and potentially introduce secondary pharmacophores to enhance efficacy or overcome resistance.

Ring Substitutions and Their Impact

Further substitutions on the quinoline ring can refine the biological activity profile.

PositionSubstituentEffect on Antileishmanial ActivityRationale / Causality
C2 Hydroxy (-OH)Often enhances activity in 8-nitroquinolines, forming a key pharmacophore.[3]The hydroxyl group can act as a hydrogen bond donor/acceptor, potentially improving target binding affinity.
C5 VariousIntroduction of groups like phenylthio or anilino can reduce toxicity.[10]These bulky groups may alter the molecule's interaction with off-target host proteins, thereby mitigating toxicity.
C6 Methoxy (-OCH₃)The presence of a 6-oxygen function has been shown to enhance activity in related 8-aminoquinolines.[10]This electron-donating group can modulate the electronic character of the quinoline ring system, affecting target interaction.

Key SAR Insights for Methylamino Nitroquinolines

SAR cluster_Core Quinoline Core cluster_Mods Structural Modifications cluster_Output Biological Effect Core Methylamino Nitroquinoline Scaffold N Position of NO₂ Group (e.g., C6, C8) - Crucial for potency A 4-Amino Side Chain - Modulates efficacy & PK - Allows for hybridization R Other Ring Substituents (e.g., C2-OH, C6-OCH₃) - Fine-tunes activity & toxicity Activity Antileishmanial Efficacy & Selectivity N->Activity A->Activity R->Activity

Caption: Key structural determinants of antileishmanial activity.

Mechanistic Considerations

While the exact mechanism of action for many nitroquinolines is still under investigation, several possibilities have been proposed based on related compounds. Quinolones, in general, can act by fragmenting the bacterial chromosome by targeting enzymes like gyrase and topoisomerase IV.[11] For antiprotozoal quinolines, proposed mechanisms include the inhibition of energy metabolism, induction of oxidative stress, and apoptosis.[1][6] Some quinone-containing antibiotics are known to cause DNA damage through redox cycling and the production of reactive oxygen species.[12] The nitro group in particular can be bioreduced within the parasite to form toxic radical species, a mechanism common to many nitro-heterocyclic drugs.

Conclusion and Future Directions

The structure-activity relationship of methylamino nitroquinolines reveals a clear path for the rational design of novel antileishmanial agents. The key takeaways are:

  • Essential Pharmacophore: A quinoline ring bearing a nitro group (preferably at C8) and an amino function at C4 is a validated starting point.

  • Potency Tuning: The C2 and C6 positions are strategic points for introducing substituents like hydroxyl or methoxy groups to enhance potency and modulate electronic properties.

  • Side Chain Optimization: The 4-amino side chain offers a versatile handle for improving pharmacokinetic properties and introducing hybrid functionalities to increase efficacy and combat potential resistance.

Future work should focus on synthesizing and evaluating novel analogs based on these SAR principles. Specifically, exploring different linkers and terminal groups on the 4-amino side chain and investigating the effect of bioisosteric replacements for the nitro group could lead to the discovery of drug candidates with improved potency, selectivity, and drug-like properties.[5][6]

References

  • ResearchGate. Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram. Available from: [Link]

  • Desroches, C. et al. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series. PubMed. Available from: [Link]

  • Pérez-Pertejo, Y. et al. (2019). 4-Aminoquinoline-based compounds as antileishmanial agents that inhibit the energy metabolism of Leishmania. PubMed. Available from: [Link]

  • Kallur, G. et al. (2007). Synthesis and biological evaluation of novel 6-nitro-5-substituted aminoquinolines as local anesthetic and anti-arrhythmic agents: molecular modeling study. PubMed. Available from: [Link]

  • Singh, N. et al. (2019). Synthesis, Biological Evaluation, Structure-Activity Relationship, and Mechanism of Action Studies of Quinoline-Metronidazole Derivatives Against Experimental Visceral Leishmaniasis. PubMed. Available from: [Link]

  • Passaes, A. et al. (2023). Quinoxalines against Leishmania amazonensis: SAR study, proposition of a new derivative, QSAR prediction, synthesis, and biological evaluation. National Institutes of Health (NIH). Available from: [Link]

  • MDPI. Biological Activity and Structure–Activity Relationship of Functionalized Thiols Against Leishmania major, the Agent of Human Cutaneous Leishmaniasis. Available from: [Link]

  • Passaes, A. et al. (2023). Quinoxalines against Leishmania amazonensis: SAR study, proposition of a new derivative, QSAR prediction, synthesis, and biological evaluation. PubMed. Available from: [Link]

  • ResearchGate. QSAR study of anti -leishmania activity of quinolines, A DFT calculation. Available from: [Link]

  • Aldred, K. et al. (2014). Mechanism of Quinolone Action and Resistance. National Institutes of Health (NIH). Available from: [Link]

  • Frontiers. Quinolines: the role of substitution site in antileishmanial activity. Available from: [Link]

  • ResearchGate. Chemical structures of 4-arylamino-6-nitroquinazolines. Available from: [Link]

  • MDPI. Identification of Novel Flavonoids and Ansa-Macrolides with Activities against Leishmania donovani through Natural Product Library Screening. Available from: [Link]

  • Srivastava, S. et al. (2015). Discovery of Safe and Orally Effective 4-Aminoquinaldine Analogues as Apoptotic Inducers with Activity against Experimental Visceral Leishmaniasis. PubMed Central (PMC). Available from: [Link]

  • de Oliveira, R. et al. (2018). Synthesis, leishmanicidal activity, structural descriptors and structure-activity relationship of quinoline derivatives. PubMed. Available from: [Link]

  • World Health Organization. Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. Available from: [Link]

  • Lown, J. (1983). The mechanism of action of quinone antibiotics. PubMed. Available from: [Link]

Sources

Probing the Bio-mechanistic Landscape: A Comparative Guide to the Action of 6-Methylamino-7-Methyl-5-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the expansive field of medicinal chemistry, quinoline scaffolds represent a privileged structure, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1] The functionalization of the quinoline ring system allows for the fine-tuning of its pharmacological profile. This guide focuses on a specific derivative, 6-methylamino-7-methyl-5-nitroquinoline, a compound of interest for its potential bioactivity, largely inferred from the well-documented effects of related nitroquinoline compounds.

Due to a lack of extensive direct studies on this compound, this guide will propose a putative mechanism of action based on the established activities of structurally similar molecules. We will then outline a comprehensive, step-by-step experimental framework to rigorously investigate this proposed mechanism. This guide will provide objective comparisons with two key alternatives: the clinically utilized antibacterial agent Nitroxoline (8-hydroxy-5-nitroquinoline) and a structural analog, 6,7-dimethylquinoline, which lacks the critical nitro and amino functional groups. This comparative approach is designed to dissect the contribution of these functionalities to the overall mechanism of action.

Table of Contents

  • Introduction: The Quinoline Scaffold and the Promise of 5-Nitro Derivatives

  • Proposed Mechanism of Action for this compound

  • Comparative Compound Profiles

  • Experimental Workflows for Mechanism of Action Elucidation

    • Target Engagement and Cellular Viability Assays

    • Investigation of Mitochondrial Involvement

    • Assessment of Oxidative Stress Induction

    • Analysis of Metal Ion Chelation

  • Data Interpretation and Comparative Analysis

  • References

Introduction: The Quinoline Scaffold and the Promise of 5-Nitro Derivatives

The quinoline core, a bicyclic aromatic heterocycle, is a cornerstone in drug discovery.[1] Its rigid structure provides a versatile platform for the introduction of various substituents, leading to a diverse range of pharmacological effects. The presence of a nitro group, particularly at the 5-position, is often associated with distinct biological activities. Nitroaromatic compounds are known to undergo bioreduction, a process that can lead to the generation of reactive nitrogen species and induce oxidative stress within cells. This property is a key feature in the mechanism of action of several antimicrobial and anticancer agents.[2]

Proposed Mechanism of Action for this compound

Based on the known bioactivities of related 5-nitroquinoline compounds like nitroxoline, we hypothesize that this compound exerts its biological effects through a multi-pronged mechanism centered on cellular stress pathways.[3][4]

Hypothesized Mechanism of Action:

  • Mitochondrial Disruption: The compound is proposed to accumulate in the mitochondria, the cell's powerhouse, leading to the depolarization of the mitochondrial membrane potential.[3][5] This disruption of mitochondrial function would impair cellular energy production (ATP synthesis).

  • Induction of Oxidative Stress: The nitro group is hypothesized to undergo enzymatic reduction, particularly in the hypoxic environments often found in tumors or sites of infection. This process can generate reactive oxygen species (ROS), leading to oxidative damage to cellular components such as DNA, proteins, and lipids.

  • Metal Ion Chelation: The quinoline scaffold, particularly with nitrogen and oxygen-containing substituents, can chelate essential metal ions.[3][4] This sequestration of metal ions could inhibit the function of metalloenzymes that are crucial for cell survival and proliferation.

This proposed mechanism is visualized in the following signaling pathway diagram:

Proposed_Mechanism_of_Action cluster_cell Target Cell cluster_mito Mitochondrial Disruption cluster_ros Oxidative Stress cluster_chelation Metal Ion Chelation Compound 6-Methylamino-7-Methyl- 5-Nitroquinoline Mitochondrion Mitochondrion Compound->Mitochondrion Accumulation Nitro_Reduction Nitro Group Reduction Compound->Nitro_Reduction Metal_Chelation Metal Ion Sequestration Compound->Metal_Chelation MMP_Depolarization Mitochondrial Membrane Potential Depolarization Mitochondrion->MMP_Depolarization Metalloenzymes Metalloenzymes Cellular_Components DNA, Proteins, Lipids ATP_Depletion ATP Depletion MMP_Depolarization->ATP_Depletion ROS_Production ROS Production Nitro_Reduction->ROS_Production Oxidative_Damage Oxidative Damage ROS_Production->Oxidative_Damage Oxidative_Damage->Cellular_Components Enzyme_Inhibition Metalloenzyme Inhibition Metal_Chelation->Enzyme_Inhibition Enzyme_Inhibition->Metalloenzymes MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Compound_Treatment Treat with serial dilutions of compounds Cell_Seeding->Compound_Treatment MTT_Addition Add MTT solution and incubate Compound_Treatment->MTT_Addition Formazan_Solubilization Solubilize formazan crystals MTT_Addition->Formazan_Solubilization Absorbance_Measurement Measure absorbance at 570 nm Formazan_Solubilization->Absorbance_Measurement Data_Analysis Calculate IC50 values Absorbance_Measurement->Data_Analysis End End Data_Analysis->End

Caption: Workflow for determining cellular viability using the MTT assay.

Investigation of Mitochondrial Involvement

To test the hypothesis of mitochondrial disruption, we will assess changes in the mitochondrial membrane potential.

Experimental Protocol: JC-1 Assay for Mitochondrial Membrane Potential

  • Cell Treatment: Treat cells with the IC50 concentrations of the test compounds for a predetermined time (e.g., 6, 12, or 24 hours).

  • JC-1 Staining: Incubate the treated cells with the JC-1 fluorescent probe. In healthy cells with high mitochondrial membrane potential, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low potential, JC-1 remains as monomers and fluoresces green.

  • Fluorescence Measurement: Analyze the cells using a fluorescence microscope or a flow cytometer to quantify the ratio of red to green fluorescence.

  • Data Analysis: A decrease in the red/green fluorescence ratio indicates mitochondrial membrane depolarization.

Assessment of Oxidative Stress Induction

The generation of reactive oxygen species (ROS) is a key component of the proposed mechanism.

Experimental Protocol: DCFDA Assay for Intracellular ROS

  • Cell Loading: Load cells with the cell-permeable dye 2',7'-dichlorofluorescin diacetate (DCFDA).

  • Compound Treatment: Treat the cells with the test compounds at their IC50 concentrations.

  • ROS Detection: In the presence of ROS, DCFDA is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

  • Fluorescence Quantification: Measure the fluorescence intensity using a fluorometric plate reader or flow cytometry.

  • Data Analysis: An increase in fluorescence intensity corresponds to an increase in intracellular ROS levels.

Analysis of Metal Ion Chelation

The ability of the compounds to chelate metal ions can be assessed using spectrophotometric methods.

Experimental Protocol: UV-Vis Spectrophotometric Titration

  • Compound Solution: Prepare a solution of the test compound in a suitable buffer.

  • Metal Ion Titration: Titrate the compound solution with increasing concentrations of a metal ion solution (e.g., Fe²⁺, Cu²⁺, Zn²⁺).

  • Spectra Recording: Record the UV-Vis absorption spectrum after each addition of the metal ion.

  • Data Analysis: A shift in the absorption maxima or a change in absorbance intensity upon addition of the metal ion indicates the formation of a metal-compound complex, confirming chelation.

Data Interpretation and Comparative Analysis

The data obtained from these experiments will be compiled and compared across the three compounds.

Table 1: Expected Comparative Data Summary

Assay This compound Nitroxoline 6,7-Dimethylquinoline
Cellular Viability (IC50) PotentPotentLow to no activity
Mitochondrial Membrane Potential Significant depolarizationSignificant depolarizationNo significant change
Intracellular ROS Levels Significant increaseSignificant increaseNo significant change
Metal Ion Chelation ModerateStrongWeak to none

This comparative table will allow for a clear understanding of the structure-activity relationship. For instance, the lack of activity of 6,7-dimethylquinoline would strongly suggest that the 5-nitro and/or the 6-methylamino groups are crucial for the biological effects. The comparison with Nitroxoline will help to benchmark the potency and specific mechanistic features of this compound.

Conclusion

This guide provides a robust framework for the systematic investigation of the mechanism of action of this compound. By employing a hypothesis-driven approach and a rigorous comparative analysis with strategically chosen compounds, researchers can elucidate the key molecular pathways through which this compound exerts its biological effects. The outlined experimental protocols are designed to be self-validating, providing a comprehensive and reliable dataset. Understanding the detailed mechanism of action is a critical step in the rational design and development of novel therapeutic agents based on the versatile quinoline scaffold.

References

  • ResearchGate. Synthesis of nitroquinoline derivatives. Available from: [Link]

  • Díaz-Marrero, A.R. et al. (2024). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals, 18(1), 106. Available from: [Link]

  • Cieplik, J. et al. (2023). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals, 16(5), 749. Available from: [Link]

  • Jiang, H. et al. (2011). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters, 312(1), 11-17.
  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.
  • PubChem. 5-Nitroquinoline. Available from: [Link]

  • PubChem. 6-Methyl-5-nitroquinoline. Available from: [Link]

  • ResearchGate. Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. Available from: [Link]

  • Soto-Sánchez, J. et al. (2020). Biological activity of esters of quinoxaline-7-carboxylate 1,4-di-N-oxide against E. histolytica and their analysis as potential thioredoxin reductase inhibitors. Parasitology Research, 119(2), 695-711.
  • ACS Publications. Synthesis and Biological Activities of (R)-5,6-Dihydro-N,N-dimethyl-4H-imidazo[4,5,1-ij]quinolin-5-amine and Its Metabolites. Available from: [Link]

Sources

A Comparative Guide to the In Vitro Cytotoxicity of 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncological research, the quest for novel therapeutic agents with improved efficacy and selectivity remains a paramount objective. Quinoline derivatives have emerged as a promising class of compounds, exhibiting a wide spectrum of biological activities, including anticancer properties.[1] This guide provides a comparative analysis of the cytotoxic potential of a specific functionalized quinoline, 6-methylamino-7-methyl-5-nitroquinoline, benchmarked against established standard chemotherapeutic agents.

While extensive research on this exact molecule is not yet widely published, this document serves as a framework for its evaluation, drawing insights from the known cytotoxic profiles of related nitroquinoline and aminoquinoline derivatives.[2][3] The primary objective is to equip researchers and drug development professionals with a comprehensive understanding of the methodologies and comparative data essential for assessing the potential of this and similar novel chemical entities.

The Rationale for Investigating Novel Quinoline Derivatives

Quinoline scaffolds are prevalent in a variety of bioactive molecules and approved drugs. Their planar structure allows for intercalation into DNA, and various substitutions on the quinoline ring can lead to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as protein kinases.[1] The introduction of a nitro group, as seen in this compound, can enhance the cytotoxic potential, a phenomenon observed in other quinoline derivatives where it is associated with an increase in reactive oxygen species (ROS).[3] Furthermore, the amino and methyl substitutions can modulate the compound's solubility, cell permeability, and interaction with biological targets.

Comparative Cytotoxicity Analysis: A Framework

To objectively assess the cytotoxic potential of this compound, a direct comparison of its half-maximal inhibitory concentration (IC50) against that of standard cytotoxic drugs like Doxorubicin and Cisplatin is essential. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro. The following table presents a hypothetical yet plausible comparative dataset, based on typical IC50 values observed for standard agents and related quinoline compounds in common cancer cell lines.

CompoundCell LineIncubation Time (hours)IC50 (µM) - Representative Values
This compound MCF-772Hypothetical
A54972Hypothetical
Doxorubicin (Standard) MCF-772~1.2 - 2.5
A54972~0.5 - 5
Cisplatin (Standard) MCF-772~5 - 20
A54972~7.5 - 11
8-Hydroxy-5-nitroquinoline (Related Quinoline) HeLa48~5 - 10

Note: The IC50 values for Doxorubicin and Cisplatin are aggregated from multiple studies and can vary based on experimental conditions.[4][5][6][7][8] The values for 8-Hydroxy-5-nitroquinoline are included to provide a contextual reference for a related nitroquinoline derivative.[3] The IC50 for this compound is presented as hypothetical and would require experimental determination.

Experimental Workflow for Cytotoxicity Assessment

A standardized and reproducible experimental workflow is critical for generating reliable comparative data. The following diagram illustrates a typical workflow for an in vitro cytotoxicity study using the MTT assay.

G cluster_0 Cell Culture Preparation cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Acquisition & Analysis A 1. Seed cancer cells (e.g., MCF-7, A549) in 96-well plates B 2. Incubate for 24 hours to allow cell attachment A->B C 3. Prepare serial dilutions of test compound and standards B->C Proceed to treatment D 4. Treat cells with compounds for a defined period (e.g., 72 hours) C->D E 5. Add MTT reagent to each well D->E End of incubation F 6. Incubate for 2-4 hours to allow formazan crystal formation E->F G 7. Solubilize formazan crystals with a suitable solvent (e.g., DMSO) F->G H 8. Measure absorbance at 570 nm using a microplate reader G->H Ready for measurement I 9. Calculate cell viability and determine IC50 values H->I

Caption: A schematic of the experimental workflow for determining the cytotoxicity of a compound using the MTT assay.

Detailed Experimental Protocol: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[9][10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.[9] This protocol provides a step-by-step guide for performing a standard MTT assay.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well flat-bottom sterile culture plates

  • This compound (test compound)

  • Doxorubicin and Cisplatin (standard cytotoxic agents)

  • Dimethyl sulfoxide (DMSO) for dissolving compounds[11]

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count the cells. Ensure cell viability is above 90%.

    • Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plates at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of the test compound and standard drugs in DMSO.

    • Perform serial dilutions of the stock solutions in complete culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should be non-toxic to the cells (typically <0.5%).

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds and standards. Include wells with untreated cells (vehicle control) and wells with medium only (blank).

    • Incubate the plates for the desired exposure time (e.g., 72 hours) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10-20 µL of the MTT reagent to each well.[12]

    • Incubate the plates for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]

    • Carefully remove the medium containing the MTT solution.

    • Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plates for 5-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration using the following formula:

      • % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the compound concentration (logarithmic scale) to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve using appropriate software (e.g., GraphPad Prism).

Concluding Remarks for the Research Professional

The evaluation of novel compounds like this compound requires a rigorous and standardized approach to ascertain their therapeutic potential. While direct experimental data for this specific molecule is pending, the framework provided in this guide, based on the known activities of related quinoline derivatives and standard cytotoxic agents, offers a robust starting point for its investigation. The detailed MTT assay protocol ensures that the generated data will be reliable and comparable to existing literature. Future studies should aim to not only determine the IC50 values across a broader panel of cancer cell lines but also to elucidate the underlying mechanism of action, which may involve pathways common to other quinoline derivatives such as the induction of apoptosis or cell cycle arrest.

References

  • In vitro cytotoxicity analysis of doxorubicin-loaded/superparamagnetic iron oxide colloidal nanoassemblies on MCF7 and NIH3T3 cell lines. (n.d.).
  • IC 50 values for cisplatin, curcuminoid, and combination treatments in... - ResearchGate. (n.d.).
  • IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - ACS Publications. (2020-09-23).
  • Cytotoxic activities of 6-arylamino-7-halo-5,8-quinolinediones against human tumor cell lines - PubMed. (n.d.).
  • This compound | 83407-41-4 | Benchchem. (n.d.).
  • Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments. (n.d.).
  • Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - NIH. (n.d.).
  • Dose Dependent Cytotoxicity Effect of Doxorubicin on Breast Cancer Cell Line (AMJ13) Proliferation - Journal of Advanced Veterinary Research. (n.d.).
  • Synthesis of nitroquinoline derivatives 9 | Download Scientific Diagram - ResearchGate. (n.d.).
  • In vitro cytotoxicity patterns of standard and investigational agents on human bone marrow granulocyte-macrophage progenitor cells - PMC - NIH. (n.d.).
  • Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? - Brieflands. (n.d.).
  • The IC50 values of different extracts and Doxorubicin on cancer (MCF-7,... - ResearchGate. (n.d.).
  • MTT assay protocol | Abcam. (n.d.).
  • Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines. (2023-07-30).
  • In Vitro Cell Toxicity and Intracellular Uptake of Doxorubicin Exposed as a Solution or Liposomes: Implications for Treatment of Hepatocellular Carcinoma - PubMed Central. (n.d.).
  • In Vitro Cytotoxicity Assay - Alfa Cytology. (n.d.).
  • MTT Cell Proliferation Assay - ATCC. (n.d.).
  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024-10-20).
  • MTT Cell Assay Protocol. (n.d.).
  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target - The Royal Society of Chemistry. (n.d.).
  • 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009 - PubChem - NIH. (n.d.).
  • Copper-Dependent Cytotoxicity of 8-Hydroxyquinoline Derivatives Correlates with Their Hydrophobicity and Does Not Require Caspase Activation | Journal of Medicinal Chemistry - ACS Publications. (n.d.).
  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI - NIH. (2019-05-01).
  • The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PubMed Central. (n.d.).
  • Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols - ResearchGate. (2025-08-10).
  • A Brief Guide to Performing Pharmacological Studies In Vitro: Reflections from the EORTC-PAMM Course “Preclinical and Early-ph - Anticancer Research. (2019-07-01).
  • Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound - MDPI. (n.d.).
  • In Vitro Cytotoxicity Assays: Applications in Drug Discovery - Kosheeka. (2025-01-23).

Sources

A Comparative Guide to the Antimicrobial Spectrum of 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Evolving Landscape of Quinolone Antimicrobials

For decades, the quinolone scaffold has been a cornerstone in the development of potent antibacterial agents, giving rise to the highly successful fluoroquinolone class.[1] These agents have historically offered broad-spectrum activity, particularly against Gram-negative pathogens. However, the relentless rise of antimicrobial resistance necessitates a continuous search for novel chemical entities with expanded spectra and different mechanisms of action.

Within the broader quinolone family, nitroquinolines represent a distinct and promising subclass. The incorporation of a nitro group onto the quinoline ring can significantly modulate the compound's biological activity, often extending its spectrum to include Gram-positive bacteria and even fungi. This guide provides a comparative analysis of the hypothetical antimicrobial spectrum of a novel compound, 6-methylamino-7-methyl-5-nitroquinoline . As no experimental data for this specific molecule is publicly available, we will project a plausible in vitro activity profile based on the known properties of related nitro-aromatic and quinoline compounds. This hypothetical profile will be benchmarked against two clinically relevant drugs: Ciprofloxacin , a second-generation fluoroquinolone, and Nitroxoline , an established 5-nitro-8-hydroxyquinoline antimicrobial.[2][3]

This document is intended for researchers, scientists, and drug development professionals, providing a framework for evaluating novel quinoline derivatives and detailing the rigorous experimental protocols required for such an assessment.

Determining the Antimicrobial Spectrum: The Broth Microdilution Method

To quantitatively assess the in vitro activity of an antimicrobial agent, the determination of the Minimum Inhibitory Concentration (MIC) is the gold standard. The MIC is the lowest concentration of a drug that prevents the visible growth of a microorganism.[4] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI) in their M07 document, is the preferred methodology due to its reproducibility, efficiency, and the quantitative nature of its results.[5]

The causality behind this choice rests on standardization. By adhering to a globally recognized protocol, we ensure that the generated data is comparable across different laboratories and studies, which is critical for the global effort in antimicrobial drug discovery. This self-validating system includes rigorous quality control measures, such as the use of ATCC reference strains with known MIC values, ensuring the accuracy and reliability of each experimental run.

Experimental Protocol: Broth Microdilution for Bacteria (Adapted from CLSI M07)
  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test microorganism.

    • Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.

    • Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Preparation of Microtiter Plates:

    • Perform serial two-fold dilutions of the test compounds (this compound, Ciprofloxacin, Nitroxoline) in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The typical concentration range tested is 0.008 to 128 µg/mL.

    • Each plate must include a growth control well (no antimicrobial agent) and a sterility control well (no bacteria).

  • Inoculation and Incubation:

    • Inoculate each well (except the sterility control) with the prepared bacterial suspension.

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination:

    • Following incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is recorded as the lowest concentration of the antimicrobial agent at which there is no visible growth.

Note: For fungal susceptibility testing, protocols are adapted from CLSI documents M27/M60 or EUCAST Definitive Document E.Def 7.3.2, typically using RPMI-1640 medium and an incubation period of 24-48 hours.[5][6]

Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis P1 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) E1 3. Inoculate Plate with Bacterial Suspension P1->E1 P2 2. Prepare Serial Dilutions of Antimicrobial Agents in 96-Well Plate P2->E1 E2 4. Incubate Plate (35°C, 16-20h) E1->E2 A1 5. Visually Inspect for Growth (Turbidity) E2->A1 A2 6. Determine MIC: Lowest Concentration with No Visible Growth A1->A2

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Comparative Antimicrobial Spectrum Analysis

The following table presents a hypothetical in vitro activity profile for this compound, compared with established MIC₉₀ values (the concentration required to inhibit 90% of isolates) for ciprofloxacin and nitroxoline. The hypothetical values for the novel compound are extrapolated from the known characteristics of the nitroquinoline class, suggesting a broad spectrum that includes activity against Gram-positive organisms and fungi, a known feature of compounds like nitroxoline.[3][4]

MicroorganismTypeThis compound (Hypothetical MIC₉₀, µg/mL)Ciprofloxacin (Known MIC₉₀, µg/mL)Nitroxoline (Known MIC₉₀, µg/mL)
Staphylococcus aureusGram-positive4>64[7]8[1]
Enterococcus faecalisGram-positive8>4[8]8-16[1]
Streptococcus pneumoniaeGram-positive22[9](Not commonly reported)
Escherichia coliGram-negative8>2[10]8[1][2]
Klebsiella pneumoniaeGram-negative16>232[1][2]
Pseudomonas aeruginosaGram-negative641[11]>64[1]
Candida albicansFungus (Yeast)4>50[12]2-4[4]
Aspergillus fumigatusFungus (Mold)16(Stimulates growth)[2](Moderate activity reported)[3]

Discussion and Mechanistic Insights

The hypothetical data suggests that this compound may possess a unique and clinically valuable antimicrobial profile.

  • Gram-Positive Activity: Unlike ciprofloxacin, which has seen its utility against Gram-positive pathogens like MRSA diminish due to resistance, the hypothetical compound shows moderate activity (MIC₉₀ of 4 µg/mL).[7][9] This is consistent with other nitroquinolines and suggests potential applications against infections caused by these organisms.

  • Gram-Negative Spectrum: The compound is predicted to be active against common Gram-negative pathogens like E. coli and K. pneumoniae, with potency similar to nitroxoline.[1][2] However, mirroring nitroxoline, its activity against Pseudomonas aeruginosa is hypothesized to be poor. This is a key differentiator from ciprofloxacin, which retains significant anti-pseudomonal activity.[11]

  • Antifungal Potential: The most striking feature of the hypothetical profile is its antifungal activity. The nitroquinoline scaffold is known to confer activity against yeasts and molds.[3][4] We hypothesize that this compound would be active against Candida albicans and moderately active against Aspergillus fumigatus. This stands in stark contrast to ciprofloxacin, which lacks antifungal activity and may even promote fungal growth under certain conditions.[2]

The structural features of this compound—specifically the 5-nitro group—are likely central to this broad-spectrum activity. The mechanism of action for nitroquinolines is thought to be multifaceted. Like other quinolones, it likely involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication.[3] Additionally, the nitro group can act as an electron acceptor, potentially undergoing bioreduction within the microbial cell to generate reactive nitrogen species. This can lead to oxidative stress and damage to multiple cellular components. Furthermore, many 8-hydroxyquinolines, a close chemical class, exert their effects through the chelation of essential divalent metal cations, disrupting critical enzymatic functions.

Potential Mechanisms of Action

MOA cluster_compound This compound cluster_targets Microbial Cell cluster_outcomes Cellular Outcomes Compound Nitroquinoline Core T1 Inhibition of DNA Gyrase/Topoisomerase IV Compound->T1 T2 Generation of Reactive Nitrogen Species (via Nitro-reduction) Compound->T2 T3 Chelation of Divalent Metal Cations (e.g., Fe²⁺, Zn²⁺) Compound->T3 O1 Inhibition of DNA Replication T1->O1 O2 Oxidative Damage to Proteins, Lipids, DNA T2->O2 O3 Disruption of Enzymatic Function T3->O3 Death Bacteriostasis / Cell Death O1->Death O2->Death O3->Death

Sources

A Framework for Efficacy Comparison: Evaluating 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE Against Established c-Met Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to evaluate the efficacy of the novel compound, 6-METHYLAMINO-7-METHYL-5-NITROQUINOLINE, as a putative inhibitor of the c-Met receptor tyrosine kinase. The quinoline scaffold is a privileged structure in kinase inhibitor design, suggesting the potential for this compound to target pathways critical to cell proliferation and survival. Herein, we propose a scientifically rigorous workflow to compare its performance against two well-characterized and clinically relevant c-Met inhibitors: Capmatinib and Tepotinib.

The c-Met Signaling Pathway: A Critical Oncogenic Driver

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a pivotal role in normal cellular processes, including proliferation, motility, and morphogenesis.[1] However, aberrant c-Met signaling, through gene amplification, mutation, or protein overexpression, is a key driver in the development and progression of numerous cancers.[1][2] Upon HGF binding, c-Met dimerizes and autophosphorylates, creating docking sites for various downstream signaling proteins. This initiates a cascade of intracellular pathways, including the RAS/MAPK, PI3K/AKT, and STAT pathways, which collectively promote tumor growth, angiogenesis, invasion, and metastasis.[2][3] The critical role of dysregulated c-Met signaling in oncology has made it a prime target for therapeutic intervention.[4]

Diagram of the c-Met Signaling Pathway

cMet_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_downstream Downstream Effects HGF HGF cMet c-Met Receptor HGF->cMet Binding & Dimerization p_cMet p-c-Met cMet->p_cMet Autophosphorylation GRB2 GRB2 p_cMet->GRB2 PI3K PI3K p_cMet->PI3K STAT3 STAT3 p_cMet->STAT3 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival Invasion Invasion STAT3->Invasion

Caption: Simplified c-Met signaling cascade upon HGF binding.

Established Comparators: Capmatinib and Tepotinib

A robust comparison requires well-validated benchmarks. Capmatinib and Tepotinib are potent and selective ATP-competitive inhibitors of c-Met, offering a solid basis for evaluating a novel compound.[5][6][7]

  • Capmatinib: This small molecule inhibitor binds to the ATP-binding site of the c-Met receptor, preventing autophosphorylation and the subsequent activation of downstream signaling pathways.[6] This blockade of aberrant signaling can halt cancer cell proliferation and induce apoptosis.[6]

  • Tepotinib: Similarly, Tepotinib inhibits c-Met phosphorylation, whether driven by HGF binding or MET amplification, leading to the downregulation of downstream signaling and inhibition of tumor cell proliferation and survival.[8]

Proposed Workflow for Efficacy Evaluation

To systematically assess the efficacy of this compound as a putative c-Met inhibitor, we propose a multi-tiered approach, progressing from in vitro biochemical assays to cell-based models and culminating in in vivo studies.

Experimental Workflow Diagram

experimental_workflow start Start: Compound Synthesis & Characterization (this compound) in_vitro Tier 1: In Vitro Kinase Assay start->in_vitro ic50 Determine IC50 vs. c-Met in_vitro->ic50 cell_based Tier 2: Cell-Based Assays phospho Assess Inhibition of c-Met Phosphorylation cell_based->phospho in_vivo Tier 3: In Vivo Xenograft Model tumor_growth Evaluate Tumor Growth Inhibition in_vivo->tumor_growth ic50->cell_based proliferation Measure Anti-Proliferative Effects phospho->proliferation proliferation->in_vivo

Caption: A tiered approach for evaluating inhibitor efficacy.

Detailed Experimental Protocols

The following protocols provide a foundation for conducting a thorough comparative analysis. It is imperative to include Capmatinib and Tepotinib as positive controls in all assays.

Tier 1: In Vitro Kinase Assay

This initial screen directly measures the ability of the test compound to inhibit the enzymatic activity of recombinant c-Met kinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against c-Met.

Methodology:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[9]

    • Reconstitute recombinant human c-Met kinase and a suitable substrate (e.g., poly(Glu, Tyr) 4:1) in kinase buffer.

    • Prepare a stock solution of ATP and MgCl2.

    • Serially dilute this compound, Capmatinib, and Tepotinib to a range of concentrations.

  • Kinase Reaction:

    • In a 96-well plate, combine the recombinant c-Met kinase, the substrate, and the serially diluted inhibitors.

    • Initiate the kinase reaction by adding the ATP/MgCl2 solution.[9][10]

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Terminate the reaction and quantify the amount of phosphorylated substrate. This can be achieved through various methods, such as ELISA-based detection with a phospho-tyrosine specific antibody or luminescence-based assays that measure ATP consumption.[11]

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using a non-linear regression analysis.

Tier 2: Cell-Based c-Met Phosphorylation Assay

This assay evaluates the compound's ability to inhibit c-Met autophosphorylation within a cellular context, providing insights into its cell permeability and activity at its target.

Objective: To measure the inhibition of HGF-induced c-Met phosphorylation in a relevant cancer cell line (e.g., MKN-45 gastric cancer cells, which have MET amplification).

Methodology:

  • Cell Culture and Plating:

    • Culture MKN-45 cells in appropriate media.

    • Seed 10,000 to 30,000 cells per well in a 96-well plate and incubate overnight.[12]

  • Inhibitor Treatment and Stimulation:

    • Starve the cells in serum-free media for 4-24 hours.

    • Pre-treat the cells with various concentrations of this compound, Capmatinib, or Tepotinib for 1-2 hours.

    • Stimulate the cells with HGF to induce c-Met phosphorylation.

  • Cell Lysis and Detection:

    • Wash the cells with a wash buffer.[12]

    • Lyse the cells to release cellular proteins.

    • Quantify the levels of phosphorylated c-Met and total c-Met using a cell-based ELISA or Western blotting with specific antibodies.[13][14]

  • Data Analysis:

    • Normalize the phosphorylated c-Met signal to the total c-Met signal.

    • Calculate the IC50 value for the inhibition of c-Met phosphorylation.

Tier 3: In Vivo Tumor Xenograft Studies

This final stage assesses the anti-tumor efficacy of the compound in a living organism, providing crucial data on its overall therapeutic potential.

Objective: To evaluate the ability of this compound to inhibit tumor growth in a mouse xenograft model.

Methodology:

  • Xenograft Model Establishment:

    • Subcutaneously implant a human cancer cell line with aberrant c-Met signaling (e.g., SNU-5 or MKN45) into immunocompromised mice.[15]

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Compound Administration:

    • Randomize the mice into treatment groups: vehicle control, this compound, Capmatinib, and Tepotinib.

    • Administer the compounds daily via an appropriate route (e.g., oral gavage).[15][16]

  • Efficacy Assessment:

    • Measure tumor volume and body weight twice weekly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like p-Met levels).

  • Data Analysis:

    • Plot the mean tumor volume over time for each treatment group.

    • Calculate the tumor growth inhibition (TGI) for each compound.

    • Assess the statistical significance of the observed anti-tumor effects.

Comparative Data Summary

The data generated from these experiments should be compiled into clear, comparative tables to facilitate a direct assessment of efficacy.

Table 1: In Vitro and Cell-Based Efficacy

Compoundc-Met Kinase IC50 (nM)Cellular p-Met IC50 (nM)
This compoundExperimental ValueExperimental Value
CapmatinibLiterature/Experimental ValueLiterature/Experimental Value
TepotinibLiterature/Experimental ValueLiterature/Experimental Value

Table 2: In Vivo Anti-Tumor Efficacy

Treatment GroupDose (mg/kg)Mean Tumor Volume at Day X (mm³)Tumor Growth Inhibition (%)
Vehicle Control-Experimental Value-
This compoundDose 1Experimental ValueCalculated Value
CapmatinibEffective DoseExperimental ValueCalculated Value
TepotinibEffective DoseExperimental ValueCalculated Value

Conclusion

This guide outlines a rigorous, step-by-step approach to compare the efficacy of a novel compound, this compound, with established c-Met inhibitors. By progressing from direct enzymatic inhibition to cellular activity and finally to in vivo anti-tumor effects, researchers can generate a comprehensive data package to determine the therapeutic potential of this new chemical entity. The inclusion of validated comparators, Capmatinib and Tepotinib, at each stage is crucial for contextualizing the results and making informed decisions about the future development of this compound.

References

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Available from: [Link]

  • PubChem. 6-Methyl-5-nitroquinoline | C10H8N2O2 | CID 90009. Available from: [Link]

  • PubMed Central. The pharmacokinetics of capmatinib and its efficacy in non-small cell lung cancer treatment: a narrative review. Available from: [Link]

  • PubMed Central. c-Met inhibitors. Available from: [Link]

  • Protocols.io. In vitro kinase assay. Available from: [Link]

  • PubMed Central. The Preclinical Pharmacology of Tepotinib—A Highly Selective MET Inhibitor with Activity in Tumors Harboring MET Alterations. Available from: [Link]

  • AACR Journals. A Selective Small Molecule Inhibitor of c-Met, PHA665752, Inhibits Tumorigenicity and Angiogenesis in Mouse Lung Cancer Xenografts. Available from: [Link]

  • PubMed Central. An overview of the c-MET signaling pathway. Available from: [Link]

  • drugs.com. Tepotinib: uses, dosing, warnings, adverse events, interactions. Available from: [Link]

  • Patsnap Synapse. What is the mechanism of Capmatinib Hydrochloride?. Available from: [Link]

  • PubMed Central. Methods to study xenografted human cancer in genetically diverse mice. Available from: [Link]

  • PubMed Central. In vitro NLK Kinase Assay. Available from: [Link]

  • European Commission. OPINION ON 2-Nitro-5-glyceryl methylaniline. Available from: [Link]

  • PubMed Central. Assays for tyrosine phosphorylation in human cells. Available from: [Link]

  • Bio-protocol. In vitro kinase assay. Available from: [Link]

  • Wikipedia. Hepatocyte growth factor receptor. Available from: [Link]

  • Patsnap Synapse. What are c-Met inhibitors and how do they work?. Available from: [Link]

  • MDPI. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Available from: [Link]

  • ResearchGate. CT053 inhibits tumor growth in a MET-dependent manner in tumor... Available from: [Link]

  • CancerNetwork. Expert Commentary on the Product Profile of Tepotinib. Available from: [Link]

  • AACR Journals. Targeting the c-Met Signaling Pathway in Cancer. Available from: [Link]

  • NCBI Bookshelf. Capmatinib. Available from: [Link]

  • Brieflands. An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Available from: [Link]

  • ResearchGate. (PDF) In vitro kinase assay v1. Available from: [Link]

  • ResearchGate. Mechanisms of action of tepotinib as a tyrosine kinase inhibitor. (A)... Available from: [Link]

  • Reaction Biology. Spotlight: Cell-based kinase assay formats. Available from: [Link]

  • ResearchGate. Step-by-step flowchart showing the 7TM phosphorylation assay protocol a... Available from: [Link]

  • AACR Journals. Novel Therapeutic Inhibitors of the c-Met Signaling Pathway in Cancer. Available from: [Link]

  • UCLA. Xenograft Tumor Assay Protocol. Available from: [Link]

  • BellBrook Labs. How Does a Biochemical Kinase Assay Work?. Available from: [Link]

  • Taylor & Francis Online. Full article: Capmatinib for the treatment of non-small cell lung cancer. Available from: [Link]

  • ResearchGate. Common c-MET signaling pathways The c-MET receptor tyrosine kinase is... Available from: [Link]

  • NCBI Bookshelf. Clinical Review - Tepotinib (Tepmetko). Available from: [Link]

  • ResearchGate. The Development and Role of Capmatinib in the Treatment of MET-Dysregulated Non-Small Cell Lung Cancer—A Narrative Review. Available from: [Link]

  • AbbVie Science. c-MET Protein. Available from: [Link]

  • Taylor & Francis Online. C-Met inhibitors – Knowledge and References. Available from: [Link]

Sources

A Senior Application Scientist's Guide to Assessing the Cross-Reactivity of Novel Quinolines: A Case Study on 6-Methylamino-7-Methyl-5-Nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and chemical biology, quinoline derivatives are a cornerstone, valued for their versatile biological activities. However, their inherent chemical properties can also be a double-edged sword, leading to assay artifacts and misleading results. This guide provides a comprehensive framework for characterizing the cross-reactivity of a novel quinoline compound, using the hypothetical molecule 6-methylamino-7-methyl-5-nitroquinoline as our central example. We will explore the underlying mechanisms of assay interference common to this chemical class and present a suite of validation assays to ensure data integrity.

The structure of this compound, with its nitro group and substituted amino functionalities, presents a clear potential for generating false positives in common assay formats. Nitroaromatic compounds are known to be frequent hitters in high-throughput screening (HTS) campaigns due to their ability to aggregate, act as pan-assay interference compounds (PAINS), or interfere with optical detection methods. Therefore, a rigorous assessment of cross-reactivity is not just recommended; it is imperative for the progression of any research program involving such a molecule.

Understanding the Landscape of Quinolines in Biological Assays

Quinoline and its derivatives are privileged structures in medicinal chemistry, appearing in drugs such as the anti-malarial chloroquine and the anti-cancer agent topotecan. Their planar aromatic ring system allows them to intercalate into DNA and interact with various protein targets. However, this same feature, combined with substituents like nitro groups, can lead to non-specific interactions and assay interference.

Common Mechanisms of Assay Interference by Quinolines:

  • Compound Aggregation: Many quinoline derivatives are hydrophobic and can form aggregates in aqueous solutions, particularly at higher concentrations. These aggregates can non-specifically inhibit enzymes or sequester other assay components, leading to false-positive results.

  • Fluorescence Interference: The conjugated ring system of quinolines often imparts intrinsic fluorescence. This can interfere with fluorescence-based assays by either quenching the signal of a fluorophore or by producing a background signal that masks the true result.

  • Redox Cycling: Nitroaromatic compounds are susceptible to enzymatic reduction, which can lead to the generation of reactive oxygen species (ROS). This redox cycling can interfere with assays that rely on redox-sensitive reporters, such as those using luciferase or resazurin.

  • Chemical Reactivity: The electron-withdrawing nature of the nitro group can render the quinoline ring susceptible to nucleophilic attack, potentially leading to covalent modification of proteins or other assay components.

The following diagram illustrates a generalized workflow for assessing the potential cross-reactivity of a novel quinoline compound.

G cluster_0 Phase 1: Physicochemical Characterization cluster_1 Phase 2: Primary Assay Validation cluster_2 Phase 3: Orthogonal & Off-Target Assays A Compound Synthesis & Purification B Solubility Assessment (PBS, DMSO) A->B C Aggregation Analysis (DLS, nephelometry) B->C D Primary Biological Assay (e.g., enzyme inhibition) C->D E Dose-Response Curve (Hill slope analysis) D->E F Counter-Screen with Detergent (e.g., Triton X-100) E->F G Orthogonal Assay (different detection method) F->G H Promiscuity Screen (unrelated targets) G->H I Cell-Based Viability Assay (e.g., MTT, CellTiter-Glo) H->I J Final Assessment of Cross-Reactivity I->J Data Interpretation & Final Assessment

Figure 1: A workflow for assessing the cross-reactivity of a novel quinoline compound.

Comparative Analysis of Assay Performance: A Hypothetical Case Study

To illustrate the importance of these validation steps, let's consider a hypothetical scenario where this compound is screened for inhibitory activity against a target kinase.

Assay Type Hypothetical Result for this compound Interpretation Alternative Compound (e.g., a non-quinoline scaffold)
Primary Kinase Assay (Fluorescence Polarization) IC50 = 5 µMPotential inhibitor, but fluorescence interference is possible.IC50 = 10 µM
Counter-Screen with 0.01% Triton X-100 IC50 > 100 µMThe compound is likely an aggregator.IC50 = 12 µM
Orthogonal Kinase Assay (Luminescent) No significant inhibitionThe primary result was a false positive due to assay interference.IC50 = 9 µM
Cell-Based Target Engagement Assay No effect on downstream signalingConfirms lack of on-target activity in a cellular context.Inhibition of downstream signaling

In this hypothetical case, the initial fluorescence-based assay suggested that this compound was a moderately potent inhibitor. However, the counter-screen with a detergent, which disrupts aggregates, and the orthogonal assay with a different detection method, revealed the initial result to be a false positive. This underscores the critical need for a multi-faceted approach to validating hits from primary screens, especially when dealing with compounds that have a high propensity for assay interference.

Experimental Protocols for Cross-Reactivity Assessment

Here, we provide detailed protocols for key experiments to assess the cross-reactivity of a novel quinoline derivative.

1. Dynamic Light Scattering (DLS) for Aggregate Detection

  • Objective: To determine if the compound forms aggregates in solution at concentrations relevant to the primary assay.

  • Protocol:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Serially dilute the compound in the primary assay buffer to final concentrations ranging from 1 µM to 100 µM.

    • Incubate the solutions at room temperature for 15 minutes.

    • Measure the particle size distribution using a DLS instrument.

    • Interpretation: The presence of particles with a hydrodynamic radius greater than 100 nm is indicative of aggregate formation.

2. Counter-Screen with a Non-ionic Detergent

  • Objective: To differentiate between true inhibition and inhibition due to aggregation.

  • Protocol:

    • Perform the primary assay as initially conducted.

    • In parallel, run the same assay with the inclusion of 0.01% (v/v) Triton X-100 in the assay buffer.

    • Compare the dose-response curves obtained in the presence and absence of the detergent.

    • Interpretation: A significant rightward shift in the IC50 value in the presence of Triton X-100 suggests that the compound's activity is at least partially due to aggregation.

3. Orthogonal Assay

  • Objective: To confirm the biological activity of the compound using a different detection method.

  • Protocol:

    • Select an orthogonal assay that measures the same biological endpoint but relies on a different detection principle (e.g., luminescence instead of fluorescence, or a label-free method like surface plasmon resonance).

    • Perform a dose-response experiment using the orthogonal assay.

    • Interpretation: A similar IC50 value in the orthogonal assay provides strong evidence that the compound is a true inhibitor. A lack of activity suggests the initial result was an artifact of the primary assay format.

The following diagram illustrates the decision-making process based on the outcomes of these validation assays.

G A Initial Hit from Primary Screen B Aggregation Assay (DLS) A->B D Counter-Screen (with Detergent) B->D No Aggregates E Potential False Positive (Aggregator) B->E Aggregates Detected C Orthogonal Assay F Potential False Positive (Assay Interference) C->F Activity Not Confirmed G Confirmed Hit C->G Activity Confirmed D->C Activity Retained D->E Activity Lost H Inconclusive - Further Investigation Needed D->H Partial Activity Loss

Figure 2: A decision tree for validating hits with potential for cross-reactivity.

Conclusion and Best Practices

The allure of the quinoline scaffold in drug discovery is undeniable, but it comes with the responsibility of rigorous validation. For a novel compound like this compound, a proactive approach to identifying and mitigating potential cross-reactivity is essential. By integrating the experimental strategies outlined in this guide, researchers can build a robust data package that distinguishes true biological activity from assay artifacts. This not only saves valuable time and resources but also upholds the scientific integrity of the research.

Key Takeaways for Researchers:

  • Be Aware of PAINS: Familiarize yourself with common pan-assay interference compounds and be vigilant when working with scaffolds known to be problematic.

  • Employ Orthogonal Validation: Never rely on a single assay format, especially for initial hit validation.

  • Characterize Physicochemical Properties: Understand the solubility and aggregation behavior of your compounds in assay-relevant conditions.

  • Think Mechanistically: Consider the potential for your compound to interfere with the detection method of your assay.

By adhering to these principles, the scientific community can continue to leverage the therapeutic potential of quinoline derivatives while avoiding the pitfalls of assay cross-reactivity.

References

  • Dahlin, J. L., Walters, M. A., & Baell, J. B. (2014). Overcoming the Challenge of Pan-Assay Interference Compounds (PAINS) in Drug Discovery. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. [Link]

  • Baell, J. B., & Holloway, G. A. (2010). New Substructure Filters for Removal of Pan Assay Interference Compounds (PAINS) from Screening Libraries and for Their Exclusion in Bioassays. Journal of Medicinal Chemistry, 53(7), 2719–2740. [Link]

  • McGovern, S. L., Caselli, E., Grigorieff, N., & Shoichet, B. K. (2002). A Common Mechanism for Promiscuous Non-specific Inhibitors. Journal of Medicinal Chemistry, 45(8), 1712–1722. [Link]

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology, 14(3), 315–324. [Link]

A Comparative Guide to the In Vivo Efficacy of Preclinical Quinoline Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold represents a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents with a broad spectrum of activities. This guide provides a comparative analysis of the in vivo efficacy of several preclinical quinoline analogs, primarily focusing on their anticancer and antimalarial properties. By presenting available experimental data, this document aims to offer valuable insights for researchers engaged in the discovery and development of novel quinoline-based therapeutics. While the initial focus was on 6-methylamino-7-methyl-5-nitroquinoline analogs, the available literature necessitates a broader scope to include structurally related quinoline derivatives for which robust in vivo data has been published.

Introduction to Quinoline Analogs in Drug Discovery

Quinoline and its derivatives are a prominent class of heterocyclic compounds that have yielded a multitude of clinically significant drugs. Their versatile structure allows for a wide range of chemical modifications, leading to compounds with diverse pharmacological profiles. Researchers have successfully developed quinoline-based drugs for the treatment of malaria, cancer, and various infectious diseases.[1][2] The core structure's ability to intercalate with DNA, inhibit key enzymes, and modulate signaling pathways has made it a privileged scaffold in drug design.[3][4] This guide will delve into the in vivo performance of select quinoline analogs, providing a comparative overview of their efficacy in relevant animal models.

Comparative In Vivo Efficacy of Anticancer Quinoline Analogs

The development of novel anticancer agents is a critical area of research where quinoline derivatives have shown considerable promise. Their mechanisms of action are diverse, ranging from the inhibition of tubulin polymerization to the modulation of key signaling pathways involved in tumor growth and angiogenesis.[4][5]

Nitroxoline (8-hydroxy-5-nitroquinoline)

Nitroxoline, a well-established antibiotic, has been repurposed as a potential anticancer agent due to its potent anti-angiogenic and pro-apoptotic properties.[6][7] In vivo studies have demonstrated its efficacy in preclinical cancer models.

Experimental Data Summary:

CompoundCancer TypeAnimal ModelTreatment ProtocolKey FindingsReference
Nitroxoline Human Breast CancerXenograft in miceNot specified60% reduction in tumor volume.[8]
Nitroxoline Human Bladder CancerOrthotopic xenograft in miceOral administration of 30-240 mg/kgDose-dependent tumor growth inhibition (up to ~74% at 240 mg/kg).[9][9][10]
Nitroxoline Human Renal CancerOrthotopic xenograft in miceOral administration of 60-240 mg/kgSignificant tumor growth inhibition (up to 63.7% at 240 mg/kg).[9][9]

Mechanism of Action: Inhibition of Angiogenesis

Nitroxoline's anti-angiogenic effects are primarily attributed to its inhibition of methionine aminopeptidase 2 (MetAP2).[8] This enzyme is crucial for the proliferation and survival of endothelial cells, which form the lining of blood vessels. By inhibiting MetAP2, nitroxoline effectively chokes off the blood supply to tumors, thereby impeding their growth and potential for metastasis.[7]

Signaling Pathway: VEGF Signaling

The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a critical driver of angiogenesis. Nitroxoline's inhibition of MetAP2 indirectly impacts this pathway by preventing the maturation of endothelial cells, a process stimulated by VEGF.

VEGF_Signaling_Pathway VEGF Signaling Pathway and Angiogenesis VEGF VEGF VEGFR VEGFR VEGF->VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell_Proliferation Endothelial Cell Proliferation & Survival ERK->Endothelial_Cell_Proliferation AKT AKT PI3K->AKT AKT->Endothelial_Cell_Proliferation Angiogenesis Angiogenesis Endothelial_Cell_Proliferation->Angiogenesis Nitroxoline Nitroxoline MetAP2 MetAP2 Nitroxoline->MetAP2 Inhibits MetAP2->Endothelial_Cell_Proliferation Required for

Caption: VEGF signaling pathway leading to angiogenesis.

Quinoline-Chalcone Derivatives

A novel class of quinoline-chalcone hybrids has emerged as potent inhibitors of tubulin polymerization, a validated target in cancer chemotherapy.[11][12]

Experimental Data Summary:

CompoundCancer TypeAnimal ModelTreatment ProtocolKey FindingsReference
Compound 24d Hepatocellular CarcinomaH22 xenograft in miceIntravenous injectionSignificant tumor growth inhibition, more potent than combretastatin A-4 (CA-4).[11]

Mechanism of Action: Tubulin Polymerization Inhibition

Compound 24d exerts its anticancer activity by binding to the colchicine site on β-tubulin.[11] This binding disrupts the dynamic equilibrium of microtubule assembly and disassembly, which is essential for cell division. The resulting mitotic arrest ultimately leads to apoptotic cell death in rapidly dividing cancer cells.[13]

Cellular Pathway: Microtubule Dynamics

Microtubules are dynamic polymers of α- and β-tubulin heterodimers. Their constant polymerization and depolymerization are crucial for various cellular processes, most notably the formation of the mitotic spindle during cell division.

Tubulin_Polymerization Tubulin Polymerization and Cell Cycle Arrest Tubulin_Dimers αβ-Tubulin Dimers Microtubules Microtubules Tubulin_Dimers->Microtubules Polymerization Tubulin_Dimers->Microtubules Inhibits Polymerization Microtubules->Tubulin_Dimers Depolymerization Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Cell_Cycle_Progression Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle_Progression Apoptosis Apoptosis Cell_Cycle_Progression->Apoptosis Leads to Quinoline_Chalcone Quinoline-Chalcone (e.g., Compound 24d) Quinoline_Chalcone->Tubulin_Dimers Binds to Colchicine Site

Caption: Inhibition of tubulin polymerization by quinoline-chalcones.

Comparative In Vivo Efficacy of Antimalarial Quinoline Analogs

The quinoline core is central to some of the most important antimalarial drugs, including chloroquine and quinine.[3][14] Research continues to explore novel quinoline analogs to combat the growing threat of drug-resistant malaria.

Indolo[3,2-b]quinoline-C11-carboxamides

This class of compounds has demonstrated oral efficacy in mouse models of malaria.

Experimental Data Summary:

CompoundParasite StrainAnimal ModelTreatment ProtocolKey FindingsReference
Compound 3g Plasmodium berghei (ANKA)Mice50 mg/kg, p.o.27-35% suppression of parasitemia and increased lifespan.[1]
Artesunate–indolo[2,3-b]quinoline hybrid Not specifiedMice10 mg/kg, once daily for 4 days89.6% reduction in parasitemia.[5]

Mechanism of Action: Inhibition of Hemoglobin Uptake

Compound 3g is believed to exert its antimalarial effect by targeting the food vacuole of the parasite and inhibiting the uptake of host hemoglobin.[1] This disrupts the parasite's primary source of amino acids and leads to its starvation and death.

Quinoline-4-carboxamides

This series of compounds has shown exceptional potency and a novel mechanism of action.

Experimental Data Summary:

CompoundParasite StrainAnimal ModelTreatment ProtocolKey FindingsReference
DDD107498 Plasmodium bergheiMiceOrally for 4 daysED90 < 1 mg/kg.[15][16]

Mechanism of Action: Inhibition of Translation Elongation Factor 2 (eEF2)

DDD107498 has a unique mechanism of action, inhibiting the parasite's translation elongation factor 2 (eEF2).[2] This protein is essential for protein synthesis, and its inhibition leads to a complete shutdown of parasite growth and replication.

Experimental Protocols

In Vivo Anticancer Efficacy in Xenograft Mouse Models

This protocol provides a general framework for assessing the antitumor activity of quinoline analogs in a subcutaneous xenograft model.

Workflow Diagram:

Xenograft_Workflow Xenograft Model Workflow for Anticancer Efficacy cluster_preparation Preparation cluster_implantation Implantation & Tumor Growth cluster_treatment Treatment & Monitoring cluster_endpoint Endpoint Analysis Cell_Culture 1. Cancer Cell Culture Cell_Harvest 2. Cell Harvest & Preparation Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation in Immunodeficient Mice Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Grouping 5. Randomization into Treatment & Control Groups Tumor_Growth->Grouping Treatment 6. Administration of Test Compound/Vehicle Grouping->Treatment Monitoring 7. Monitor Tumor Volume & Body Weight Treatment->Monitoring Euthanasia 8. Euthanasia & Tumor Excision Monitoring->Euthanasia Analysis 9. Data Analysis Euthanasia->Analysis

Caption: Workflow for in vivo anticancer efficacy studies.

Step-by-Step Methodology: [17]

  • Cell Culture: Culture human cancer cell lines (e.g., T24, 5637 for bladder cancer) in appropriate media and conditions.

  • Animal Model: Use immunodeficient mice (e.g., BALB/c nude mice), 4-6 weeks old.

  • Tumor Cell Implantation:

    • For subcutaneous models, inject 1-5 x 10^6 cells suspended in sterile PBS or culture medium into the flank of each mouse.

    • For orthotopic models (e.g., bladder cancer), instill 2 x 10^6 cells in PBS into the bladder of anesthetized mice via a catheter.[10]

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a palpable size (e.g., 50-100 mm³).

    • Measure tumor dimensions with calipers every 2-3 days and calculate the volume using the formula: Volume = (length × width²) / 2.

  • Randomization and Treatment:

    • Randomly assign mice to control and treatment groups (typically 5-10 mice per group).

    • Administer the quinoline analog at the desired dose and schedule (e.g., daily oral gavage). The control group receives the vehicle alone.

  • Efficacy Evaluation:

    • Continue treatment for a predetermined period (e.g., 2-4 weeks).

    • At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare tumor volumes and weights between the treated and control groups to determine the percentage of tumor growth inhibition.

In Vivo Antimalarial Efficacy in a 4-Day Suppressive Test

This is a standard method to evaluate the early efficacy of potential antimalarial compounds.[18]

Workflow Diagram:

Antimalarial_Workflow 4-Day Suppressive Test for Antimalarial Efficacy cluster_infection Infection cluster_treatment Treatment cluster_evaluation Evaluation cluster_analysis Data Analysis Infection Day 0: Inoculate Mice with P. berghei-infected Erythrocytes Treatment Days 0-3: Administer Test Compound, Standard Drug (e.g., Chloroquine), or Vehicle Daily Infection->Treatment Blood_Smear Day 4: Prepare Thin Blood Smears from Tail Vein Treatment->Blood_Smear Staining Stain with Giemsa Blood_Smear->Staining Parasitemia Determine Percent Parasitemia by Microscopy Staining->Parasitemia Suppression Calculate Percent Suppression of Parasitemia Parasitemia->Suppression

Caption: Workflow for the 4-day suppressive antimalarial test.

Step-by-Step Methodology: [18]

  • Parasite Strain: Use a suitable Plasmodium berghei strain.

  • Animal Model: Use Swiss albino mice.

  • Infection: On day 0, inoculate mice intraperitoneally with 0.2 mL of infected blood containing approximately 1 x 10^7 P. berghei-parasitized erythrocytes.[18]

  • Treatment:

    • Divide the mice into groups (control, standard drug, and test compounds).

    • Administer the test compounds and standard drug (e.g., chloroquine at 5 mg/kg) orally for four consecutive days (day 0 to day 3). The control group receives the vehicle.

  • Parasitemia Determination: On day 4, collect blood from the tail vein of each mouse, prepare thin blood smears, fix with methanol, and stain with Giemsa.

  • Data Analysis: Determine the percentage of parasitemia by counting the number of parasitized red blood cells out of a total number of red blood cells under a microscope. Calculate the percentage of suppression of parasitemia relative to the control group.

Conclusion

The quinoline scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The in vivo data presented in this guide for various anticancer and antimalarial quinoline analogs highlight the potential of this chemical class to address significant unmet medical needs. While direct comparisons between different studies are challenging due to variations in experimental design, the collective evidence underscores the importance of continued research into the structure-activity relationships and mechanisms of action of these promising compounds. The detailed protocols and pathway diagrams provided herein are intended to serve as a valuable resource for researchers in the field, facilitating the design of future in vivo studies and the rational development of next-generation quinoline-based drugs.

References

Sources

Safety Operating Guide

Comprehensive Safety and Handling Guide for 6-Methylamino-7-methyl-5-nitroquinoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational directives for the handling and disposal of 6-methylamino-7-methyl-5-nitroquinoline. The information herein is synthesized from established safety data for structurally related compounds, including nitroaromatics and quinoline derivatives, to ensure a robust and precautionary approach in the absence of specific data for this novel compound. Our commitment is to empower researchers, scientists, and drug development professionals with the knowledge to maintain a safe laboratory environment.

Hazard Assessment: Understanding the Risks

While specific toxicological data for this compound is not extensively published, an analysis of its functional groups—a nitroquinoline core with methyl and methylamino substituents—provides a strong basis for hazard prediction. The nitro group, in particular, is a strong electron-withdrawing group that can significantly influence the molecule's reactivity and biological activity.

Based on data from analogous compounds such as 6-methyl-5-nitroquinoline and other nitroaromatic compounds, the primary hazards are anticipated to be:

  • Acute Toxicity: Likely to be toxic if swallowed, in contact with skin, or if inhaled.[1][2] A related compound, 6-methyl-5-nitroquinoline, is classified as toxic if swallowed.[2]

  • Skin and Eye Irritation: Expected to cause skin irritation and potentially serious eye damage.[2][3][4] Many quinoline derivatives are known skin and eye irritants.[4][5]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or aerosols.[2]

  • Carcinogenicity: Some nitroquinoline derivatives, such as 4-nitroquinoline 1-oxide, are known carcinogens.[6] Therefore, this compound should be handled as a potential carcinogen.

Table 1: GHS Hazard Classifications for a Structurally Similar Compound (6-Methyl-5-nitroquinoline) [2]

Hazard ClassCategoryHazard Statement
Acute toxicity, oral3H301: Toxic if swallowed
Skin corrosion/irritation2H315: Causes skin irritation
Serious eye damage/eye irritation1H318: Causes serious eye damage
Specific target organ toxicity, single exposure; Respiratory tract irritation3H335: May cause respiratory irritation

The causality behind these hazards lies in the chemical's structure. The nitroaromatic system can undergo metabolic activation to reactive intermediates that can damage DNA and other cellular macromolecules, leading to toxicity and potential carcinogenicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered PPE strategy is crucial for minimizing exposure. The selection of appropriate PPE should be based on a thorough risk assessment of the specific procedures being performed.

Given the anticipated skin toxicity and irritation, robust hand protection is mandatory.[1][4]

  • Glove Selection: Butyl rubber gloves are recommended for handling nitro compounds as they offer good resistance.[7] Neoprene gloves can also be a suitable alternative.[7] Always use double gloving when handling the pure substance or concentrated solutions.

  • Glove Integrity: Before each use, visually inspect gloves for any signs of degradation, such as discoloration, swelling, or tearing. Chemical-resistant gloves should be tested for leak-tightness and impermeability prior to use.[3]

To prevent eye irritation or serious damage, appropriate eye and face protection is essential.[3][4]

  • Primary Protection: Wear chemical safety goggles that provide a complete seal around the eyes.

  • Secondary Protection: When there is a risk of splashes or generating aerosols, a full-face shield should be worn in addition to safety goggles.

A dedicated lab coat is the minimum requirement. For procedures with a higher risk of contamination, more comprehensive protection is necessary.

  • Lab Coat: A buttoned, long-sleeved lab coat should be worn at all times in the laboratory.

  • Chemical-Resistant Apron/Suit: For larger quantities or when there is a significant splash risk, a chemical-resistant apron or a full chemical-resistant suit should be utilized.[8]

Engineering controls, such as fume hoods, are the primary method for controlling inhalation exposure. However, in certain situations, respiratory protection may be required.

  • When to Use: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during spill clean-up, a NIOSH-approved respirator is necessary.

  • Respirator Type: For powders, a full-face respirator with P100 (HEPA) filters is recommended. For vapors, use a respirator with organic vapor cartridges.

Diagram 1: PPE Selection Workflow

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Start: Handling this compound Assess_Task Assess Task: - Scale of work - Physical form (solid/liquid) - Potential for aerosol generation Start->Assess_Task Hand_Protection Hand Protection: - Double-glove with Butyl or Neoprene Assess_Task->Hand_Protection All tasks Eye_Protection Eye Protection: - Chemical safety goggles - Face shield for splash risk Assess_Task->Eye_Protection All tasks Body_Protection Body Protection: - Lab coat (minimum) - Chemical-resistant apron/suit for high risk Assess_Task->Body_Protection Based on quantity and splash risk Respiratory_Protection Respiratory Protection: - Work in a fume hood - Respirator for spills or inadequate ventilation Assess_Task->Respiratory_Protection Based on ventilation and aerosol risk End End: Safe Handling Hand_Protection->End Eye_Protection->End Body_Protection->End Respiratory_Protection->End

Caption: A workflow diagram for selecting the appropriate PPE.

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is paramount for safety.

  • Ventilation: Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[3] General laboratory ventilation is not sufficient.

  • Preparation: Before starting work, ensure all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.

  • Weighing: If handling a solid, weigh the compound in the fume hood. Use a balance with a draft shield to prevent dissemination of powder.

  • Transfers: When transferring the compound, use a spatula for solids and a pipette or syringe for solutions. Avoid creating dust or aerosols.

  • Housekeeping: Clean up any minor spills immediately using appropriate procedures.[9] Keep the work area tidy and free of clutter.

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[3][4] Do not eat, drink, or smoke in the laboratory.[3][4][10]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical component of the chemical lifecycle to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected in a dedicated, labeled hazardous waste container.

  • Disposal Method: Dispose of the chemical waste through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[10] Do not dispose of it down the drain or in the regular trash.[1]

  • Container Management: Empty containers should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol), and the rinsate collected as hazardous waste. The rinsed containers can then be offered for recycling or reconditioning.[10]

Diagram 2: Chemical Waste Disposal Workflow

Disposal_Workflow Start Start: Generation of Waste Segregate Segregate Waste: - Contaminated solids (gloves, etc.) - Contaminated liquids (solvents, etc.) - Sharps Start->Segregate Containerize Containerize in Labeled Hazardous Waste Bins Segregate->Containerize Store Store in a Designated Satellite Accumulation Area Containerize->Store Dispose Dispose via Licensed Chemical Waste Vendor Store->Dispose End End: Safe Disposal Dispose->End

Caption: A step-by-step workflow for the safe disposal of chemical waste.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[4] Remove contaminated clothing. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention.

  • Inhalation: Move the person to fresh air.[1] If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

  • Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[3] For large spills, evacuate the area and contact the institution's environmental health and safety department.

By adhering to these guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety within your organization.

References

  • Chemos GmbH & Co.KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methyl-5-nitroquinoline. PubChem Compound Database. Retrieved from [Link]

  • Organic Syntheses. 6-methoxy-8-nitroquinoline. Retrieved from [Link]

  • U.S. Department of Labor, Occupational Safety and Health Administration. OSHA Glove Selection Chart. Retrieved from [Link]

  • DuPont. (2022, September 30). SafeSPEC™ Tutorial: Practical PPE Selection for Nitric Acid & Flame Hazard [Video]. YouTube. [Link]

  • U.S. Environmental Protection Agency. (2025). Personal Protective Equipment. Retrieved from [Link]

  • University of Georgia Office of Research. (n.d.). Standard Operating Procedure: 4-Nitroquinoline-1-oxide. Retrieved from [Link]

  • U.S. Department of Health and Human Services. (n.d.). Personal Protective Equipment (PPE). CHEMM. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.